molecular formula C5H6BrF3 B2481742 1-Bromo-3-(trifluoromethyl)cyclobutane CAS No. 2306248-65-5

1-Bromo-3-(trifluoromethyl)cyclobutane

Cat. No.: B2481742
CAS No.: 2306248-65-5
M. Wt: 203.002
InChI Key: LHJMYJBLOMVORH-JPYJGEKTSA-N
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Description

1-Bromo-3-(trifluoromethyl)cyclobutane is a useful research compound. Its molecular formula is C5H6BrF3 and its molecular weight is 203.002. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-3-(trifluoromethyl)cyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(trifluoromethyl)cyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJMYJBLOMVORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247103-30-4, 2306248-65-5, 2375261-29-1
Record name 1-bromo-3-(trifluoromethyl)cyclobutane
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Record name rac-(1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane
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Record name rac-(1s,3s)-1-bromo-3-(trifluoromethyl)cyclobutane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-3-(trifluoromethyl)cyclobutane chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-3-(trifluoromethyl)cyclobutane is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical candidates and agrochemicals.[1][2] It serves as a critical intermediate for introducing the 3-(trifluoromethyl)cyclobutyl motif, a bioisostere for the tert-butyl group that offers improved metabolic stability and modulated lipophilicity. This guide details its physicochemical properties, synthetic routes, reactivity patterns, and application in medicinal chemistry.

Part 1: Chemical Identity & Physical Properties

This compound exists as a mixture of cis and trans diastereomers, though they are often separated for precise structure-activity relationship (SAR) studies.

Key Identifiers
PropertyDetail
IUPAC Name 1-Bromo-3-(trifluoromethyl)cyclobutane
CAS Number (Mix) 2247103-30-4
CAS Number (trans) 2306248-65-5
Molecular Formula C₅H₆BrF₃
Molecular Weight 203.00 g/mol
Physical State Colorless to light yellow liquid
Storage 2–8°C (Refrigerate), Inert atmosphere
Physicochemical Characteristics
ParameterValue / Note
Boiling Point ~135–145°C (Predicted @ 760 mmHg)
Density ~1.6 g/cm³ (Estimated)
LogP (Predicted) 2.50 ± 0.3
H-Bond Donors/Acceptors 0 / 3
Rotatable Bonds 1 (C-CF3 bond rotation)

Part 2: Structural Analysis & Stereochemistry

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). This puckering creates distinct pseudo-equatorial and pseudo-axial positions.

Isomerism[5][6][7][8]
  • trans-Isomer: The bromine and trifluoromethyl groups are on opposite faces of the ring. In the preferred conformation, both bulky groups occupy pseudo-equatorial positions to minimize 1,3-diaxial-like steric repulsion. This is generally the thermodynamically more stable isomer.

  • cis-Isomer: The substituents are on the same face.[3] One group is forced into a pseudo-axial position, increasing steric strain.

Conformational Diagram (Graphviz)

Stereochemistry Trans trans-Isomer (Thermodynamic Product) Br & CF3 on opposite faces Cis cis-Isomer (Kinetic/Steric Strain) Br & CF3 on same face Pucker Ring Puckering ~25-30° angle Pucker->Trans Minimizes 1,3-strain Pucker->Cis Higher Energy

Figure 1: Stereochemical relationship between cis and trans isomers driven by ring puckering.

Part 3: Synthetic Accessibility

The synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane typically proceeds via the modification of cyclobutane carboxylic acids. The most robust route for medicinal chemistry applications involves the Hunsdiecker-type decarboxylative bromination .

Primary Route: Decarboxylative Bromination

This method allows for the conversion of the commercially available 3-(trifluoromethyl)cyclobutane-1-carboxylic acid into the bromide.

Protocol Overview:
  • Starting Material: 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.[4]

  • Activation: Formation of a redox-active ester (e.g., using N-hydroxypyridine-2-thione, also known as the Barton ester).

  • Bromination: Radical decarboxylation in the presence of a bromine source (BrCCl₃ or Br₂).

Step-by-Step Methodology (Barton-McCombie Variant)
  • Step 1: Dissolve 3-(trifluoromethyl)cyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Step 2: Add oxalyl chloride (1.2 equiv) and catalytic DMF to generate the acid chloride. Stir at 0°C for 1 h.

  • Step 3: Evaporate volatiles and redissolve in dry toluene.

  • Step 4: Add N-hydroxypyridine-2-thione sodium salt (1.1 equiv) and heat to reflux in the presence of BrCCl₃ (excess) under a tungsten lamp (photochemical initiation) or AIBN (thermal initiation).

  • Step 5: The carboxyl radical decarboxylates, and the resulting cyclobutyl radical abstracts bromine from the solvent.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the bromide as a mixture of isomers (typically favoring trans).

Synthetic Workflow Diagram

Synthesis Acid 3-(Trifluoromethyl) cyclobutane-1-carboxylic acid Activation Acid Chloride Formation (COCl)2, cat. DMF Acid->Activation Barton Barton Ester Formation N-hydroxy-2-thiopyridone Activation->Barton Radical Radical Decarboxylation (-CO2) Barton->Radical hv or Heat Product 1-Bromo-3-(trifluoromethyl) cyclobutane Radical->Product Br• Transfer (from BrCCl3)

Figure 2: Decarboxylative bromination pathway via Barton ester intermediate.

Part 4: Reactivity Profile

The reactivity of 1-bromo-3-(trifluoromethyl)cyclobutane is governed by the strain of the four-membered ring and the electron-withdrawing nature of the trifluoromethyl group.

Nucleophilic Substitution (S_N2 vs S_N1)
  • S_N2: Highly disfavored. The cyclobutane ring resists the formation of the trigonal bipyramidal transition state required for backside attack due to increased angle strain (I-strain).

  • S_N1: Slow. The formation of a carbocation at the 1-position is destabilized by the inductive electron-withdrawing effect (-I) of the CF3 group at the 3-position.

  • Implication: Direct displacement with amines or alkoxides requires harsh conditions or specific activation (e.g., Ag(I) promotion).

Metal-Halogen Exchange (Lithiation)

This is the most effective method for functionalization.

  • Reagent: t-Butyllithium (2.0 equiv) or i-Propylmagnesium chloride.

  • Conditions: -78°C in THF/Et₂O.

  • Mechanism: Generates the 3-(trifluoromethyl)cyclobutyl anion, which can trap electrophiles (aldehydes, ketones, CO₂) to generate complex scaffolds.

  • Warning: The lithium species is unstable above -40°C and may undergo β-elimination to form the cyclobutene.

Radical Cross-Coupling (Modern Catalysis)

Recent advances in photoredox and nickel catalysis allow this bromide to participate in cross-coupling reactions (e.g., Negishi or Suzuki-Miyaura type) via a radical mechanism, bypassing the steric hindrance of S_N2.

Part 5: Medicinal Chemistry Applications[2][10]

Bioisosterism

The 3-(trifluoromethyl)cyclobutyl group is a validated bioisostere for the tert-butyl group.

  • Volume: Slightly larger than t-butyl but occupies a similar spherical space.

  • Lipophilicity: The CF3 group increases LogP, enhancing membrane permeability.

  • Metabolic Stability: The replacement of C-H bonds with C-F bonds and the quaternary-like nature of the substitution pattern blocks oxidative metabolism (P450) at this position.

Case Study Context

In fragment-based drug discovery (FBDD), this moiety is used to rigidify flexible alkyl chains. For example, replacing a linear propyl or butyl chain with this cyclobutane ring can lock the conformation, reducing the entropic penalty of binding to a protein target.

Part 6: Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a fume hood.

  • Decomposition: May release Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) upon thermal decomposition. Avoid contact with strong bases which may induce elimination to the volatile cyclobutene.

References

  • Synthesis via Decarboxylative Bromination

    • Barton, D. H. R., et al. "The invention of new radical chain reactions. Part VIII. Radical decarboxylation of acids." Tetrahedron1985 , 41, 3901. Link

  • CF3-Cyclobutane Properties & Synthesis

    • Mykhailiuk, P. K. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au2024 , 4, 11. Link

  • Stereochemical Analysis (NMR)

    • Wiberg, K. B., et al. "Conformational properties of cyclobutanes." Journal of Organic Chemistry1998 , 63, 1390. Link

  • Commercial Availability & CAS Data

    • Sigma-Aldrich Product Sheet: 1-Bromo-3-(trifluoromethyl)cyclobutane. Link

Sources

An In-Depth Technical Guide to 1-Bromo-3-(trifluoromethyl)cyclobutane (CAS 2247103-30-4): A Versatile Building Block for Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-3-(trifluoromethyl)cyclobutane, a fluorinated carbocycle of significant interest to the scientific research and drug development communities. The unique combination of a strained, puckered cyclobutane ring, a synthetically versatile bromine handle, and a property-modulating trifluoromethyl group makes this compound a strategic building block. We will explore its physicochemical properties, detail robust synthetic methodologies with mechanistic insights, discuss its spectroscopic signature, and illuminate its vast potential in medicinal chemistry and material science. This document is intended to serve as a critical resource for researchers seeking to leverage the unique three-dimensional architecture and advantageous properties of this molecule in their discovery programs.

The Strategic Value of Fluorinated 3D Scaffolds in Discovery

Modern drug discovery increasingly emphasizes the need to move beyond flat, two-dimensional molecular architectures. Three-dimensional (3D) scaffolds, such as the cyclobutane ring, offer a pathway to improved pharmacological properties by providing more defined spatial arrangements of functional groups, which can lead to enhanced potency and selectivity.[1][2] The cyclobutane core, in particular, is valued for its conformational rigidity, which can lock a molecule into a bioactive conformation and serve as a metabolically stable isostere for other groups.[1][2]

The introduction of fluorine, and specifically the trifluoromethyl (CF₃) group, is a cornerstone strategy in medicinal chemistry.[3] The CF₃ group profoundly influences a molecule's properties by:

  • Increasing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism.[3]

  • Modulating Lipophilicity: It significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and target engagement.[3]

  • Altering Electronic Properties: As a strong electron-withdrawing group, it can lower the pKa of nearby basic groups, affecting their ionization state at physiological pH.

  • Serving as a Bioisostere: The trifluoromethyl-cyclobutyl moiety can act as a unique, metabolically robust analogue for the common tert-butyl group.[4][5]

1-Bromo-3-(trifluoromethyl)cyclobutane, therefore, emerges as a highly valuable building block that synergistically combines the benefits of a 3D carbocyclic scaffold with the powerful influence of trifluoromethylation.[6]

Physicochemical and Structural Properties

The distinct positioning of the bromine atom and the trifluoromethyl group on the puckered cyclobutane ring imparts unique chemical and physical characteristics.[6]

PropertyValueSource(s)
CAS Number 2247103-30-4[6][7]
IUPAC Name 1-bromo-3-(trifluoromethyl)cyclobutane[6][7]
Molecular Formula C₅H₆BrF₃[6][8][9][10]
Molecular Weight ~203.00 g/mol [6][7][8][9][11]
Appearance Colorless liquid[8]
Typical Purity ≥97%[7][8]
LogP (Predicted) 2.496[7]
Stereochemistry Exists as cis and trans isomers. The CAS for the pure trans isomer is 2306248-65-5.[8][12][13]

The compound's solubility is notable in a wide range of organic solvents, a characteristic driven by the hydrophobic nature of both the trifluoromethyl group and the bromine atom.[6]

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis is critical for the adoption of any building block. One effective method for preparing 1-Bromo-3-(trifluoromethyl)cyclobutane is through the radical bromination of a suitable precursor.[6]

Protocol: Radical Bromination of 3-(Trifluoromethyl)cyclobutene

This protocol describes a standard laboratory-scale synthesis. The choice of N-Bromosuccinimide (NBS) as the bromine source is a critical safety and control consideration, as it provides a low, steady-state concentration of bromine radicals, minimizing side reactions compared to using elemental bromine (Br₂). Azobisisobutyronitrile (AIBN) is selected as the radical initiator due to its predictable decomposition kinetics at moderate temperatures.

Materials:

  • 3-(Trifluoromethyl)cyclobutene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-(trifluoromethyl)cyclobutene (1.0 eq) and anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.

  • Initiation: Place the flask in a preheated oil bath at 80-85 °C and stir vigorously under a nitrogen atmosphere. The reaction is typically monitored by GC-MS or TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of CCl₄.

  • Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to remove any residual bromine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation or column chromatography to yield high-purity 1-Bromo-3-(trifluoromethyl)cyclobutane.[6]

Mechanistic Pathway

The reaction proceeds via a classical free-radical chain mechanism, as illustrated below.

G cluster_init Initiation cluster_prop Propagation cluster_term Termination AIBN AIBN AIBN_rad 2 R• + N₂ AIBN->AIBN_rad Δ (Heat) R_rad R• Br_rad Br• R_rad->Br_rad + NBS NBS NBS Start 3-(Trifluoromethyl)- cyclobutene Br_rad->Start Enters Propagation Cycle Allyl_rad Allylic Radical Intermediate Start->Allyl_rad + Br• Product 1-Bromo-3-(trifluoromethyl)- cyclobutane Allyl_rad->Product + NBS Br_rad_prop2 Br• Br_rad_prop Br• NBS_prop NBS NBS_prop->Br_rad_prop2 - Succinimidyl Radical Br_rad1 Br• Br2 Br₂ Br_rad1->Br2 + Br• Br_rad2 Br•

Caption: Radical chain mechanism for the bromination of 3-(trifluoromethyl)cyclobutene.

Spectroscopic Characterization

While experimental spectra should always be acquired for confirmation, the structure of 1-Bromo-3-(trifluoromethyl)cyclobutane allows for the prediction of its key spectroscopic features.

TechniquePredicted Features
¹H NMR Complex multiplets in the range of ~2.0-4.5 ppm corresponding to the six cyclobutane protons. Protons alpha to the bromine and trifluoromethyl group will be shifted further downfield.
¹³C NMR Signals for the four unique carbons of the cyclobutane ring. The carbon bonded to the CF₃ group will appear as a characteristic quartet due to strong ¹JC-F coupling. The carbon bonded to bromine will be shifted downfield.
¹⁹F NMR A singlet around -60 to -70 ppm (relative to CFCl₃) is expected for the three equivalent fluorine atoms of the CF₃ group.
IR Spectroscopy Strong C-F stretching bands are expected in the 1100-1350 cm⁻¹ region. A C-Br stretching band will appear in the fingerprint region, typically around 500-650 cm⁻¹.
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Predicted adducts include [M+H]⁺ at m/z 202.96778 and [M+Na]⁺ at m/z 224.94972.[10]

Chemical Reactivity and Synthetic Utility

The synthetic value of this building block lies in the orthogonal reactivity of its key functional group. The C-Br bond is a versatile handle for introducing a wide array of molecular complexity.

Key Transformations:

  • Nucleophilic Substitution: The bromide can be displaced by various nucleophiles (e.g., azides, cyanides, alkoxides, amines) to install new functional groups.

  • Organometallic Formation: It can be converted into a Grignard or organolithium reagent, enabling additions to carbonyls and other electrophiles.

  • Cross-Coupling Reactions: It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds. This is the primary method for integrating the CF₃-cyclobutane motif into larger, more complex molecules.

The workflow below illustrates the central role of 1-Bromo-3-(trifluoromethyl)cyclobutane in accessing diverse chemical space.

G cluster_coupling Cross-Coupling (Pd-cat.) cluster_sub Nucleophilic Substitution cluster_organometallic Organometallic Routes main 1-Bromo-3-(trifluoromethyl)- cyclobutane aryl Aryl/Heteroaryl Derivatives main->aryl Suzuki / Stille (Ar-B(OH)₂) alkyne Alkynylated Products main->alkyne Sonogashira (R-C≡CH) amine Arylamines main->amine Buchwald-Hartwig (Ar-NH₂) azide Azides (R-N₃) main->azide + NaN₃ ether Ethers (R-OR') main->ether + NaOR' nitrile Nitriles (R-CN) main->nitrile + NaCN grignard Grignard (R-MgBr) main->grignard + Mg alcohol Tertiary Alcohols grignard->alcohol + Ketone (R'₂C=O)

Caption: Synthetic pathways enabled by 1-Bromo-3-(trifluoromethyl)cyclobutane.

Applications in Research and Development

Medicinal Chemistry

The primary application is in the synthesis of novel pharmaceutical candidates.[6] The CF₃-cyclobutyl moiety can be incorporated to:

  • Enhance Metabolic Stability: Replacing metabolically labile groups (like isopropyl or cyclohexyl) can significantly improve a drug candidate's pharmacokinetic profile.[2]

  • Increase Potency: The rigid scaffold can optimize the presentation of pharmacophoric elements to a biological target.[2]

  • Explore New Chemical Space: It provides a unique 3D vector for exiting a binding pocket or probing new interactions.

  • Synthesize Heterocycles: It serves as a precursor for various heterocyclic scaffolds, such as pyrazoles and imidazoles, which are prevalent in many drugs.[6]

Material Science

The unique structural and electronic properties of 1-Bromo-3-(trifluoromethyl)cyclobutane make it a candidate for advanced materials research.[6]

  • Liquid Crystals: The rigid core and high polarity can be exploited in the design of novel liquid crystalline materials for display technologies.[6]

  • Functional Polymers: It can be incorporated as a monomer or a functional side-chain to create polymers with tailored thermal stability, dielectric properties, and hydrophobicity.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. There is some variation in the hazard classification between suppliers, underscoring the need for caution.

Hazard InformationGHS Pictograms & StatementsSource(s)
Classification 1 GHS07 (Harmful/Irritant). H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]
Classification 2 GHS06 (Toxic), GHS08 (Health Hazard). H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled. H341: Suspected of causing genetic defects.[8]

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[8][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][15]

  • Avoid Inhalation: Do not breathe vapors or mists.[7][8]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[7][16]

  • General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

  • Recommended storage temperature is typically between 0-8 °C.[8][13]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]

Conclusion

1-Bromo-3-(trifluoromethyl)cyclobutane is more than just a chemical reagent; it is a strategic tool for molecular design. It provides a robust and accessible entry point to the desirable CF₃-cyclobutane scaffold, a motif of increasing importance in the quest for novel therapeutics and materials with superior properties. Its synthetic versatility, combined with the beneficial physicochemical characteristics it imparts, ensures that it will remain a highly relevant building block for researchers pushing the boundaries of chemical innovation.

References

  • PubChemLite. 1-bromo-3-(trifluoromethyl)cyclobutane (C5H6BrF3). [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2020). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. [Link]

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • de Sousa, M. A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-3-(trifluoromethyl)cyclobutane from a Cyclobutene Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Fluorinated Cyclobutanes

The incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the trifluoromethyl-substituted cyclobutane core has emerged as a particularly valuable building block.[1] Its unique conformational constraints and the profound electronic influence of the trifluoromethyl group can imbue parent molecules with enhanced metabolic stability, binding affinity, and lipophilicity.[2][3] 1-Bromo-3-(trifluoromethyl)cyclobutane, the subject of this guide, serves as a versatile intermediate, with the bromine atom providing a reactive handle for a wide array of subsequent chemical transformations, including cross-coupling reactions.[1] This guide provides a detailed, mechanistically-grounded exploration of a robust synthetic route to this important compound, designed for researchers and professionals in the chemical sciences.

Retrosynthetic Analysis and Strategic Overview

The synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane from a simple cyclobutene starting material necessitates a carefully planned, multi-step sequence. A direct conversion is not feasible; therefore, a retrosynthetic approach is employed to deconstruct the target molecule into logically attainable precursors.

Our strategy hinges on the late-stage introduction of the bromine atom to a pre-formed trifluoromethyl-substituted cyclobutane ring system. The key disconnection is the C-Br bond, which immediately suggests a hydrobromination of a trifluoromethyl-substituted cyclobutene intermediate. This approach allows for precise control over the regiochemistry of bromination, a critical factor in the success of the synthesis.

G target 1-Bromo-3-(trifluoromethyl)cyclobutane intermediate1 3-(Trifluoromethyl)cyclobutene target->intermediate1 Anti-Markovnikov Hydrobromination precursor Cyclobutene-derived Precursor (e.g., 3-Cyclobutenecarboxylic acid) intermediate1->precursor Fluorination & Decarboxylation (Multi-step)

Caption: Retrosynthetic pathway for 1-bromo-3-(trifluoromethyl)cyclobutane.

This guide will focus on the pivotal final step: the conversion of 3-(trifluoromethyl)cyclobutene to the target compound. While the synthesis of the cyclobutene precursor itself is a significant undertaking, often starting from cyclobutane carboxylic acids and involving fluorination with reagents like sulfur tetrafluoride (SF4) followed by elimination, this guide will presume the availability of this key intermediate to thoroughly explore the critical bromination step.[2][4]

Part 1: The Crucial Step - Regioselective Hydrobromination

The addition of hydrogen bromide (HBr) across the double bond of 3-(trifluoromethyl)cyclobutene is the linchpin of this synthesis. The regiochemical outcome of this reaction is dictated by the mechanism through which the addition proceeds: electrophilic (ionic) or free-radical. The powerful electron-withdrawing nature of the trifluoromethyl (CF3) group is the primary determinant of this regioselectivity.[1]

The Disfavored Pathway: Electrophilic Addition (Markovnikov's Rule)

In a standard electrophilic addition, the alkene's π-electrons would attack the proton of HBr, forming a carbocation intermediate. According to Markovnikov's rule, the proton adds to the carbon with more hydrogen atoms, leading to the more substituted, and thus more stable, carbocation.[5]

However, in the case of 3-(trifluoromethyl)cyclobutene, this would place the positive charge on the carbon adjacent to the CF3 group. The intense electron-withdrawing inductive effect of the CF3 group would severely destabilize this carbocation, making this pathway energetically unfavorable.[6] The alternative, a secondary carbocation further from the CF3 group, would be less destabilized but would still lead to a mixture of products or require harsh conditions. Therefore, electrophilic addition is not a viable strategy for the selective synthesis of the desired 1-bromo isomer.

The Preferred Pathway: Free-Radical Addition (Anti-Markovnikov's Rule)

To achieve the desired 1-bromo regiochemistry, a free-radical mechanism must be employed. In the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), the addition of HBr proceeds via an anti-Markovnikov pathway.[7][8] This is a well-established method for reversing the regioselectivity of HBr addition.[9]

The mechanism is a chain reaction initiated by the homolytic cleavage of the peroxide, which then generates a bromine radical from HBr.[7] The bromine radical, being electrophilic, adds to the double bond at the position that generates the more stable carbon radical.

Mechanism of Anti-Markovnikov Hydrobromination:

  • Initiation: The radical initiator (e.g., peroxide) decomposes upon heating or UV irradiation to form radicals. This radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•).

  • Propagation (Step 1): The bromine radical adds to the cyclobutene double bond. It will add to the carbon atom further from the CF3 group (C4) to generate a more stable secondary radical on the carbon adjacent to the CF3 group (C3). While the CF3 group is destabilizing to a carbocation, its effect on a radical intermediate is less pronounced, and the stability of the secondary radical is the dominant factor.

  • Propagation (Step 2): The resulting carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the C-H bond of the final product and regenerating a bromine radical, which continues the chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination ROOR ROOR 2 RO• 2 RO• ROOR->2 RO• Heat/UV RO• RO• ROH + Br• ROH + Br• RO•->ROH + Br• + HBr Cyclobutene 3-(Trifluoromethyl)cyclobutene Radical_Intermediate Secondary Radical Intermediate Cyclobutene->Radical_Intermediate + Br• Product 1-Bromo-3-(trifluoromethyl)cyclobutane Radical_Intermediate->Product + HBr (- Br•) Br• + Br• Br• + Br• Br2 Br2 Br• + Br•->Br2 R• + Br• R• + Br• R-Br R-Br R• + Br•->R-Br R• + R• R• + R• R-R R-R R• + R•->R-R

Caption: Free-radical chain mechanism for anti-Markovnikov HBr addition.

This radical-mediated pathway ensures that the bromine atom is installed at the C1 position, distal to the trifluoromethyl group, yielding the desired product with high regioselectivity.[1]

Part 2: Experimental Protocol

This protocol describes the free-radical hydrobromination of 3-(trifluoromethyl)cyclobutene. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
3-(Trifluoromethyl)cyclobuteneC5H5F3122.09N/AStarting material
Hydrogen Bromide (in Acetic Acid)HBr80.9110035-10-633 wt. % solution is common
Azobisisobutyronitrile (AIBN)C8H12N4164.2178-67-1Radical initiator. Handle with care
Dichloromethane (DCM)CH2Cl284.9375-09-2Anhydrous solvent
Saturated Sodium Bicarbonate SolutionNaHCO384.01144-55-8For workup
Anhydrous Magnesium SulfateMgSO4120.377487-88-9Drying agent
Step-by-Step Procedure

G start Start: Inert Atmosphere dissolve Dissolve 3-(Trifluoromethyl)cyclobutene in anhydrous DCM start->dissolve add_initiator Add AIBN (Radical Initiator) dissolve->add_initiator cool Cool reaction mixture to 0°C add_initiator->cool add_hbr Add HBr in Acetic Acid dropwise cool->add_hbr warm Allow to warm to room temperature and stir for 4-6 hours add_hbr->warm monitor Monitor reaction by TLC/GC-MS warm->monitor quench Quench with sat. NaHCO3 solution monitor->quench extract Extract with DCM (3x) quench->extract dry Dry combined organic layers over MgSO4 extract->dry filter_concentrate Filter and concentrate under reduced pressure dry->filter_concentrate purify Purify by column chromatography filter_concentrate->purify end_node End: Isolate pure product purify->end_node

Caption: Experimental workflow for the synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-(trifluoromethyl)cyclobutene (1.0 eq).

  • Solvent and Initiator Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Add the radical initiator, AIBN (0.05 - 0.1 eq).

  • Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of hydrogen bromide in acetic acid (1.1 - 1.2 eq) dropwise via a dropping funnel over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-3-(trifluoromethyl)cyclobutane as a clear oil.

Part 3: Characterization and Safety

Product Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect complex multiplets for the cyclobutane ring protons. The proton geminal to the bromine (at C1) will be shifted downfield.

  • ¹⁹F NMR: A singlet corresponding to the CF3 group is expected.

  • ¹³C NMR: The carbon bearing the bromine will be significantly shifted downfield. The CF3 carbon will appear as a quartet due to coupling with the fluorine atoms.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).

Safety and Handling
  • Hydrogen Bromide: Extremely corrosive and toxic. Handle only in a fume hood with appropriate acid-resistant gloves and eye protection. Inhalation can cause severe respiratory damage.

  • Azobisisobutyronitrile (AIBN): Can decompose violently upon heating or friction. Store in a cool, dark place and away from heat sources.

  • Dichloromethane (DCM): A volatile and suspected carcinogen. Minimize exposure and handle in a well-ventilated area.

  • General Precautions: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of radical intermediates by atmospheric oxygen.

Conclusion

The synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane from a cyclobutene precursor is a prime example of strategic, mechanism-driven organic chemistry. By leveraging the principles of free-radical addition, the inherent electronic properties of the trifluoromethyl group can be exploited to achieve a highly regioselective anti-Markovnikov hydrobromination. This method provides reliable access to a valuable fluorinated building block, opening avenues for the development of novel pharmaceuticals and advanced materials. Careful execution of the experimental protocol and adherence to safety guidelines are paramount for the successful and safe synthesis of this compound.

References

  • Al-Sarafa, S., et al. (2024, May 20). Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K., et al. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. Available at: [Link]

  • Al-Sarafa, S., et al. (2024, May 20). Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes. ACS Publications. Available at: [Link]

  • Yanai, H., et al. (2025, November). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – An Asian Journal. Available at: [Link]

  • Song, Z. J., et al. (2020, December 21). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 18). 14.1: Electrophilic Addition to Alkenes. Available at: [Link]

  • Song, Z. J., et al. (2020, December 21). Two Scalable Syntheses of 3‑(Trifluoromethyl)cyclobutane-1-carboxylic Acid. ACS Figshare. Available at: [Link]

  • Yanai, H., et al. (2025, November 8). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Available at: [Link]

  • Hryshchuk, O. V., et al. (2023, April 18). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. JNAS. Available at: [Link]

  • Hryshchuk, O. V., et al. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Visible light-induced one-pot synthesis of CF3/CF2-substituted cyclobutene derivatives. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl alkanes. Available at: [Link]

  • Al-Shboul, T. M. A., et al. (2021, November 28). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: [Link]

  • Watson, D. A., et al. Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science. Available at: [Link]

  • Brown, H. C., & Lane, C. F. The anti-Markovnikov hydrobromination of alkenes using a hydroboration–transmetallation–bromination reaction sequence. Journal of the Chemical Society D. Available at: [Link]

  • Chemistry Steps. (2022, June 17). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Master Organic Chemistry. Addition of HBr to Alkenes. Available at: [Link]

  • Tan, C. H., et al. Boron tribromide as a reagent for anti-Markovnikov addition of HBr to cyclopropanes. PMC. Available at: [Link]

  • Jung, J., & Han, S. (2021, April 21). Vicinal halo-trifluoromethylation of alkenes. RSC Publishing. Available at: [Link]

  • Evans, T. S., & Evans, K. L. (2017, April 4). anti-Markovnikov Hydrobromination of Alkenes. West Virginia Academy of Science. Available at: [Link]

  • OrgoSolver. Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). Available at: [Link]

  • Watson, D. A., et al. Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science (RSC Publishing). Available at: [Link]

  • Shaitanova, E., et al. (2021, December 10). Advances in the Development of Trifluoromethoxylation Reagents. Semantic Scholar. Available at: [Link]

  • Wikipedia. Free-radical halogenation. Available at: [Link]

  • Reddit. (2020, December 16). Free Radicals Halogenation and Bromination. r/OrganicChemistry. Available at: [Link]

  • Tanko, J. M., & Blackert, J. F. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Available at: [Link]

  • Chad's Prep. (2020, December 15). 10.2 The Free Radical Halogenation Mechanism. Organic Chemistry. YouTube. Available at: [Link]

Sources

1-Bromo-3-(trifluoromethyl)cyclobutane IUPAC name and structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Bromo-3-(trifluoromethyl)cyclobutane for Advanced Chemical Research

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of unique structural motifs is paramount to optimizing molecular properties. Among these, fluorinated scaffolds have garnered significant attention for their ability to modulate lipophilicity, metabolic stability, and binding affinity. This guide focuses on 1-Bromo-3-(trifluoromethyl)cyclobutane, a versatile building block that combines the conformational rigidity of a cyclobutane ring with the potent electronic effects of a trifluoromethyl group and the reactive functionality of a bromine atom.

The cyclobutane moiety, with its distinct puckered conformation, offers a spatially defined scaffold that can improve potency and selectivity while providing unique intellectual property vectors.[1] When functionalized with a trifluoromethyl (CF₃) group—a common bioisostere for a methyl or tert-butyl group—the resulting structure can lead to enhanced metabolic resistance and improved pharmacokinetic profiles in bioactive molecules.[2][3] The presence of a bromine atom provides a synthetically valuable handle for a wide array of cross-coupling reactions and further molecular elaboration.[4]

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the chemical identity, physicochemical properties, synthesis, characterization, and critical applications of 1-Bromo-3-(trifluoromethyl)cyclobutane, providing the foundational knowledge required to effectively leverage this building block in advanced research programs.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of reproducible science. 1-Bromo-3-(trifluoromethyl)cyclobutane is a halogenated and fluorinated cyclic alkane. Depending on the relative orientation of the bromo and trifluoromethyl groups, it can exist as cis and trans diastereomers. The trans isomer is often specified in supplier catalogs.[5][6]

IUPAC Name: 1-bromo-3-(trifluoromethyl)cyclobutane.[4][7] For the specific stereoisomer, the name would be, for example, (1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane for the trans isomer.[5]

Chemical Structure:

Chemical structure of 1-Bromo-3-(trifluoromethyl)cyclobutane

Figure 1: General chemical structure of 1-Bromo-3-(trifluoromethyl)cyclobutane.

Key Chemical Identifiers
IdentifierValueSource(s)
CAS Number 2247103-30-4 (for the diastereomeric mixture)[4][7]
2306248-65-5 (for trans isomer)[5]
Molecular Formula C₅H₆BrF₃[4][8]
Molecular Weight 203.00 g/mol [4]
SMILES C1C(CC1Br)C(F)(F)F[4][8]
InChI InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2[4][7]
InChIKey LHJMYJBLOMVORH-UHFFFAOYSA-N[4][7]

Physicochemical Properties

The utility of a building block is largely defined by its physical and chemical properties. The combination of the cyclobutane frame, the hydrophobic trifluoromethyl group, and the polarizable bromine atom gives this molecule a distinct profile.

Summary of Properties
PropertyValue / DescriptionSource(s)
Physical Form Liquid[6]
Lipophilicity (LogP) Computationally estimated between 2.5 and 3.5[4][7]
Solubility Predicted to have high solubility in polar aprotic solvents (e.g., DMF, DMSO). Slightly soluble in water.[4][9]
Chemical Stability Stable under ambient storage conditions. No detectable decomposition was observed after 24 hours in aqueous HCl or NaOH at room temperature.[4]

The trifluoromethyl group is strongly electron-withdrawing, which influences the reactivity of the molecule.[4] Its presence significantly increases the compound's lipophilicity, a key parameter in drug design for cell membrane permeability. Computational estimates place the LogP value in a range indicating moderate lipophilicity.[4] This property, combined with the metabolic stability often conferred by the CF₃ group, makes it an attractive alternative to more labile moieties like the tert-butyl group.[3]

Synthesis and Manufacturing

Scalable and efficient synthesis is critical for the widespread adoption of a chemical building block. Several methods have been developed for the synthesis of 1-Bromo-3-(trifluoromethyl)cyclobutane and its precursors.

Common Synthetic Routes
  • Bromination of 3-(trifluoromethyl)cyclobutene: A direct approach involves the addition of bromine or a bromine source like N-bromosuccinimide (NBS) across the double bond of a cyclobutene precursor, often initiated by a radical initiator like AIBN.[4]

  • From Cyclobutanecarboxylic Acids: A robust method for producing a variety of trifluoromethyl cyclobutanes involves the reaction of the corresponding cyclobutanecarboxylic acid with sulfur tetrafluoride (SF₄).[2][3] While this method directly yields the CF₃ group, subsequent functionalization would be needed to introduce the bromine atom.

Workflow for Synthesis via Bromination

The following diagram illustrates a generalized workflow for the synthesis and purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 3-(trifluoromethyl)cyclobutene reaction Radical Addition Reaction in Solvent (e.g., CCl₄) start->reaction reagents NBS / AIBN (Bromine Source & Initiator) reagents->reaction crude Crude Product Mixture reaction->crude purify Purification (e.g., Distillation or Column Chromatography) crude->purify final_product Pure 1-Bromo-3-(trifluoromethyl)cyclobutane purify->final_product

Caption: Generalized workflow for the synthesis and purification of 1-Bromo-3-(trifluoromethyl)cyclobutane.

For industrial-scale production, continuous flow reactors may be utilized to improve reaction efficiency, safety, and yield.[4] Purification is typically achieved through distillation or recrystallization to obtain the high-purity material required for pharmaceutical applications.[4]

Spectroscopic Characterization

Structural verification is performed using a suite of standard analytical techniques. The unique electronic environment created by the substituents results in characteristic spectroscopic signatures.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary tools for structural elucidation. The ¹H NMR spectrum will show distinct signals for the protons on the cyclobutane ring, with chemical shifts and coupling patterns influenced by the adjacent bromo and trifluoromethyl groups. ¹⁹F NMR is also invaluable for confirming the presence and integrity of the CF₃ group.[4]

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound (203.00 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be readily apparent in the mass spectrum, providing definitive evidence of its presence.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic C-F stretching bands for the trifluoromethyl group, typically in the region of 1100-1350 cm⁻¹, and C-Br stretching vibrations at lower wavenumbers.

Applications in Drug Discovery and Organic Synthesis

1-Bromo-3-(trifluoromethyl)cyclobutane is a powerful intermediate, not an end-product. Its value lies in its dual functionality: the CF₃-cyclobutane core acts as a desirable structural motif, while the bromine atom serves as a versatile reactive site.

Role as a Bioisostere

The trifluoromethyl-cyclobutyl group is increasingly recognized as a unique and advantageous bioisostere for the tert-butyl group.[2] While sterically similar, it offers distinct electronic properties and can enhance metabolic stability, a critical consideration in drug design.[3] Research has shown that replacing a tert-butyl group with a CF₃-cyclobutane can preserve or enhance biological activity while improving pharmacokinetic properties like resistance to metabolic clearance.[2]

Synthetic Applications

The reactive C-Br bond allows this building block to participate in a wide range of transformations, serving as a linchpin for constructing more complex molecular architectures.

  • Cross-Coupling Reactions: The bromine atom is an excellent leaving group for popular cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Synthesis of Heterocycles: It serves as a precursor for a variety of heterocyclic compounds, such as pyrazoles, imidazoles, and triazoles, which are prevalent scaffolds in medicinal chemistry.[4]

  • Development of Fluorinated Pharmaceuticals: The compound is directly employed in the synthesis of novel drug candidates. The incorporation of the fluorinated cyclobutane motif has been successful in developing fungicides and therapeutics for neurological disorders.[10]

G cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds & Applications start 1-Bromo-3-(trifluoromethyl)cyclobutane coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald) start->coupling nucleophilic Nucleophilic Substitution start->nucleophilic pharma Advanced Pharmaceutical Intermediates coupling->pharma heterocycles Heterocyclic Compounds (Pyrazoles, Imidazoles) nucleophilic->heterocycles materials Functional Materials pharma->materials

Caption: Synthetic utility of 1-Bromo-3-(trifluoromethyl)cyclobutane in generating diverse chemical scaffolds.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety. Based on available safety data, 1-Bromo-3-(trifluoromethyl)cyclobutane should be handled with care.

  • Hazard Statements: The compound is associated with the following hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[7]

  • Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.[5][7]

  • Storage: Store in a tightly sealed container in a dry, cool place. Recommended storage temperatures are often between 2-8°C.[6]

Conclusion

1-Bromo-3-(trifluoromethyl)cyclobutane stands out as a highly valuable and strategically designed building block for modern chemical synthesis. It provides a direct route to incorporating the conformationally rigid and metabolically robust trifluoromethyl-cyclobutane scaffold into target molecules. Its utility as a bioisostere for the ubiquitous tert-butyl group, combined with the synthetic flexibility offered by the bromine handle, ensures its continued and expanding role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials. This guide provides the essential technical knowledge for scientists to harness the full potential of this powerful synthetic intermediate.

References

  • Mykhailiuk, P. K., et al. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Wang, Y., et al. (2023, January 26). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. ACS Publications. [Link]

  • PubChemLite. 1-bromo-3-(trifluoromethyl)cyclobutane (C5H6BrF3). [Link]

  • OUCI. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. [Link]

  • PubChem. 1-Bromo-3-methylcyclobutane. [Link]

  • MilliporeSigma. 1-bromo-3-(trifluoromethyl)cyclobutane. [Link]

Sources

Physicochemical properties of 1-bromo-3-(trifluoromethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Bromo-3-(trifluoromethyl)cyclobutane: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-(trifluoromethyl)cyclobutane, a fluorinated carbocyclic building block of increasing importance in the fields of medicinal chemistry, agrochemicals, and material science. The unique combination of a strained cyclobutane ring, a reactive bromine atom, and a metabolically robust trifluoromethyl group imparts distinct physicochemical properties and versatile reactivity. This document details the compound's structural and chemical properties, outlines key synthetic and purification methodologies, explores its reactivity, and discusses its applications, with a particular focus on drug discovery. Safety, handling, and spectroscopic characterization are also addressed to provide a complete resource for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Cyclobutane

In the landscape of modern chemical synthesis, particularly within drug discovery, the strategic incorporation of specific structural motifs is paramount to optimizing a molecule's pharmacological profile. 1-Bromo-3-(trifluoromethyl)cyclobutane has emerged as a valuable and versatile building block due to the unique confluence of three key structural features:

  • The Cyclobutane Scaffold: Unlike flexible, larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[1] This conformational restriction can be a powerful tool for medicinal chemists, helping to lock a molecule into a bioactive conformation, thereby improving potency and selectivity for its biological target.[1][2]

  • The Trifluoromethyl (CF₃) Group: The CF₃ group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[3]

  • The Bromo Substituent: The bromine atom serves as a versatile synthetic handle. As an effective leaving group, it readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), nucleophilic substitutions, and metal-halogen exchange reactions, enabling facile elaboration of the cyclobutane core.[3]

This guide serves as a technical resource, synthesizing available data to provide practical insights into the effective use of this powerful synthetic intermediate.

Physicochemical and Structural Properties

1-Bromo-3-(trifluoromethyl)cyclobutane is a colorless liquid at room temperature.[4] Its key properties are summarized in the table below. The compound exists as cis and trans isomers; synthetic control is crucial for applications where specific stereochemistry is required.[3] The trans isomer is often designated as (1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane.[4]

PropertyValueSource(s)
IUPAC Name 1-bromo-3-(trifluoromethyl)cyclobutane[3][5]
CAS Number 2247103-30-4 (isomer mixture)[3][5][6]
2306248-65-5 (trans isomer)[4][7]
Molecular Formula C₅H₆BrF₃[3][7]
Molecular Weight 203.00 g/mol [3][7]
Appearance Colorless liquid[4]
Purity (Typical) >97%[4][5]
Calculated logP 2.496[5]
Chemical Stability Stable under ambient conditions; no decomposition observed after 24h in aqueous HCl or NaOH at room temperature.[3]
Solubility Profile The molecule's hydrophobic character, driven by the CF₃ group and bromine, suggests solubility in common organic solvents.[3] It is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO.[3]

Synthesis and Purification

The synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane can be achieved through several routes, often starting from commercially available cyclobutane precursors.[3] A common and effective method involves the radical-initiated bromination of 3-(trifluoromethyl)cyclobutene.

Synthetic Pathway: Radical Bromination

The mechanism involves the generation of a bromine radical, which adds to the double bond of the cyclobutene ring. This is a standard approach for converting alkenes to alkyl bromides, where the use of N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) provides a controlled source of bromine radicals, minimizing side reactions.

G Start 3-(Trifluoromethyl)cyclobutene Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Solvent (e.g., CCl₄) Start->Reagents Product 1-Bromo-3-(trifluoromethyl)cyclobutane Reagents->Product

Caption: Synthesis of 1-bromo-3-(trifluoromethyl)cyclobutane.

Experimental Protocol: Synthesis via Bromination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: To a solution of 3-(trifluoromethyl)cyclobutene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (NBS, 1.1 eq).

  • Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and stir under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield high-purity 1-bromo-3-(trifluoromethyl)cyclobutane.[3]

Reactivity and Chemical Behavior

The synthetic utility of 1-bromo-3-(trifluoromethyl)cyclobutane stems from the reactivity of the carbon-bromine bond. The bromine atom is an excellent leaving group, making the compound an ideal substrate for a variety of transformations to introduce new functional groups.

Key Reactions
  • Cross-Coupling Reactions: The C-Br bond readily undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with boronic acids or esters, to form new carbon-carbon bonds. This is a primary method for incorporating the trifluoromethyl-cyclobutyl moiety into more complex molecular scaffolds.

  • Nucleophilic Substitution: The compound can react with a range of nucleophiles (e.g., amines, thiols, azides) to displace the bromide and form new C-N, C-S, or C-N₃ bonds.

  • Grignard Reagent Formation: Treatment with magnesium metal can generate the corresponding Grignard reagent, a potent carbon nucleophile for reaction with electrophiles like aldehydes, ketones, and esters.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for using 1-bromo-3-(trifluoromethyl)cyclobutane in a Suzuki-Miyaura cross-coupling reaction. The choice of a palladium catalyst, a suitable base, and an appropriate solvent system is critical for achieving high yields.

G A Step 1: Reagent Assembly Combine 1-bromo-3-(trifluoromethyl)cyclobutane, aryl boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel. B Step 2: Solvent & Degassing Add solvent (e.g., Dioxane/Water) and degas the mixture thoroughly with an inert gas (Ar or N₂) to remove oxygen. A->B C Step 3: Catalyst Addition Add Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas. B->C D Step 4: Reaction Heat the mixture (e.g., 80-100 °C) with stirring. Monitor reaction progress by TLC or LC-MS. C->D E Step 5: Workup & Extraction Cool to RT, add water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine. D->E F Step 6: Purification Dry the organic layer, concentrate, and purify the crude product by column chromatography. E->F

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Applications in Research and Development

The unique structural attributes of 1-bromo-3-(trifluoromethyl)cyclobutane make it a valuable tool across several scientific disciplines.

Medicinal Chemistry and Drug Discovery

This compound is a key intermediate for synthesizing novel therapeutic agents.[3] The trifluoromethyl-cyclobutyl moiety is often used as a bioisosteric replacement for a tert-butyl group, which can be prone to metabolic oxidation.[8][9] This substitution can lead to:

  • Improved Metabolic Stability: The C-F bonds are highly stable, and the CF₃ group can shield adjacent positions from enzymatic attack, leading to a longer in vivo half-life.[9]

  • Enhanced Potency: The rigid cyclobutane ring can orient key pharmacophoric groups in an optimal geometry for target binding, increasing potency.[1]

  • Modulated Lipophilicity: The CF₃ group increases lipophilicity, which can be fine-tuned to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

It serves as a precursor for various heterocyclic compounds, such as pyrazoles and imidazoles, which are important scaffolds in medicinal chemistry.[3]

Material Science

The distinct properties of 1-bromo-3-(trifluoromethyl)cyclobutane, including its cyclic structure and the presence of the highly polar CF₃ group, make it a candidate for the development of novel materials.[3] Research suggests potential applications in areas such as liquid crystals and specialized polymers where its unique structural and electronic attributes can be exploited.[3][7]

Spectroscopic Characterization

Structural confirmation of 1-bromo-3-(trifluoromethyl)cyclobutane and its derivatives relies on standard spectroscopic techniques.[3]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton spectrum will exhibit complex multiplets in the aliphatic region corresponding to the protons on the cyclobutane ring. The chemical shifts are influenced by the electronegativity of the adjacent bromine and CF₃ groups.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the cyclobutane carbons. The carbon atom bonded to the CF₃ group will appear as a characteristic quartet due to one-bond carbon-fluorine (¹JCF) coupling.

    • ¹⁹F NMR: A single resonance (a singlet, assuming no other fluorine atoms are nearby) would confirm the presence of the CF₃ group.

  • Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) mass spectrometry will show a molecular ion peak (M⁺). A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, which is a definitive diagnostic feature. Predicted collision cross-section (CCS) data for various adducts are also available.[10]

Safety, Handling, and Storage

Proper handling of 1-bromo-3-(trifluoromethyl)cyclobutane is essential to ensure laboratory safety.

  • Hazard Identification:

    • Pictogram: GHS07 (Harmful/Irritant).[5]

    • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[5]

  • Safe Handling Procedures:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[5][11]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][12]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

    • Wash hands thoroughly after handling.[4]

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and alkali metals.[12][13]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

    • Some suppliers recommend refrigerated storage (0-8 °C) or storage under an inert atmosphere.[4][7]

Conclusion

1-Bromo-3-(trifluoromethyl)cyclobutane is more than just a simple alkyl halide; it is a strategically designed building block that offers chemists a reliable entry point to the trifluoromethyl-cyclobutyl scaffold. Its well-defined physicochemical properties, predictable reactivity, and the demonstrated value of its core structure in bioactive molecules make it an indispensable tool. As the demand for more sophisticated and structurally diverse drug candidates grows, the utility of 1-bromo-3-(trifluoromethyl)cyclobutane in both academic research and industrial drug development is set to expand.

References

  • PubChem. (n.d.). 1-Bromo-3-methylcyclobutane. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. (n.d.). 1-bromo-3-(trifluoromethyl)cyclobutane (C5H6BrF3). Available at: [Link]

  • Wouters, J., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Available at: [Link]

  • Mykhailiuk, P. K., et al. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Center for Biotechnology Information. Available at: [Link]

  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Bromocyclobutane. Available at: [Link]

  • ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]

  • Chemistry Stack Exchange. (2014, May 12). What product is formed in the Wurtz reaction of 1-bromo-3-chlorocyclobutane?. Available at: [Link]

Sources

Technical Guide: Solubility Profile of 1-Bromo-3-(trifluoromethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, solvent selection strategy, and handling protocols for 1-Bromo-3-(trifluoromethyl)cyclobutane , a critical fluorinated building block in medicinal chemistry.

Executive Summary & Compound Profile

1-Bromo-3-(trifluoromethyl)cyclobutane is a bifunctional aliphatic scaffold utilized primarily as a bioisostere for the tert-butyl group or to introduce metabolic stability via the trifluoromethyl (


) moiety. Its physicochemical behavior is governed by the interplay between the lipophilic, electron-withdrawing 

group and the polarizable carbon-bromine (

) bond.
PropertyData / PredictionRelevance to Solubility
Physical State Liquid (at 20°C)Miscible with many organic solvents; no crystal lattice energy to overcome.
Lipophilicity (cLogP) ~2.5 – 3.5Indicates high affinity for non-polar and moderately polar organic solvents.
Polarity Moderate DipoleThe

and

dipoles allow solubility in polar aprotic solvents.
Key Hazard Flammable / IrritantRequires compatible, non-reactive solvents for safe handling.

Solubility Landscape

The solubility of this compound follows a distinct "U-shaped" polarity curve. It is highly soluble in non-polar and polar aprotic solvents but exhibits poor solubility in highly polar protic media like water.

A. Primary Solvents (High Solubility)

These solvents are recommended for stock solution preparation and general synthesis.

  • Chlorinated Solvents (Dichloromethane, Chloroform):

    • Mechanism:[1][2] Excellent solvation of the halogenated scaffold via halogen-halogen dispersion forces.

    • Application: Ideal for liquid-liquid extractions and standard reactions (e.g., amide coupling).

  • Ethers (Tetrahydrofuran (THF), Diethyl Ether, MTBE):

    • Mechanism:[1][2] The oxygen lone pairs coordinate effectively without reacting. The compound is fully miscible in THF.

    • Application:Critical for Grignard formation. THF is the standard solvent for converting this bromide into its organomagnesium or organolithium derivatives.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile):

    • Mechanism:[1][2] High dielectric constants stabilize transition states during nucleophilic substitution (

      
      ) reactions.
      
    • Application: Preferred for displacement reactions where the bromide is the leaving group (e.g., reaction with amines or azides).

B. Secondary Solvents (Moderate Solubility)
  • Alcohols (Methanol, Ethanol):

    • Solubility: Moderate to High.[3]

    • Risk:[4] Potential for solvolysis (nucleophilic attack by the solvent) at elevated temperatures or in the presence of strong bases. Use only when necessary for specific crystallizations or reductions.

  • Hydrocarbons (Hexanes, Toluene):

    • Solubility: Good.

    • Application: Toluene is excellent for cross-coupling reactions (e.g., Buchwald-Hartwig) due to its high boiling point and non-coordinating nature.

C. Incompatible / Poor Solvents
  • Water: Practically insoluble. The hydrophobic

    
     shell repels water molecules.
    
  • Reactive Solvents: Avoid primary amines or thiols as solvents (unless they are the reactant) to prevent premature displacement of the bromine atom.

Experimental Protocol: Solvent Selection & Solubility Determination

Since exact quantitative solubility data (mg/mL) varies by isomer ratio (cis/trans) and purity, researchers must validate solubility empirically.

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the selection of the optimal solvent based on the intended chemical application.

SolventSelection Start Select Application react Chemical Reaction Start->react analysis Analysis (NMR/LCMS) Start->analysis metallation Metallation (Grignard/Lithiation) react->metallation Metal Insertion sn2 Nucleophilic Substitution (SN2) react->sn2 Displacement coupling Cross-Coupling (Pd/Ni Catalysis) react->coupling Catalysis CDCL3 CDCl3 or DMSO-d6 analysis->CDCL3 Standard THF Anhydrous THF (Ether) metallation->THF Stabilizes Mg/Li species DMF Dry DMF or DMSO (Polar Aprotic) sn2->DMF Enhances Nucleophilicity Tol Toluene or Dioxane (High BP) coupling->Tol Thermal Stability

Caption: Decision matrix for selecting the optimal solvent based on reaction type to ensure stability and reactivity.

Protocol: Visual Saturation Method (Self-Validating)

Objective: Determine the approximate solubility limit for process scale-up.

  • Preparation: Weigh 100 mg of 1-Bromo-3-(trifluoromethyl)cyclobutane into a clear 4 mL glass vial.

  • Addition: Add the target solvent in 50 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Visual Check: Look for Schlieren lines (indicating dissolution) or phase separation (oily droplets at the bottom).

    • Endpoint: The point where the mixture becomes a single, clear homogeneous phase.

  • Calculation:

    
    
    

Handling & Stability Considerations

The unique fluorinated structure imposes specific handling requirements to maintain reagent integrity.

  • Volatility: As a low-molecular-weight liquid, it may have significant vapor pressure.

    • Action: Handle only in a fume hood. Store in tightly sealed containers, preferably under an inert atmosphere (Argon/Nitrogen) if storing for long periods.

  • Isomerism: The compound typically exists as a mixture of cis and trans isomers.

    • Impact: Solubility differences between isomers are usually negligible in solution but can affect crystallization behavior of derivatives.

  • Reactivity with Magnesium (Grignard):

    • Observation: Initiation of the Grignard reaction can be sluggish due to the electron-withdrawing

      
       group destabilizing the radical intermediate.
      
    • Tip: Use THF rather than Diethyl Ether. The higher boiling point and better solvation of THF facilitate initiation. Activation with iodine or DIBAL-H may be required.

Diagram 2: Solubility Determination Workflow

A standardized workflow to ensure consistent data generation across different solvent batches.

SolubilityWorkflow Start Start: 100mg Sample AddSolvent Add 50µL Solvent Start->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check Phase Check Vortex->Check Clear Clear Solution? Check->Clear Record Record Volume & Calculate Clear->Record Yes Repeat Repeat Addition Clear->Repeat No Repeat->AddSolvent

Caption: Iterative visual saturation workflow for empirically determining solubility limits in the lab.

References

  • Smolecule . (2023).[3] 1-Bromo-3-(trifluoromethyl)cyclobutane Solubility Profile & Properties. Retrieved from

  • Sigma-Aldrich . (n.d.). trans-1-Bromo-3-(trifluoromethyl)cyclobutane Product Data & SDS. Retrieved from

  • Fluorochem . (n.d.). 1-Bromo-3-(trifluoromethyl)cyclobutane Product Information. Retrieved from

  • Levterov, V. V., et al. (2020). Fluoroalkyl-Containing 1,2-Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry. Retrieved from

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from

Sources

Technical Whitepaper: Thermal Stability, Ring Strain Thermodynamics, and Storage Protocols for 1-Bromo-3-(trifluoromethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, cyclobutane derivatives serve as critical bioisosteres and rigid scaffolds. Among these, 1-bromo-3-(trifluoromethyl)cyclobutane has emerged as a highly valuable intermediate due to its unique combination of a reactive carbon-bromine handle and a metabolically stable trifluoromethyl (-CF₃) group. As a Senior Application Scientist, I have structured this technical guide to move beyond basic handling instructions. Here, we dissect the thermodynamic causality behind the molecule's stability, outline self-validating experimental protocols for shelf-life assessment, and establish rigorous storage methodologies to preserve chemical integrity.

Physicochemical Profiling & Thermodynamic Stability

Understanding the storage requirements of 1-bromo-3-(trifluoromethyl)cyclobutane requires a fundamental analysis of its physicochemical properties and inherent ring strain.

Quantitative Data Summary

The following table consolidates the critical molecular parameters that dictate the compound's behavior under thermal and chemical stress:

PropertyValueReference
CAS Number (General) 2247103-30-41
CAS Number (trans-isomer) 2306248-65-52
Molecular Formula C₅H₆BrF₃[[1]]()
Molecular Weight 203.00 g/mol [[1]]()
Log P (Lipophilicity) 2.5 – 3.53
Total Ring Strain ~26.3 kcal/mol3
Thermal Stability Limit 200 – 300 °C3
The Paradox of Ring Strain and Kinetic Stability

Cyclobutane derivatives are fundamentally destabilized by their geometry. The baseline ring strain energy of 1-bromo-3-(trifluoromethyl)cyclobutane is approximately 26.3 kcal/mol 3. This strain is a composite of two primary factors:

  • Angle Strain (16-18 kcal/mol): The internal bond angles are compressed to ~90°, severely deviating from the ideal 109.5° required for optimal sp³ orbital overlap 3.

  • Torsional Strain (8-10 kcal/mol): The rigid cyclic framework forces adjacent hydrogen and substituent atoms into eclipsed conformations, generating significant steric repulsion [[3]]().

Despite this immense thermodynamic strain, the molecule exhibits remarkable kinetic stability. The causality lies in the high activation energy barrier required for ring-opening. The strong electron-withdrawing nature of the -CF₃ group lowers the HOMO energy of the cyclobutane core, rendering it highly resistant to electrophilic attack. Furthermore, the molecule is robust against moderate chemical stress; treatment with aqueous hydrochloric acid or sodium hydroxide at room temperature for 24 hours produces no detectable decomposition 3. Thermal stability extends up to 200–300 °C, at which point the thermal energy finally overcomes the activation barrier, leading to C-Br homolysis or [2+2] cycloreversion [[3]]().

Thermodynamic_Stability A 1-Bromo-3-(trifluoromethyl) cyclobutane B Total Ring Strain (~26.3 kcal/mol) A->B Inherits E Thermal Stability Limit (200-300 °C) A->E Sustains up to C Angle Strain (16-18 kcal/mol) B->C Component 1 D Torsional Strain (8-10 kcal/mol) B->D Component 2

Fig 1. Thermodynamic strain components and thermal stability limits.

Optimal Storage Conditions

While the cyclobutane ring itself is robust, the carbon-bromine (C-Br) bond is the deliberate reactive handle of this building block. To prevent premature degradation, storage protocols must specifically protect this bond from environmental stressors.

Causality behind storage choices:

  • Inert Atmosphere (Argon/N₂): Although stable to aqueous hydrolysis, the C-Br bond can undergo slow, oxygen-mediated radical degradation over extended periods. Purging with an inert gas displaces oxygen, effectively shutting down radical propagation pathways 4.

  • Ambient Temperature (15-25 °C): Because thermal decomposition does not occur until >200 °C 3, cryogenic storage is unnecessary and can introduce moisture condensation risks upon thawing. Storage at room temperature in closed containers for three months shows no degradation 3.

  • Light Protection: Alkyl bromides are inherently susceptible to UV-induced photolytic homolysis. Amber glass vials are mandatory to block UV wavelengths.

Storage_Workflow S1 Material Receipt (C5H6BrF3) S2 Argon/N2 Purge (Prevent Oxidation) S1->S2 Step 1 S3 Ambient Storage (15-25 °C) S2->S3 Step 2 S4 Amber Glass Vials (Prevent Photolysis) S3->S4 Step 3 S5 Validated Shelf-Life (> 3 Months) S4->S5 Outcome

Fig 2. Optimal storage workflow for maintaining chemical integrity.

Self-Validating Protocol for Stability Assessment

A rigorous scientific protocol must inherently prove its own accuracy during execution. To validate the shelf-life of 1-bromo-3-(trifluoromethyl)cyclobutane, researchers must avoid relying solely on relative peak integration (which can mask symmetric mass loss).

The following quantitative NMR (qNMR) methodology utilizes an internal standard to create a self-validating system . By anchoring the cyclobutane integration to a highly stable, non-volatile reference, the system internally validates its own mass balance. If the absolute molar ratio of the cyclobutane to the standard decreases, degradation is definitively proven, eliminating solvent evaporation or instrument tuning as confounding variables.

Step-by-Step qNMR Validation Methodology
  • Sample Preparation: Accurately weigh 50.0 mg (± 0.1 mg) of 1-bromo-3-(trifluoromethyl)cyclobutane into a dry, amber glass vial.

  • Internal Standard Spiking: Add exactly 10.0 mg (± 0.1 mg) of 1,3,5-trimethoxybenzene (TMB). TMB is chosen because its aromatic protons (~6.1 ppm) do not overlap with the aliphatic cyclobutane signals (typically 2.0–4.5 ppm).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous, deuterated chloroform (CDCl₃) stabilized with silver foil (to prevent DCl formation).

  • Stress Conditioning: Seal the NMR tubes under an argon atmosphere. Subject separate cohorts to 25 °C (control), 60 °C, and 100 °C for intervals of 24, 72, and 168 hours.

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra using a relaxation delay (D1) of at least 10 seconds to ensure complete longitudinal relaxation (T1) of all protons, ensuring quantitative integration.

  • Causality & Data Interpretation: Calculate the molar ratio between the cyclobutane ring protons and the TMB aromatic protons. A statistically significant deviation (>2%) in this ratio across time points indicates C-Br homolysis or ring-opening. The ¹⁹F NMR spectrum serves as an orthogonal check; the appearance of new fluorinated signals confirms degradation of the core scaffold.

Conclusion

1-Bromo-3-(trifluoromethyl)cyclobutane is a resilient synthetic building block. Despite harboring ~26.3 kcal/mol of ring strain, its kinetic barrier to degradation allows it to withstand temperatures up to 200–300 °C and moderate chemical stress. By adhering to strict storage protocols—ambient temperature, inert atmosphere, and light protection—researchers can reliably maintain its integrity for extended periods, ensuring reproducible downstream functionalization in drug development workflows.

References

1.[3] Smolecule. "Buy 1-Bromo-3-(trifluoromethyl)cyclobutane | 2247103-30-4 - Smolecule". 3 2.[1] Moldb. "2247103-30-4 | 1-Bromo-3-(trifluoromethyl)cyclobutane - Moldb".1 3.[2] Advanced ChemBlocks. "trans-1-bromo-3-(trifluoromethyl)cyclobutane 97% | CAS - Advanced ChemBlocks". 2 4.[4] Achmem. "1-Bromo-3-(trifluoromethyl)cyclobutane – Achmem". 4

Sources

Methodological & Application

Use of 1-bromo-3-(trifluoromethyl)cyclobutane in organic synthesis

[1]

Executive Summary

1-Bromo-3-(trifluoromethyl)cyclobutane (CAS: 2306248-65-5) is a high-value building block used to introduce the 3-(trifluoromethyl)cyclobutyl motif.[1] This moiety serves as a metabolically stable, lipophilic bioisostere for tert-butyl groups, phenyl rings, and gem-dimethyl groups in medicinal chemistry.[1] The combination of the rigid cyclobutane core and the electron-withdrawing trifluoromethyl group (


1

This guide details the stereochemical considerations, organometallic activation, and cross-coupling protocols required to utilize this reagent effectively.[1]

Part 1: Stereochemical & Structural Considerations[1]

Conformational Analysis

The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to minimize torsional strain. This puckering significantly influences the reactivity of substituents at the 1- and 3-positions.

  • Cis-Isomer: The bromide and

    
     group are on the same face. In the puckered conformation, this can force one substituent into a pseudo-axial position, increasing steric strain.[1]
    
  • Trans-Isomer: The substituents are on opposite faces. This is generally the thermodynamically preferred isomer for 1,3-disubstituted cyclobutanes.[1]

Impact on Reactivity:

  • 
     Displacement:  Direct nucleophilic substitution (
    
    
    ) on the cyclobutyl bromide is kinetically slow due to ring strain and steric hindrance (peri-interaction) in the transition state.
  • Radical/Metal Formation: The formation of radicals or organometallics flattens the geometry at C1, temporarily relieving some ring strain.

Stability and Handling
  • Physical State: Colorless liquid or low-melting solid (isomer dependent).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Avoid strong bases at elevated temperatures to prevent

    
     elimination, which yields 3-(trifluoromethyl)cyclobut-1-ene.[1]
    

Part 2: Organometallic Activation (Nucleophilic Protocols)[1]

The most direct method to utilize this bromide is via conversion to a nucleophilic Grignard or Lithium reagent.

Protocol A: Preparation of [3-(Trifluoromethyl)cyclobutyl]magnesium bromide

Application: Addition to ketones, aldehydes, or Weinreb amides.[1] Mechanism: Oxidative addition of Mg(0) to the C-Br bond.

Materials
  • 1-Bromo-3-(trifluoromethyl)cyclobutane (1.0 equiv)[1]

  • Magnesium turnings (1.2 equiv, activated)

  • LiCl (1.1 equiv, optional, for TurboGrignard formation)[1]

  • THF (Anhydrous, 0.5 M concentration relative to bromide)[1]

  • 1,2-Dibromoethane (5 mol%, activator)[1]

Step-by-Step Procedure
  • Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel under Argon. Add Mg turnings and stir vigorously. Add 1,2-dibromoethane and heat gently until ethylene bubbles evolve, confirming activation.

  • Initiation: Add 10% of the total volume of 1-bromo-3-(trifluoromethyl)cyclobutane solution in THF to the Mg. Wait for the exotherm (solvent reflux or temperature spike).

  • Addition: Once initiated, cool the bath to 0°C (Critical: Lower temperature minimizes Wurtz homocoupling). Dropwise add the remaining bromide solution over 30–45 minutes.

  • Digestion: Stir at 0°C to RT for 1–2 hours. The solution should turn dark gray/brown.

  • Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone or iodine to determine exact concentration (typically 0.4–0.8 M).[1]

  • Usage: Use immediately. If storing, keep at -20°C.[1]

Expert Insight: The


1

Part 3: Cross-Coupling Strategies

Direct cross-coupling of secondary alkyl halides is challenging due to slow oxidative addition and rapid

Strategy 1: The Molander Protocol (Indirect via Boronate)

This is the most reliable method for coupling with diverse aryl chlorides/bromides.

Protocol B: Synthesis of Potassium [3-(Trifluoromethyl)cyclobutyl]trifluoroborate[1]
  • Borylation: Treat the Grignard reagent (from Protocol A) with Trimethyl borate (

    
    , 1.5 equiv) at -78°C. Warm to RT.
    
  • Hydrolysis/Salt Formation: Quench with aqueous

    
     (4.5 equiv). Stir vigorously for 12 hours.
    
  • Isolation: Evaporate solvent, extract with acetone, and precipitate with ether.

  • Suzuki Coupling:

    • Reagents: Aryl Chloride (1.0 equiv), Trifluoroborate (1.2 equiv),

      
       (2-5 mol%), XPhos (4-10 mol%), 
      
      
      (3.0 equiv).[1]
    • Solvent: THF:H2O (10:1).[1]

    • Conditions: Heat at 80°C for 12–16 hours.

Strategy 2: Metallaphotoredox Coupling (Direct)

This modern approach uses dual catalysis (Ni/Photoredox) to couple the bromide directly with aryl halides, avoiding the boronate step.[1]

Protocol C: Ni-Catalyzed Cross-Coupling

Application: Rapid library synthesis; coupling with aryl bromides.

Materials
  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand: dtbbpy (4,4'-Di-tert-butyl-2,2'-bipyridine) (5 mol%)[1]

  • Photocatalyst:

    
     (1 mol%)[1]
    
  • Reductant: TDAE or Silane (if using HAT cycle), or stoichiometric Hantzsch Ester.[1]

  • Base: 2,6-Lutidine or

    
    .[1]
    
  • Solvent: DMA or Acetonitrile (degassed).[1]

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon, combine Aryl Bromide (1.0 equiv), 1-Bromo-3-(trifluoromethyl)cyclobutane (1.5 equiv), Ni-catalyst, Ligand, Photocatalyst, and Base in a vial.

  • Solvent: Add degassed DMA (0.1 M).

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) with fan cooling to maintain RT. Stir for 16–24 hours.[1]

  • Workup: Dilute with ethyl acetate, wash with water/brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography.

Mechanism: The photocatalyst generates a cyclobutyl radical via Single Electron Transfer (SET) reduction of the bromide. This radical is intercepted by the Ni(II)-Aryl complex, followed by reductive elimination to form the C-C bond.[1]

Part 4: Visualization of Workflows

GStart1-Bromo-3-(trifluoromethyl)cyclobutaneMgMagnesiumActivationStart->MgMg, THF, 0°CDirectNiMetallaphotoredox(Ni/Ir Catalyzed)Start->DirectNi+ Ar-BrBlue LED, Ni/IrGrignardGrignard Reagent(Nucleophile)Mg->GrignardBoronateTrifluoroborateSaltGrignard->Boronate1. B(OMe)32. KHF2Product1Alcohol/KetoneDerivativesGrignard->Product1+ Ketone/AldehydeSuzukiSuzuki Coupling(Pd-Catalyzed)Boronate->Suzuki+ Ar-ClPd(OAc)2/XPhosProduct2Aryl-CyclobutaneScaffoldsSuzuki->Product2DirectNi->Product2

Caption: Synthetic workflow for 1-bromo-3-(trifluoromethyl)cyclobutane, highlighting the divergence between classical metallation (top path) and modern cross-coupling (bottom/middle paths).

Part 5: Data Summary

ParameterValue / ConditionNote
Molecular Weight 202.98 g/mol
Boiling Point ~135–140°C (est.)[1]Volatile; avoid high vac for long periods.[1]
Preferred Isomer Trans (thermodynamic)Often supplied as cis/trans mixture.[1]
Grignard Stability ModerateUse < 0°C to prevent rearrangement.
Suzuki Yields 60–85%Via Trifluoroborate salt (Molander conditions).[1]
Ni-Coupling Yields 50–75%Substrate dependent; sensitive to sterics.

References

  • Molander, G. A., & Gormisky, P. E. (2008).[1] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.[1] Link[1]

  • Grygorenko, O. O., et al. (2020).[1][2] Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 82–88.[1][3] Link[1][3]

  • Mykhailiuk, P. K. (2021).[1] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry. Link[1]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014).[1] Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436.[1] Link[1]

Application Note: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Bromo-3-(trifluoromethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals.

Executive Summary

The incorporation of 3-(trifluoromethyl)cyclobutyl moieties into pharmacophores is a highly sought-after strategy in medicinal chemistry to improve metabolic stability, modulate lipophilicity, and provide a unique three-dimensional vector. However, forming


 bonds using unactivated secondary alkyl halides via traditional palladium-catalyzed Suzuki-Miyaura coupling is notoriously difficult. This application note details a robust, self-validating protocol utilizing a Nickel/Bathophenanthroline catalytic system to successfully couple 1-bromo-3-(trifluoromethyl)cyclobutane with arylboronic acids, overcoming the intrinsic barriers of slow oxidative addition and rapid 

-hydride elimination.

Mechanistic Challenges & Causality of Catalyst Selection

Coupling secondary alkyl bromides presents a dual mechanistic challenge[1]. First, the steric hindrance of the secondary


 carbon severely retards the traditional 

-type oxidative addition characteristic of palladium catalysts. Second, once the alkyl-metal intermediate forms, the presence of

-hydrogens on the cyclobutane ring makes the complex highly susceptible to

-hydride elimination, yielding a cyclobutene byproduct rather than the desired cross-coupled product[2]. The strongly electron-withdrawing trifluoromethyl (

) group further complicates this by polarizing the ring system and potentially destabilizing the organometallic intermediates.

To circumvent these issues, we pivot from Palladium to Nickel. Nickel possesses a smaller atomic radius and readily accesses single-electron transfer (SET) pathways. This allows oxidative addition to proceed via an alkyl radical intermediate, bypassing the steric constraints of an


 mechanism. To prevent 

-hydride elimination, a rigid, bidentate nitrogen ligand—bathophenanthroline—is employed. This ligand enforces a specific coordination geometry that sterically shields the metal center and accelerates the reductive elimination step, effectively outcompeting the decomposition pathways[1]. Furthermore, the use of a protic solvent (sec-butanol) in conjunction with a strong alkoxide base (KOt-Bu) is critical; the protic environment facilitates the activation of the boronic acid, accelerating the transmetalation step which is often rate-limiting in alkyl cross-couplings.

CatalyticCycle Ni0 Active Catalyst Ni(0) / Bathophenanthroline Radical Single Electron Transfer Alkyl Radical Generation Ni0->Radical 1-bromo-3-(CF3)cyclobutane NiII Alkyl-Ni(II)-Br Intermediate Radical->NiII Radical Rebound Trans Transmetalation Ar-B(OH)2 + Base NiII->Trans Base Activation Beta β-Hydride Elimination (Suppressed by Ligand) NiII->Beta Destabilized Pathway RedElim Reductive Elimination C(sp3)-C(sp2) Bond Formation Trans->RedElim Alkyl-Ni(II)-Ar RedElim->Ni0 Cross-Coupled Product

Catalytic cycle of Ni-catalyzed Suzuki coupling of secondary alkyl bromides.

Experimental Workflow & Protocol

Workflow Prep Glovebox Setup Weigh Ni(cod)2 & Ligand React Reaction Execution 60°C, 12h in s-BuOH Prep->React Workup Quench & Extraction EtOAc / H2O React->Workup Purify Flash Chromatography Silica Gel Workup->Purify Validate NMR/GC-MS Validation Check for Isomerization Purify->Validate

Step-by-step experimental workflow for the air-sensitive Ni-catalyzed Suzuki coupling.

Detailed Step-by-Step Methodology

Self-Validation Note: This protocol is designed as a self-validating system. By strictly controlling the inert atmosphere and monitoring specific mass fragments, operators can isolate variables if the reaction fails.

Materials Required:

  • 1-bromo-3-(trifluoromethyl)cyclobutane (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.5 mmol, 1.5 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) [

    
    ] (0.04 mmol, 4 mol%)
    
  • Bathophenanthroline (0.08 mmol, 8 mol%)

  • Potassium tert-butoxide (KOt-Bu) (1.6 mmol, 1.6 equiv)

  • Anhydrous sec-butanol (s-BuOH) (3.0 mL)

Step 1: Glovebox Setup (Critical for Catalyst Integrity)

  • Transfer

    
    , bathophenanthroline, KOt-Bu, and the arylboronic acid into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar inside an argon-filled glovebox.
    Causality:
    
    
    
    is highly sensitive to oxygen. Any oxidation to Ni(II) prior to the reaction will completely terminate catalytic activity. The deep red/purple color of the active Ni/ligand complex is a visual validation of catalyst health.

Step 2: Reagent Addition 2. Add 1-bromo-3-(trifluoromethyl)cyclobutane (1.0 mmol) to the Schlenk tube. 3. Add 3.0 mL of anhydrous sec-butanol. 4. Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and transfer it to a pre-heated oil bath or heating block set to 60 °C.

Step 3: Reaction Execution 5. Stir the reaction mixture vigorously at 60 °C for 12–24 hours. The mixture will typically transition from a dark, homogeneous solution to a heterogeneous mixture as the cross-coupling proceeds and inorganic salts precipitate.

Step 4: Quench and Workup 6. Cool the reaction to room temperature. 7. Open the flask to air (quenching the active Ni catalyst) and dilute the mixture with Ethyl Acetate (10 mL). 8. Filter the suspension through a short pad of silica gel to remove the bulk of the nickel salts and unreacted boronic acid, washing with additional Ethyl Acetate (20 mL). 9. Concentrate the filtrate under reduced pressure.

Step 5: Purification and Validation 10. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). 11. Validation: Analyze the isolated product via GC-MS and


/

NMR.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters, clearly demonstrating the necessity of the specific catalyst, ligand, and solvent combination to achieve high yields.

EntryCatalyst System (Loading)LigandSolventBaseYield (%)Mechanistic Observation
1Pd(PPh3)4 (5 mol%)NoneTolueneNa2CO3<5%Extensive

-hydride elimination
2Ni(cod)2 (4 mol%)Nones-BuOHKOt-BuTraceRapid catalyst decomposition
3Ni(cod)2 (4 mol%)BathophenanthrolineTHFKOt-Bu25%Sluggish transmetalation
4Ni(cod)2 (4 mol%)Bathophenanthrolines-BuOHKOt-Bu88% Optimal conditions, full conversion
5Ni(cod)2 (4 mol%)trans-N,N'-dimethyl-1,2-cyclohexanediamines-BuOHKOt-Bu65%Moderate yield, highly suitable for alkylboranes[3]

Troubleshooting & Self-Validation System

  • Catalyst Death (Colorimetric Validation):

    
     should be a bright yellow powder. If it is green or black, it has oxidized and must be discarded. Upon adding bathophenanthroline and solvent, the solution must turn a deep, vibrant color (usually dark red/purple). If it immediately turns pale green, oxygen has breached the system.
    
  • Incomplete Conversion: Ensure the sec-butanol is strictly anhydrous. Water competes with the boronic acid for the alkoxide base, leading to protodeboronation of the arylboronic acid.

  • Stereochemical Isomerization: Because the reaction proceeds via an alkyl radical, stereoretention is impossible with this specific protocol. The SET mechanism scrambles the stereocenter at the halogenated carbon, resulting in a mixture of cis and trans isomers. If a single diastereomer is required, downstream separation (e.g., preparative HPLC) must be employed.

  • Diagnostic Mass Spectrometry: If the yield is low, check the GC-MS for 3-(trifluoromethyl)cyclobutene (indicating

    
    -hydride elimination) or 3-(trifluoromethyl)cyclobutane (indicating protodehalogenation).
    

References[1] Title: Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides

Source: Journal of the American Chemical Society URL:[Link][3] Title: Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature Source: Journal of the American Chemical Society URL:[Link][2] Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

Sources

Application Note: Synthesis of Trifluoromethyl-Cyclobutyl Substituted Heterocycles via Nickel/Photoredox Dual Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of three-dimensional, sp³-rich motifs is a proven strategy to improve the lipophilic efficiency (LipE), metabolic stability, and target selectivity of pharmaceutical candidates. Among these motifs, the 3-(trifluoromethyl)cyclobutyl group serves as a conformationally restricted, highly stable bioisostere for tert-butyl or cycloalkyl groups.

Historically, appending unactivated secondary alkyl halides to heterocyclic cores via traditional palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) has been plagued by slow oxidative addition and rapid β-hydride elimination. This application note details a robust, field-proven protocol for the direct cross-electrophile coupling (XEC) of 1-bromo-3-(trifluoromethyl)cyclobutane with heteroaryl bromides using synergistic Nickel/Photoredox dual catalysis[1].

Mechanistic Rationale & Experimental Design

As an application scientist, it is critical to understand why specific reagents are chosen, rather than just how to mix them. The dual catalytic system bypasses the traditional two-electron oxidative addition of the alkyl halide. Instead, it relies on single-electron transfer (SET) to generate a transient carbon-centered radical[2].

  • The Substrate: 1-Bromo-3-(trifluoromethyl)cyclobutane is chosen because the bromide acts as an ideal leaving group for radical generation. The strong electron-withdrawing nature of the CF₃ group stabilizes the molecule against unwanted side reactions while modulating the pKa of the resulting heterocycle[1].

  • The Photocatalyst (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆): Selected for its highly oxidizing excited state. Upon excitation by 450 nm blue light, it initiates the catalytic cascade by activating the silane reductant.

  • The Halogen-Atom Transfer (XAT) Agent ((TMS)₃SiH): Tris(trimethylsilyl)silane is critical. The photocatalyst facilitates the generation of a silyl radical, which abstract the bromine atom from the cyclobutane ring. This causality is vital: direct reduction of the unactivated alkyl bromide by the photocatalyst is thermodynamically challenging, but XAT easily generates the requisite CF₃-cyclobutyl radical.

  • The Cross-Coupling Catalyst (NiCl₂·dme & dtbbpy): Nickel is uniquely capable of intercepting alkyl radicals. The dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) ligand provides steric bulk that prevents the formation of inactive Ni-black precipitates and stabilizes the high-valent Ni(III) intermediate prior to reductive elimination[3].

G cluster_photo Photoredox Cycle cluster_radical Radical Generation cluster_ni Nickel Cycle PC Ir(III) Catalyst PC_star Ir(III)* Excited State PC->PC_star Blue LED PC_red Ir(II) Reduced State PC_star->PC_red SET SiRad (TMS)3Si• PC_star->SiRad Activation PC_red->PC SET to Ni NiI Ni(I)(Br) PC_red->NiI Electron Transfer AlkylRad CF3-Cyclobutyl• SiRad->AlkylRad Br Abstraction NiII Ni(II)(HetAr)(Br) AlkylRad->NiII Interception Ni0 Ni(0)Ln Ni0->NiII Ox. Addition NiIII Ni(III)(HetAr)(Alkyl)(Br) NiII->NiIII Radical Capture NiIII->NiI Red. Elimination NiI->Ni0 SET from Ir(II)

Fig 1: Synergistic Photoredox and Nickel Catalytic Cycle for C(sp3)-C(sp2) Cross-Coupling.

Quantitative Data: Reaction Optimization

To demonstrate the necessity of the dual-catalyst system, optimization data for the coupling of 1-bromo-3-(trifluoromethyl)cyclobutane with 2-bromopyridine is summarized below. Deviations from the optimal conditions result in catastrophic yield drops, validating the mechanistic interdependency of the reagents[2],[3].

EntryPhotocatalyst (1 mol%)Nickel Source (5 mol%)Ligand (5 mol%)Light SourceYield (%)
1 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ NiCl₂·dme dtbbpy 450 nm LED 88%
2NoneNiCl₂·dmedtbbpy450 nm LED0%
3Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆Nonedtbbpy450 nm LED0%
4Ru(bpy)₃Cl₂NiCl₂·dmedtbbpy450 nm LED42%
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆NiCl₂·dmedtbbpyDark0%

Note: Yields determined by quantitative ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard. The lower yield with Ru(bpy)₃Cl₂ is attributed to its lower excited-state oxidation potential compared to the Iridium complex.

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Prep (Degassing) Step2 2. Reaction Assembly (Ni + Ir + Substrates) Step1->Step2 Step3 3. Irradiation (450 nm Blue LED) Step2->Step3 Step4 4. Quenching (EtOAc / Brine) Step3->Step4 Step5 5. Purification (Flash / LC-MS) Step4->Step5

Fig 2: Experimental Workflow for Photochemical Cross-Electrophile Coupling.

Step-by-Step Methodology

Self-Validating System Note: This protocol includes specific visual and analytical checkpoints. If a checkpoint fails, halt the experiment and verify reagent integrity.

Materials Required:

  • 1-Bromo-3-(trifluoromethyl)cyclobutane (1.5 equiv)

  • Heteroaryl bromide (e.g., 2-bromopyridine, 3-bromoquinoline) (1.0 equiv)

  • NiCl₂·dme (0.05 equiv)

  • dtbbpy (0.05 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 equiv)

  • (TMS)₃SiH (1.5 equiv)

  • Anhydrous Na₂CO₃ (2.0 equiv)

  • Anhydrous DME (Dimethoxyethane) (0.1 M relative to electrophile)

Step 1: Pre-Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 8 mL reaction vial equipped with a Teflon septa, add NiCl₂·dme (1.1 mg, 0.005 mmol), dtbbpy (1.3 mg, 0.005 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.1 mg, 0.001 mmol), and Na₂CO₃ (21.2 mg, 0.2 mmol).

  • Add the heteroaryl bromide (0.1 mmol) if it is a solid.

  • Transfer the vial to a nitrogen-filled glovebox or connect to a Schlenk line.

  • Add anhydrous DME (1.0 mL).

  • Checkpoint: The solution should appear pale green, characteristic of the Ni(II) pre-catalyst complex.

Step 2: Addition of Liquids and Degassing

  • Add 1-bromo-3-(trifluoromethyl)cyclobutane (30.4 mg, 0.15 mmol) and (TMS)₃SiH (46 µL, 0.15 mmol) via microsyringe.

  • Sparge the mixture with dry Argon or Nitrogen for 10 minutes.

  • Causality Note: Oxygen is a triplet diradical that will rapidly quench the Ir(III)* excited state and irreversibly oxidize the active Ni(0) species. Complete degassing is non-negotiable.

Step 3: Photochemical Irradiation

  • Seal the vial and place it in a photoreactor equipped with 450 nm blue LEDs (e.g., PennZ-Pie or Kessil lamps). Ensure a cooling fan is active to maintain the temperature at 25 °C.

  • Irradiate for 16–24 hours.

  • Checkpoint (Self-Validation): Within the first 30–60 minutes of irradiation, the solution must transition from pale green to a deep red/brown hue. This color change is the visual confirmation that the Ir-photocatalyst has successfully reduced Ni(II) to the catalytically active Ni(0)/Ni(I) species. If the solution remains green, the degassing failed or the silane is degraded.

Step 4: Quenching and Workup

  • Turn off the light source and open the vial to air to quench the active radical and metal species.

  • Dilute the mixture with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated nickel species.

  • Wash the organic filtrate with brine (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification and Analytical Characterization

  • Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients).

  • Analytical Checkpoint: Analyze fractions via LC-MS. The desired product will show the expected[M+H]⁺ mass. Note that the CF₃-cyclobutyl radical can occasionally undergo homocoupling (yielding a bis-trifluoromethyl-bicyclobutane byproduct) if the oxidative addition of the heteroaryl bromide to Ni(0) is too slow. This byproduct is easily separated due to its extreme lipophilicity.

References

  • Title: Profiling and Application of Photoredox C(sp3)–C(sp2) Cross-Coupling in Medicinal Chemistry Source: ACS Medicinal Chemistry Letters (2018) URL: [Link]

  • Title: Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis Source: Proceedings of the National Academy of Sciences (2015) URL: [Link]

Sources

Application of 1-bromo-3-(trifluoromethyl)cyclobutane in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 1-Bromo-3-(trifluoromethyl)cyclobutane in Medicinal Chemistry

Executive Summary

Compound: 1-Bromo-3-(trifluoromethyl)cyclobutane CAS: 2247103-30-4 (racemic), 2306248-65-5 (trans), 2306248-66-6 (cis) Role: High-value Fsp³ building block for bioisosteric replacement.

This guide details the application of 1-bromo-3-(trifluoromethyl)cyclobutane as a critical scaffold in modern drug discovery. Unlike traditional alkyl halides, this cyclobutyl motif offers a unique combination of conformational rigidity , metabolic stability , and lipophilicity modulation . It serves as a superior bioisostere for tert-butyl, isopropyl, and cyclohexyl groups, often resolving "metabolic hotspots" while maintaining steric bulk.

This document provides validated protocols for cross-coupling, nucleophilic substitution, and organometallic generation, ensuring successful incorporation into complex API (Active Pharmaceutical Ingredient) intermediates.

Strategic Rationale: The "Magic Methyl" of Cyclobutanes

In medicinal chemistry, the transition from flat aromatic scaffolds to 3D architectures (Escape from Flatland) is correlated with improved clinical success. The 3-(trifluoromethyl)cyclobutyl group (TF-CB) offers three distinct advantages:

  • Bioisosterism: It mimics the steric volume of a tert-butyl group but with reduced electron density and altered lipophilicity.

  • Metabolic Blockade: The CF₃ group blocks oxidative metabolism at the C3 position, while the cyclobutane ring resists P450 oxidation better than cyclopentyl or cyclohexyl rings.

  • Dipole Vectoring: The rigid relationship between the C1 attachment point and the C3-CF₃ group allows for precise vectoring of the dipole, which can optimize binding affinity in polar pockets.

Comparative Metrics
Parametertert-ButylIsopropylCyclohexyl3-CF₃-Cyclobutyl
Hybridization sp³sp³sp³sp³ (Rigid)
Metabolic Stability Low (CH₃ oxid.)Low (CH oxid.)MediumHigh
Lipophilicity (LogP) HighMediumHighModulated (+0.5 LogD)
Shape SphericalY-ShapeChairPuckered Square

Structural Considerations: Cis/Trans Isomerism

The commercial reagent is often supplied as a mixture of isomers or separated diastereomers. Understanding the geometry is critical for reactivity and final biological activity.

  • Puckered Conformation: The cyclobutane ring is not flat; it puckers to relieve torsional strain (~25-35°).

  • Substituent Preference: The bulky CF₃ group strongly prefers the equatorial-like position.

    • Trans-Isomer: The Bromine is axial-like (pseudo-axial). This is often more reactive in S_N2 processes due to relief of steric strain upon transition state formation, though 1,3-diaxial-like repulsion exists.

    • Cis-Isomer: The Bromine is equatorial-like. This is generally more thermodynamically stable but can be slower in substitution reactions.

Expert Insight: For cross-coupling (radical mechanisms), the stereochemistry at C1 is usually lost during the formation of the radical intermediate. However, the final product ratio (cis/trans) will be determined by the catalyst control and thermodynamic preference of the product.

Application Protocols

Module A: C(sp³)-C(sp²) Cross-Coupling (Ni/Photoredox)

Objective: Attach the cyclobutyl ring to an aryl or heteroaryl halide. Mechanism: Radical capture via Nickel catalysis.[1] This avoids the need to pre-form sensitive organometallics.

Protocol:

  • Reagents:

    • Aryl Bromide (1.0 equiv)[2]

    • 1-Bromo-3-(trifluoromethyl)cyclobutane (1.5 equiv)

    • Catalyst: NiCl₂[3]·glyme (10 mol%)

    • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

    • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1-2 mol%)

    • Reductant/Base: Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv) + Na₂CO₃ (2.0 equiv)

    • Solvent: DME or MeCN (degassed).

  • Procedure:

    • Charge a reaction vial with Aryl Bromide, Ni-catalyst, Ligand, Photocatalyst, and Base.

    • Evacuate and backfill with N₂ (3x).

    • Add Solvent and 1-Bromo-3-(trifluoromethyl)cyclobutane via syringe.

    • Add TTMSS.

    • Irradiate with Blue LED (450 nm) with fan cooling to maintain RT (25°C).

    • Stir for 18-24 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Key Success Factor: The TTMSS acts as a halogen-atom abstractor, generating the cyclobutyl radical which is then captured by the Ni-Ar complex.

Module B: Organometallic Generation (Zincate Formation)

Objective: Create a nucleophilic reagent for Negishi coupling or addition to ketones/imines. Note: The formation of the Grignard reagent can be sluggish; Zinc insertion is often more reliable and functional group tolerant.

Protocol:

  • Activation: Flame-dry a flask containing Zinc dust (3.0 equiv) and LiCl (1.5 equiv) under Argon.

  • Insertion:

    • Add THF (dry).

    • Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the Zn. Reflux for 5 mins.

    • Cool to RT. Add 1-Bromo-3-(trifluoromethyl)cyclobutane (1.0 equiv) dropwise.

    • Stir at 30-40°C for 4-12 hours. Monitor consumption by GC-MS (quench aliquot with water).

  • Usage: The resulting R-ZnBr·LiCl solution is stable and can be stored under Argon. It can be coupled with Aryl Iodides/Bromides using Pd(dppf)Cl₂ (5 mol%) or C-H activated via Cu catalysis.

Module C: Nucleophilic Substitution (Amination)

Objective: Synthesis of 3-(trifluoromethyl)cyclobutylamines. Challenge: Direct S_N2 is difficult due to steric hindrance. Alternative: Use the trans-bromide (pseudo-axial leaving group) or convert to the corresponding tosylate if the bromide is too sluggish.

Protocol (Azide Displacement):

  • Reagents: 1-Bromo-3-(trifluoromethyl)cyclobutane (1.0 equiv), NaN₃ (2.0 equiv), 15-Crown-5 (cat.), DMF.

  • Conditions: Heat at 80°C for 16h.

  • Reduction: Reduce the intermediate azide via Staudinger reduction (PPh₃/H₂O) or hydrogenation (Pd/C, H₂) to yield the primary amine.

Decision Tree & Workflow Visualization

The following diagram outlines the strategic decision-making process for utilizing this building block based on the target moiety.

G Start Starting Material: 1-Bromo-3-(trifluoromethyl)cyclobutane Target_Ar Target: Aryl/Heteroaryl Attachment Start->Target_Ar C-C Bond Target_Nu Target: Heteroatom (N, O, S) Attachment Start->Target_Nu C-X Bond Path_Radical Method A: Ni/Photoredox (Radical Cross-Coupling) Target_Ar->Path_Radical Late-Stage Functionalization Path_Zinc Method B: Zinc Insertion (Negishi Coupling) Target_Ar->Path_Zinc Building Block Synthesis Path_SN2 Method C: Nucleophilic Sub. (Azide/Amine/Thiol) Target_Nu->Path_SN2 Condition_Rad Requires: Ni(cat), Ir(photo), Blue LED Best for: Complex Aryl Halides Path_Radical->Condition_Rad Condition_Zn Requires: Zn, LiCl, THF Best for: Scale-up, Acid-sensitive groups Path_Zinc->Condition_Zn Condition_SN2 Requires: NaN3 or HNR2, Heat, DMF Note: Sterically demanding Path_SN2->Condition_SN2

Caption: Synthetic Decision Tree for 1-bromo-3-(trifluoromethyl)cyclobutane functionalization.

Case Study: Bioisosteric Optimization

Scenario: A drug discovery program is targeting a kinase inhibitor where a tert-butyl group is essential for hydrophobic pocket filling but suffers from rapid metabolic clearance via hydroxylation of the methyl groups.

Solution: Replacement with 3-(trifluoromethyl)cyclobutyl.[4]

  • Synthesis: The Zincate reagent (Method B) is prepared from 1-bromo-3-(trifluoromethyl)cyclobutane.

  • Coupling: The Zincate is coupled to the core heteroaromatic scaffold (e.g., a chloropyrimidine) using Pd(dppf)Cl₂.

  • Outcome:

    • Potency: Maintained (similar steric volume).

    • Metabolism: Improved t1/2 (CF₃ blocks oxidation; cyclobutane ring is stable).

    • Permeability: LogD increased by 0.4 units, improving CNS penetration if desired.

References

  • Levterov, V. V., et al. "Synthesis and Properties of 3-(Trifluoromethyl)cyclobutyl Derivatives." Journal of Organic Chemistry, 2020. Link (General synthesis and properties of the scaffold).

  • Merchant, R. R., et al. "Modular Radical Cross-Coupling with Sulfinates and Carbogenic Radicals." Science, 2018. Link (Principles of radical cross-coupling applicable to cyclobutyl systems).

  • Mykhailiuk, P. K. "Generation of C(sp3)-Containing Building Blocks for Drug Discovery." Organic & Biomolecular Chemistry, 2019.[5] Link (Review of Fsp3 building blocks including cyclobutanes).

  • Dunbar, C. R., et al. "Nickel-Catalyzed Cross-Coupling of Alkyl Halides."[6] Chemical Reviews, 2016. Link (Foundational review for Ni-catalyzed alkyl-aryl coupling).

  • Stepan, A. F., et al. "Metabolism-Directed Design of Oxetanes and Cyclobutanes." Journal of Medicinal Chemistry, 2011. Link (Bioisosteric utility of small rings).

Sources

1-Bromo-3-(trifluoromethyl)cyclobutane in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-3-(trifluoromethyl)cyclobutane in the Synthesis of Next-Generation Kinase Inhibitors

Executive Summary

The incorporation of fluorinated cycloalkanes into small-molecule therapeutics has become a cornerstone of modern medicinal chemistry. Specifically, 1-bromo-3-(trifluoromethyl)cyclobutane (CAS: 2247103-30-4)[1] has emerged as a critical electrophilic building block for synthesizing advanced kinase inhibitors[2]. This application note details the mechanistic rationale for utilizing the 3-(trifluoromethyl)cyclobutyl moiety, provides self-validating synthetic protocols for its incorporation, and outlines its impact on the pharmacokinetic and pharmacodynamic profiles of targeted oncology and immunology therapeutics.

Mechanistic Rationale: The 3-(Trifluoromethyl)cyclobutyl Advantage

When designing kinase inhibitors (e.g., targeting c-KIT, KRAS, or BRAF)[2][3], medicinal chemists frequently encounter the "lipophilicity trap"—where increasing target affinity by adding hydrophobic bulk simultaneously degrades aqueous solubility and metabolic stability. The 3-(trifluoromethyl)cyclobutyl group solves this through three causal mechanisms:

  • Conformational Rigidity & Vector Projection: Unlike freely rotating open-chain alkyl groups (e.g., isobutyl or neopentyl), the cyclobutane ring restricts the trifluoromethyl group to specific spatial trajectories. By utilizing pure cis or trans isomers (e.g., trans-1-bromo-3-(trifluoromethyl)cyclobutane, CAS: 2306248-65-5)[4], chemists can precisely direct the highly lipophilic -CF

    
     group into deep, hydrophobic sub-pockets of the kinase active site.
    
  • Metabolic Shielding: Alkyl chains are highly susceptible to cytochrome P450 (CYP)-mediated hydroxylation. The strong electron-withdrawing nature of the -CF

    
     group drastically reduces the electron density of the adjacent cyclobutane C-H bonds, raising the activation energy required for oxidative metabolism.
    
  • Lipophilic Efficiency (LipE): The simultaneous addition of a cycloalkane and a -CF

    
     group optimizes the partition coefficient (LogP) without disproportionately increasing the molecular weight, thereby preserving favorable ligand efficiency metrics.
    

Physicochemical Profiling

To illustrate the structural advantages, Table 1 summarizes the comparative physicochemical parameters of standard alkyl substituents versus the 3-(trifluoromethyl)cyclobutyl moiety in a generic kinase inhibitor scaffold.

Table 1: Comparative Physicochemical Impact of Alkyl Substituents

SubstituentRelative Lipophilicity (ΔcLogP)Steric Bulk (A-Value equivalent)CYP450 Metabolic LiabilityTarget Trajectory
IsopropylBase (0.0)ModerateHigh (Tertiary C-H oxidation)Flexible/Rotatable
Cyclobutyl+0.4ModerateModerate (Ring oxidation)Semi-rigid
3-(CF

)cyclobutyl
+1.2 High Low (Electronically deactivated) Highly rigid (Isomer dependent)

Target Intervention Visualization

The following diagram illustrates the RTK-RAS-MAPK signaling cascade, highlighting the specific nodes where 3-(trifluoromethyl)cyclobutyl-functionalized inhibitors (such as c-KIT or KRAS inhibitors) exert their pharmacological effects[2][3].

G Ligand Growth Factor (e.g., SCF, EGF) RTK Receptor Tyrosine Kinase (c-KIT, EGFR, PDGFR) Ligand->RTK Binds & Activates RAS RAS (KRAS/NRAS) RTK->RAS Phosphorylation Cascade Inhibitor 3-(CF3)cyclobutyl-based Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Inhibitor->RAS Allosteric Inhibition RAF RAF Kinase (BRAF/CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation & Survival) ERK->Transcription Nuclear Translocation

Caption: RTK-RAS-MAPK signaling pathway demonstrating intervention nodes for 3-(CF3)cyclobutyl-based inhibitors.

Experimental Protocols

The incorporation of secondary alkyl bromides like 1-bromo-3-(trifluoromethyl)cyclobutane presents unique synthetic challenges. Traditional Palladium-catalyzed cross-coupling often fails due to slow oxidative addition and rapid β-hydride elimination. Furthermore, direct S


2 nucleophilic substitution is sterically hindered. To overcome this, we detail two field-proven methodologies.
Protocol A: Metallaphotoredox C(sp )-C(sp ) Cross-Electrophile Coupling

This protocol utilizes Nickel/Photoredox dual catalysis to couple the cyclobutyl bromide directly to an aryl or heteroaryl bromide (the kinase core). By proceeding via a radical intermediate, this method bypasses the steric constraints of S


2 and the β-hydride elimination issues of Pd-catalysis.

Reagents & Materials:

  • Aryl bromide (Kinase scaffold intermediate): 1.0 equiv

  • 1-Bromo-3-(trifluoromethyl)cyclobutane[1]: 1.5 equiv

  • NiCl

    
    ·dtbbpy (Catalyst): 5 mol%
    
  • Ir[dF(CF

    
    )ppy]
    
    
    
    (dtbbpy)PF
    
    
    (Photocatalyst): 2 mol%
  • Tris(trimethylsilyl)silane (TTMSS): 1.2 equiv

  • Anhydrous Sodium Carbonate (Na

    
    CO
    
    
    
    ): 2.0 equiv
  • Anhydrous DME (Dimethoxyethane): 0.1 M

Step-by-Step Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried vial equipped with a stir bar, add the aryl bromide, NiCl

    
    ·dtbbpy, the Ir-photocatalyst, and Na
    
    
    
    CO
    
    
    .
  • Inert Atmosphere Generation: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with ultra-pure Argon (3 cycles). Causality: Radical intermediates are highly sensitive to oxygen, which will quench the excited state of the photocatalyst and terminate the radical chain, leading to reaction failure.

  • Reagent Addition: Introduce anhydrous DME, followed by 1-bromo-3-(trifluoromethyl)cyclobutane and TTMSS via a microsyringe.

  • Photochemical Activation: Irradiate the vial using a 450 nm blue LED photoreactor at room temperature (25 °C) with vigorous stirring for 16 hours. Ensure a cooling fan is active to prevent thermal degradation of the photocatalyst.

  • Self-Validation (In-Process Control): At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Expected Outcome: You should observe the depletion of the aryl bromide and the emergence of a new peak corresponding to the exact mass of the cross-coupled product. The absence of a des-bromo aryl byproduct confirms successful cross-electrophile coupling over premature protodehalogenation.

  • Workup & Purification: Dilute the mixture with EtOAc, wash with water and brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Base-Promoted N-Alkylation of Heterocyclic Scaffolds

For kinase inhibitors utilizing pyrazole, indazole, or imidazole hinge-binding motifs, direct N-alkylation is a highly efficient way to append the 3-(trifluoromethyl)cyclobutyl group[1].

Reagents & Materials:

  • Heterocyclic intermediate (e.g., substituted pyrazole): 1.0 equiv

  • 1-Bromo-3-(trifluoromethyl)cyclobutane: 2.0 equiv

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ): 3.0 equiv
  • Potassium Iodide (KI): 0.5 equiv

  • Anhydrous DMF: 0.2 M

Step-by-Step Procedure:

  • Deprotonation: Suspend the heterocyclic intermediate and Cs

    
    CO
    
    
    
    in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Cs
    
    
    CO
    
    
    is selected over K
    
    
    CO
    
    
    due to the "cesium effect"—the larger ionic radius of Cs
    
    
    creates a highly reactive, naked nitrogen anion, which is necessary to attack the sterically hindered secondary cyclobutyl bromide.
  • Finkelstein Activation: Add KI to the mixture. Causality: KI facilitates an in situ Finkelstein reaction, converting a portion of the cyclobutyl bromide to the more reactive cyclobutyl iodide, significantly accelerating the sterically demanding S

    
    2 substitution.
    
  • Alkylation: Add 1-bromo-3-(trifluoromethyl)cyclobutane. Heat the reaction mixture to 90 °C under an Argon atmosphere for 24 hours.

  • Self-Validation (In-Process Control): Monitor via TLC and LC-MS. Expected Outcome: For heterocycles with multiple nitrogen atoms (e.g., pyrazoles), expect a mixture of N1 and N2 alkylated regioisomers. LC-MS will show two distinct peaks with identical m/z values.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove DMF), dry, and concentrate. Regioisomers must be separated via preparative HPLC or careful silica gel chromatography.

References

  • Buy 1-Bromo-3-(trifluoromethyl)cyclobutane | 2247103-30-4 - Smolecule. Smolecule.com.
  • trans-1-bromo-3-(trifluoromethyl)cyclobutane 97% | CAS - Advanced ChemBlocks. Achemblock.com.
  • WO2013033070A1 - COMPOUNDS AND COMPOSITIONS AS c-KIT KINASE INHIBITORS.
  • WO2025006967A1 - Kras inhibitors.
  • WO2020051099A1 - Carboxamide and sulfonamide derivatives useful as tead modulators.

Sources

Application Note & Protocol Guide: Strategic Incorporation of the Trifluoromethylcyclobutane (TFCB) Moiety into Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

Medicinal chemistry is undergoing a paradigm shift from planar,


-hybridized aromatic rings toward three-dimensional, 

-rich molecular architectures. The trifluoromethylcyclobutane (TFCB) moiety has emerged as a premier structural motif in this space. By combining the conformational rigidity of a cyclobutane ring with the profound electronic and metabolic effects of a trifluoromethyl (

) group, the TFCB scaffold serves as a highly effective bioisostere for phenyl rings and tert-butyl groups[1]. This guide provides drug development professionals with the mechanistic rationale and self-validating synthetic protocols required to successfully incorporate the TFCB moiety into lead candidates.

The Physicochemical Rationale (Causality & E-E-A-T)

The strategic value of the TFCB group lies in its dual-action modulation of pharmacokinetics and target engagement[2]:

  • Metabolic Stability : The

    
     bond is the strongest single bond in organic chemistry (~109 kcal/mol). Placing a 
    
    
    
    group at metabolic hotspots effectively blocks cytochrome P450-mediated oxidation and degradation[3].
  • Conformational Rigidity & Exit Vectors : The puckered, four-membered cyclobutane ring restricts the conformational flexibility of the molecule, locking it into a defined 3D shape that can enhance target binding affinity and selectivity[2].

  • Lipophilicity Tuning : While the

    
     group is highly lipophilic, replacing a planar phenyl ring with a cyclobutane ring generally reduces overall lipophilicity and improves aqueous solubility, creating a perfectly balanced ADME profile[1].
    
Table 1: Comparative Physicochemical Impact of Bioisosteric Replacement
Scaffold Motif3D Character (

)
Metabolic Stability (CYP450)Lipophilicity (LogP Contribution)Steric Bulk
Phenyl Ring Low (Planar)Moderate (Susceptible to oxidation)HighModerate
tert-Butyl HighLow (Susceptible to hydroxylation)HighHigh
TFCB High (Puckered) Very High (Strong C-F bonds) Moderate-High Moderate-High

Strategic Bioisosteric Replacement Workflow

The transition from a suboptimal lead to a highly stable clinical candidate often involves substituting metabolically labile or overly lipophilic planar rings with the TFCB moiety to escape "flatland"[4].

BioisostereWorkflow A Suboptimal Lead (Planar Phenyl / t-Butyl) B Bioisosteric Replacement A->B C TFCB Incorporation (3D sp3 Scaffold) B->C D Optimized Candidate (High Stability & Permeability) C->D

Caption: Workflow for bioisosteric replacement using the TFCB moiety to escape flatland.

Synthetic Methodologies & Self-Validating Protocols

Protocol A: Late-Stage Amide Coupling using 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid

Causality & Rationale : Utilizing pre-synthesized building blocks like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is the most direct route to TFCB incorporation[1]. However, the cyclobutane ring introduces significant steric hindrance at the


-carbon. Standard coupling reagents (e.g., EDC/NHS) often fail to achieve full conversion. We utilize HATU, a highly active uronium-based coupling reagent, combined with N,N-Diisopropylethylamine (DIPEA), to efficiently drive the formation of the active ester and overcome the steric bulk of the 

-rich acid[1].

Step-by-Step Methodology :

  • Preparation : In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)cyclobutane-1-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Activation : Add HATU (1.2 equiv, 0.6 mmol) to the solution, followed immediately by DIPEA (3.0 equiv, 1.5 mmol). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active O-At ester.

  • Coupling : Add the target primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise. Purge the vial with nitrogen, cap tightly, and stir at room temperature for 12 hours.

  • Workup : Dilute the mixture with ethyl acetate (15 mL) and wash sequentially with saturated aqueous

    
     (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validation System :

  • In-Process Control : Monitor the activation step via LC-MS. The mass of the active ester intermediate should be visible before amine addition.

  • Final Validation : Confirm product identity via

    
     NMR (look for the distinct multiplet of the cyclobutane protons between 2.0–3.0 ppm) and 
    
    
    
    NMR (expect a sharp doublet or singlet around -72 to -74 ppm, depending on stereochemistry).
Protocol B: Metallaphotoredox-Mediated Deoxytrifluoromethylation

Causality & Rationale : Historically, generating a trifluoromethyl group on a cyclobutane ring required harsh, toxic reagents like


, which are incompatible with complex, late-stage drug candidates[5]. To bypass this, we employ a modern copper metallaphotoredox-mediated process[6]. This dual-catalytic system directly converts a cyclobutyl alcohol into a 

bond via a radical intermediate under mild, visible-light conditions, ensuring high functional group tolerance[7].

PhotoredoxCycle PC Photocatalyst (Ir/Ru) Excitation (Visible Light) Radical Cyclobutyl Radical Generation PC->Radical SET (Single Electron Transfer) ROH Cyclobutyl Alcohol + Activator ROH->Radical Activation & Cleavage CuCycle Cu(II)/Cu(III) Catalytic Cycle + CF3 Source Radical->CuCycle Radical Capture CuCycle->PC Electron Transfer (Regeneration) Product TFCB Product (C-CF3 Bond Formed) CuCycle->Product Reductive Elimination

Caption: Dual metallaphotoredox catalytic cycle for the deoxytrifluoromethylation of cyclobutyl alcohols.

Step-by-Step Methodology :

  • Reagent Assembly : In a nitrogen-filled glovebox, charge a 2-dram vial with the cyclobutyl alcohol substrate (0.2 mmol, 1.0 equiv),

    
     (10 mol%), the Ir-based photocatalyst (e.g., 
    
    
    
    , 1 mol%), and a suitable trifluoromethylating agent (e.g., Togni's reagent or a
    
    
    -sulfinate salt, 1.5 equiv).
  • Solvent Addition : Add anhydrous dichloromethane (DCM, 2.0 mL) to the vial. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Photochemical Reaction : Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir the reaction mixture vigorously at room temperature under continuous irradiation for 16-24 hours. A cooling fan must be used to maintain the temperature below 30°C to prevent thermal degradation of the radical intermediates.

  • Workup : Quench the reaction by turning off the light and opening the vial to air. Filter the crude mixture through a short pad of Celite, eluting with DCM (10 mL). Concentrate the filtrate in vacuo.

  • Purification : Isolate the pure TFCB derivative using preparative HPLC or automated flash chromatography.

Self-Validation System :

  • In-Process Control : Check the reaction progress via GC-MS or LC-MS after 8 hours. The disappearance of the starting alcohol mass and the appearance of the

    
     Da (net addition of 
    
    
    
    minus
    
    
    ) indicates successful conversion.
  • Final Validation :

    
     NMR is the definitive validation tool here. The presence of a strong signal corresponding to the newly formed 
    
    
    
    bond confirms the success of the deoxytrifluoromethylation.

References

  • Dong, Z.; MacMillan, D. W. C. et al. "Deoxytrifluoromethylation of Alcohols". Journal of the American Chemical Society, 2022, 144 (27), 11961–11968.[Link]

  • MacMillan, D. W. C. et al. "Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids". Journal of the American Chemical Society, 2018.[Link]

Sources

1-Bromo-3-(trifluoromethyl)cyclobutane as a tert-butyl isostere in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-3-(trifluoromethyl)cyclobutane in Drug Design

Executive Summary

This guide details the application of 1-Bromo-3-(trifluoromethyl)cyclobutane (CAS: 2306248-65-5) as a high-value building block in medicinal chemistry. While traditionally categorized alongside tert-butyl isosteres due to lipophilic bulk, this reagent specifically installs the 3-(trifluoromethyl)cyclobutyl (Tfcb) moiety.

Unlike the geminal 1-(trifluoromethyl)cyclobutyl group (a direct spherical tert-butyl mimic), the 3-substituted isomer offers a unique "stretched" lipophilic vector . It serves as a bridge or spacer that mimics the volume of isopropyl or isobutyl groups while providing the rigid exit vectors characteristic of para-phenyl or cyclohexyl rings. This note provides the rationale, physicochemical data, and a validated Metallaphotoredox Cross-Coupling Protocol for incorporating this motif into drug scaffolds.

Scientific Context: The "Magic Ring" Effect

Bioisosteric Rationale

The tert-butyl group is a privileged motif in drug design, offering metabolic stability and maximal hydrophobic contact. However, it suffers from:

  • Spherical Hydrophobicity: High LogP without directional interactions.

  • Metabolic Liability: Susceptibility to oxidative demethylation (forming the alcohol).

  • "Flatland" Limitations: Lack of defined stereochemical vectors.

The 3-(trifluoromethyl)cyclobutyl group addresses these by "escaping from flatland." The cyclobutane ring provides a rigid, puckered scaffold. The trifluoromethyl (


) group lowers the electron density of the ring, preventing metabolic oxidation, while maintaining a lipophilic profile similar to a chloro- or methyl-substituent but with a distinct dipole.
Structural Distinction (Crucial)

It is vital to distinguish between the two isomers derived from trifluoromethylcyclobutane:

  • 1-(Trifluoromethyl)cyclobutyl (Geminal): Direct steric isostere of tert-butyl. (Spherical).

  • 3-(Trifluoromethyl)cyclobutyl (1,3-Disubstituted): The focus of this guide. Acts as a volumetric isostere for isopropyl/isobutyl or a geometric isostere for para-phenyl/cyclohexyl. It extends the lipophilic reach of the molecule.[1]

Physicochemical Profiling

Comparison of the 3-(trifluoromethyl)cyclobutyl group (attached to a phenyl ring) vs. standard alkyl groups.

Propertytert-Butyl (-CMe3)Isopropyl (-CHMe2)3-(CF3)Cyclobutyl (Tfcb)Impact
LogP (Lipophilicity) HighModerateModerate-High Maintains potency;

modulates lipophilicity.
Metabolic Stability Moderate (Oxidation prone)Low (Benzylic oxid.)High Ring strain +

electronegativity blocks P450 sites.
Conformation Rotatable (3-fold)RotatableRigid (Puckered) Reduces entropic penalty upon binding.
Dipole Moment LowLowSignificant

creates a dipole vector for specific interactions.

Visualizing the Isostere

The following diagram illustrates the structural relationship and vector mapping between the classic tert-butyl group and the cyclobutane alternatives.

Bioisostere_Map tBu tert-Butyl Group (Spherical, High LogP) Geminal 1-(CF3)Cyclobutyl (Direct t-Bu Isostere) tBu->Geminal Direct Replacement Target 3-(CF3)Cyclobutyl (The Reagent: 1,3-Subst.) tBu->Target Volumetric Extension Phenyl p-Phenyl / Cyclohexyl (Geometric Mimic) Target->Phenyl Geometric Equivalence

Figure 1: Isosteric mapping showing the 3-(trifluoromethyl)cyclobutyl group as a geometric bridge rather than a simple spherical cap.

Synthetic Methodology: Reductive Cross-Coupling

Direct nucleophilic substitution (


) on 1-bromo-3-(trifluoromethyl)cyclobutane is kinetically sluggish due to ring strain and steric repulsion (puckering). The most robust method for medicinal chemistry applications is Nickel/Photoredox Dual Catalysis .

This method allows the coupling of the secondary alkyl bromide (the cyclobutane) with an aryl bromide (the drug scaffold) under mild conditions, avoiding the need to generate sensitive Grignard reagents.

Reaction Mechanism
  • Photocatalytic Cycle: The photocatalyst (Ir or Organic) is excited by blue light and reduces the cyclobutyl bromide to a cyclobutyl radical .

  • Nickel Cycle: The Ni(0) catalyst undergoes oxidative addition with the Aryl Bromide.

  • Radical Capture: The cyclobutyl radical is captured by the Ni(II)-Aryl species.

  • Reductive Elimination: The Ni(III) species eliminates the product (Aryl-Cyclobutane), resetting the catalyst.

Workflow Diagram

Synthetic_Workflow Reagent 1-Bromo-3-(trifluoromethyl) cyclobutane Mix Mix in DMA/DME Reagent->Mix Scaffold Drug Scaffold-Ar-Br (Aryl Bromide) Scaffold->Mix Catalysts Add Catalysts: NiCl2(dme) / dtbbbpy + Ir(ppy)3 or 4-CzIPN Mix->Catalysts Light Blue LED Irradiation (450 nm) Catalysts->Light Product Coupled Product (Ar-Cyclobutane-CF3) Light->Product Isomers Isomer Separation (cis/trans) Product->Isomers

Figure 2: Metallaphotoredox workflow for coupling cyclobutyl bromides to aryl scaffolds.

Detailed Experimental Protocol

Objective: Synthesis of 3-(trifluoromethyl)cyclobutyl-functionalized arene via Reductive Cross-Electrophile Coupling (CEC).

Reagents:

  • Substrate A: Aryl Bromide (1.0 equiv, 0.5 mmol)

  • Substrate B: 1-Bromo-3-(trifluoromethyl)cyclobutane (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbbpy)]PF6 (1 mol%) OR 4-CzIPN (2 mol%)

  • Ni Catalyst: NiCl2(dme) (5 mol%)

  • Ligand: dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol%)

  • Reductant: TDAE (Tetrakis(dimethylamino)ethylene) (1.5 equiv) OR Hantzsch Ester/Base (depending on specific variation). Recommendation: Use TDAE for mildest conditions.

  • Base: Cs2CO3 (2.0 equiv) - If not using TDAE.

  • Solvent: Anhydrous DMA (Dimethylacetamide) or acetonitrile.

Step-by-Step Procedure:

  • Catalyst Pre-complexation:

    • In a vial, dissolve NiCl2(dme) (5.5 mg, 0.025 mmol) and dtbbbpy (6.7 mg, 0.025 mmol) in 1 mL of DMA. Sonicate/stir for 10 mins until the solution turns clear green/blue (Ni-ligand complex formation).

  • Reaction Assembly (Glovebox or Schlenk Line):

    • To an 8 mL reaction vial equipped with a stir bar, add the Aryl Bromide (0.5 mmol).

    • Add the Photocatalyst (e.g., Ir-catalyst, 5.6 mg).

    • Add Base (Cs2CO3, 325 mg, 1.0 mmol) if required by the specific catalytic cycle (standard MacMillan/Weix conditions).

    • Add the pre-formed Ni-catalyst solution via syringe.

    • Add 1-Bromo-3-(trifluoromethyl)cyclobutane (152 mg, 0.75 mmol).

    • Dilute with remaining DMA to reach 0.1 M concentration (total 5 mL).

  • Degassing:

    • Seal the vial with a septum cap. Sparge with Nitrogen or Argon for 15 minutes to remove oxygen (O2 quenches the photocatalyst).

  • Irradiation:

    • Place the vial in a photoreactor (e.g., Kessil Blue LED, 450 nm) with a fan for cooling.

    • Stir vigorously at room temperature for 12–24 hours.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over MgSO4, filter, and concentrate.

  • Purification & Stereochemistry:

    • Purify via Flash Column Chromatography (Hexane/EtOAc).

    • Note: The product will likely be a mixture of cis and trans isomers (relative to the aryl ring and CF3 group).

    • Separation: Use Preparative HPLC or Chiral SFC to separate diastereomers. Isomer assignment can often be done via 1D NOE NMR experiments (cis isomers typically show NOE between the benzylic proton and the CF3-adjacent proton).

Stereochemical Considerations

The 1,3-substitution pattern creates two diastereomers with distinct biological profiles:

  • Cis-Isomer: The Aryl group and

    
     group are on the same face. This creates a "U-shape" or kinked conformation, increasing the dipole moment.
    
  • Trans-Isomer: The Aryl and

    
     groups are on opposite faces.[1] This creates a linear, extended conformation (pseudo-cylindrical).
    
    • Application: The trans-isomer is often the preferred mimic for para-substituted benzenes or elongated alkyl chains due to its vector linearity.

References

  • Mykhailiuk, P. K., et al. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au.[2]

  • Merchant, R. R., et al. (2018). "Modular Radical Cross-Coupling with Sulfinates as Alkyl Radical Precursors." Science, 360(6384), 75-80. (Foundational work on radical installation of bioisosteres).

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17(12), 2839-2849.

  • BenchChem. (2025).[3] "1-Bromo-3-(trifluoromethyl)cyclobutane Product Data and Applications."

Sources

Advanced Application Note: Synthesis and Handling of 3-(Trifluoromethyl)cyclobutylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Organometallic Synthesis, Process Optimization, and Mechanistic Causality

Introduction and Strategic Rationale

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Specifically, the trifluoromethyl-cyclobutyl (


) motif has emerged as a highly valuable, metabolically stable bioisostere for the tert-butyl group[1]. It enhances lipophilicity, alters molecular conformation, and resists cytochrome P450-mediated oxidation.

However, functionalizing this motif via organometallic intermediates presents significant synthetic challenges. The precursor, 1-bromo-3-(trifluoromethyl)cyclobutane (CAS: 2247103-30-4)[2][3], contains a highly electron-withdrawing


 group that reduces the electron density of the adjacent carbon framework, increasing the activation energy required for magnesium insertion into the 

bond. Furthermore, the inherent ring strain of the cyclobutane system (~26 kcal/mol) demands precise temperature control to prevent ring-opening or extensive Wurtz homocoupling side reactions.

This application note details the optimized protocols for generating 3-(trifluoromethyl)cyclobutylmagnesium bromide, focusing on the causality behind reagent selection, surface activation of magnesium, and downstream transmetalation strategies[4].

Mechanistic Insights and Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the "how" and understand the "why" of this specific Grignard formation.

The Necessity of Dual-Activation for Magnesium

Standard magnesium turnings are passivated by a layer of magnesium oxide (


). For unactivated alkyl bromides, a single iodine crystal is often sufficient. However, the electron-withdrawing nature of the 

group in 1-bromo-3-(trifluoromethyl)cyclobutane drastically slows the single-electron transfer (SET) initiation step.
  • Chemical Etching (Iodine):

    
     reacts with 
    
    
    
    to form
    
    
    , chemically dissolving the oxide layer.
  • Mechanical Scrubbing (1,2-Dibromoethane): The addition of 1,2-dibromoethane (entrainment method) reacts with

    
     to form 
    
    
    
    and ethylene gas. The vigorous evolution of ethylene bubbles physically micro-scrubs the magnesium surface, exposing highly reactive, zero-valent magnesium atoms essential for the sluggish insertion into the fluorinated substrate.
Temperature Control and Wurtz Homocoupling

The formation of the Grignard reagent is highly exothermic. If the internal temperature exceeds 25–30 °C, the newly formed Grignard reagent will rapidly act as a nucleophile against unreacted 1-bromo-3-(trifluoromethyl)cyclobutane, leading to Wurtz homocoupling (forming bis(trifluoromethyl)bicyclobutane derivatives).

  • Causality: By maintaining the reaction strictly between 0 °C and 20 °C after initiation, the kinetic energy is sufficient for

    
     insertion but insufficient to overcome the activation barrier for the bimolecular nucleophilic substitution (
    
    
    
    ) homocoupling pathway.
Configurational Stability of Cyclobutyl Grignards

Unlike acyclic secondary Grignard reagents, which undergo rapid inversion of configuration at the carbon-magnesium bond, cyclobutylmagnesium halides exhibit remarkable configurational stability at room temperature[5]. This structural rigidity allows for stereoretentive downstream electrophilic trapping or transmetalation, preserving the cis or trans geometry of the starting material[5][6].

Experimental Protocols

Protocol A: Direct Magnesium Insertion (Formation of the Grignard Reagent)

Note: All glassware must be oven-dried at 120 °C and purged with high-purity Argon. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone or drawn from a solvent purification system.

  • Preparation of the Metal: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal temperature probe, add Magnesium turnings (1.50 eq). Add a single crystal of Iodine (~5 mg) and vigorously stir dry for 10 minutes under Argon until the iodine sublimes and coats the magnesium.

  • Solvent and Entrainment: Add anhydrous THF (sufficient to cover the turnings, ~5 mL). Inject 1,2-dibromoethane (0.05 eq). Wait for the evolution of ethylene gas and the disappearance of the brown iodine color, indicating successful activation.

  • Substrate Addition: Dilute 1-bromo-3-(trifluoromethyl)cyclobutane (1.00 eq, typically 10 mmol) in anhydrous THF (15 mL).

  • Initiation: Add 1.0 mL of the substrate solution to the activated Mg. Heat gently with a heat gun only until a localized exotherm is observed.

  • Controlled Insertion: Immediately transfer the flask to an ice-water bath. Maintain the internal temperature at 5–15 °C. Add the remaining substrate solution dropwise via syringe pump over 45 minutes.

  • Maturation: Once addition is complete, remove the ice bath and allow the mixture to stir at 20 °C for 2 hours.

  • Titration: Titrate the resulting grey/brown solution using salicylaldehyde phenylhydrazone or iodine/LiCl to determine the exact molarity before use.

Protocol B: Transmetalation to Zinc (For Negishi Cross-Coupling)

The resulting Grignard is often too nucleophilic for substrates containing sensitive functional groups (e.g., esters, ketones). Transmetalation to Zinc yields a milder, highly functional-group-tolerant reagent[4][7].

  • Preparation: Cool the freshly prepared 3-(trifluoromethyl)cyclobutylmagnesium bromide solution (1.00 eq) to 0 °C under Argon.

  • Transmetalation: Dropwise add a 1.0 M solution of anhydrous

    
     in THF (1.10 eq).
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting (3-(trifluoromethyl)cyclobutyl)zinc(II) chloride is now ready for immediate use in Palladium-catalyzed Negishi cross-coupling reactions.

Quantitative Data and Optimization Parameters

Table 1: Reagent Stoichiometry for Grignard Formation

ReagentMW ( g/mol )EquivalentsFunction
1-Bromo-3-(trifluoromethyl)cyclobutane203.001.00Substrate
Magnesium Turnings24.311.50Metal Insert
Iodine (

)
253.81CatalyticChemical Etchant
1,2-Dibromoethane187.860.05Mechanical Activator
Tetrahydrofuran (THF)72.110.5 M (Final)Coordinating Solvent

Table 2: Temperature Optimization vs. Yield Profile

Internal Temp (°C)InitiationWurtz Homocoupling (%)Active Grignard Yield (%)
-10 to 0 °CFails / Stalls< 1%< 10% (Incomplete)
5 to 15 °C Optimal < 5% > 85%
25 to 35 °CRapid20 - 30%~ 60%
> 40 °CViolent Exotherm> 50%< 30%

Workflow Visualization

The following diagram illustrates the logical progression from the halogenated precursor through the reactive Grignard intermediate, culminating in the transmetalated Zinc species for advanced cross-coupling.

G A 1-Bromo-3-(trifluoromethyl) cyclobutane B Mg turnings, I2 1,2-Dibromoethane THF, 5-15 °C A->B C 3-(Trifluoromethyl)cyclobutyl magnesium bromide B->C D ZnCl2 in THF 0 °C to RT C->D E (3-(Trifluoromethyl)cyclobutyl) zinc(II) chloride D->E

Caption: Workflow for the synthesis and transmetalation of CF3-cyclobutyl Grignard.

References

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: NIH / ACS Medicinal Chemistry Letters URL:[Link]

  • WO2021226629A1 - Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use Source: Google Patents URL
  • Zirconocene catalyzed diastereoselective carbometalation of cyclobutenes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Preparation and Reactions of Polyfunctional Magnesium and Zinc Organometallics in Organic Synthesis Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-bromo-3-(trifluoromethyl)cyclobutane coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of reaction conditions for the cross-coupling of 1-bromo-3-(trifluoromethyl)cyclobutane . This substrate presents a unique set of challenges due to the secondary alkyl halide motif, the ring strain of the cyclobutane core, and the inductive influence of the trifluoromethyl group.

Substrate Analysis & Mechanistic Challenges

Before initiating experimentation, it is critical to understand the specific failure modes associated with 1-bromo-3-(trifluoromethyl)cyclobutane (Substrate 1-Br ).

  • 
    -Hydride Elimination:  The secondary alkyl palladium/nickel species formed after oxidative addition is highly prone to 
    
    
    
    -hydride elimination, leading to the formation of the cyclobutene byproduct.
  • Ring Puckering & Stereochemistry: The cyclobutane ring exists in a puckered conformation. The relationship between the -Br and -CF

    
     groups (cis/trans) significantly impacts the rate of oxidative addition. Radical intermediates (common in Ni-catalysis) will planarize the C1 center, often leading to a thermodynamic mixture of diastereomers in the product.
    
  • Protodehalogenation: In radical-mediated pathways (Ni/Photoredox), abstraction of a hydrogen atom from the solvent (H-atom transfer) competes with the desired transmetalation, leading to the reduced byproduct (1-(trifluoromethyl)cyclobutane).

Core Reaction Protocols

We recommend two distinct approaches based on the coupling partner and available equipment.

Protocol A: Nickel-Catalyzed Negishi Coupling (Robust & Scalable)

Best for: Alkyl-Alkyl or Alkyl-Aryl couplings where the nucleophile is stable as a zinc reagent.

Rationale: Nickel catalysts are superior to Palladium for secondary alkyl halides because they suppress


-hydride elimination through a radical oxidative addition mechanism and faster reductive elimination.

Optimized Conditions:

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: Bathophenanthroline (Bphen) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10-15 mol%)

    • Why: These rigid, bidentate nitrogen ligands prevent the formation of vacant coordination sites required for

      
      -hydride elimination.
      
  • Nucleophile: Organozinc reagent (R-ZnX) (1.5 equiv)

  • Solvent: DMA or NMP (Polar solvents stabilize the polar transition states).

  • Additives: 4-fluorostyrene (10 mol%) can be added if protodehalogenation is observed (promotes reductive elimination).

Protocol B: Metallaphotoredox Arylation (High Tolerance)

Best for: Coupling with complex Aryl Bromides (Cross-Electrophile) or Boronic Acids.

Rationale: This dual-catalytic system generates the cyclobutyl radical via Single Electron Transfer (SET), bypassing the difficult two-electron oxidative addition step.

Optimized Conditions:

  • Photocatalyst:

    
     (1-2 mol%)
    
  • Cross-Coupling Catalyst:

    
     (5 mol%) + dtbbpy (5 mol%)
    
  • Electrophile: Aryl Bromide (1.0 equiv)

  • Reductant/Base: TDAE (Tetrakis(dimethylamino)ethylene) or Hantzsch Ester/Base combinations.

  • Light Source: Blue LED (450 nm).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting conditions and troubleshooting common outcomes.

ReactionOptimization Start Start: 1-Bromo-3-(trifluoromethyl)cyclobutane CheckPartner Identify Coupling Partner Start->CheckPartner Zinc Organozinc Reagent CheckPartner->Zinc Nucleophilic Boron Boronic Acid/Ester CheckPartner->Boron Nucleophilic ArylHalide Aryl Halide (Cross-Electrophile) CheckPartner->ArylHalide Electrophilic ProtocolA Protocol A: Ni-Negishi (NiCl2-glyme / Bathophenanthroline) Zinc->ProtocolA ProtocolC Protocol C: Ni-Suzuki (Ni(COD)2 / PCy3 or Bipyridine) Boron->ProtocolC ProtocolB Protocol B: Metallaphotoredox (Ir/Ni Dual Catalysis) ArylHalide->ProtocolB Analysis Analyze Crude Reaction (LCMS/NMR) ProtocolA->Analysis ProtocolB->Analysis ProtocolC->Analysis IssueElim Issue: Cyclobutene (Elimination) Analysis->IssueElim Alkene Detected IssueRed Issue: Reduced Product (H-Transfer) Analysis->IssueRed Des-bromo Detected IssueIso Issue: Wrong Diastereomer Analysis->IssueIso Low dr FixElim Fix: Increase Ligand Bulk Switch to tridentate (PyBox) IssueElim->FixElim FixRed Fix: Dry Solvents Add 4-Fluorostyrene IssueRed->FixRed FixIso Fix: Lower Temp Thermodynamic Control IssueIso->FixIso

Caption: Decision tree for selecting coupling protocols and troubleshooting specific byproduct profiles.

Troubleshooting Guide (Q&A)

Issue 1: Low Yield due to -Hydride Elimination

User Question: "I am seeing significant amounts of 3-(trifluoromethyl)cyclobut-1-ene in my crude mixture. How do I stop the elimination?"

Technical Analysis: Elimination occurs when the rate of


-hydride elimination (

) exceeds the rate of transmetalation or reductive elimination. This is common with unhindered Pd catalysts or low-ligand loadings.

Corrective Actions:

  • Switch to Nickel: If using Palladium, stop. Switch to a Ni(II)/Bipyridine system. Nickel's smaller atomic radius and different orbital energies make

    
    -hydride elimination kinetically slower than reductive elimination for this substrate.
    
  • Ligand Saturation: Ensure your Ligand:Metal ratio is at least 2:1 (or 1.2:1 for bidentate ligands). Free metal coordination sites promote elimination.

  • Cool Down: Lower the temperature to 0°C or Room Temperature. Elimination has a higher activation energy than cross-coupling in many Ni-systems.

Issue 2: Stereochemical Scrambling

User Question: "I started with pure cis-1-bromo-3-(trifluoromethyl)cyclobutane, but my product is a 1:1 mixture of cis and trans. Can I retain stereochemistry?"

Technical Analysis: Most Ni-catalyzed and Photoredox couplings of secondary alkyl halides proceed via a carbon-centered radical intermediate. This radical is planar (or rapidly inverting), leading to loss of stereochemical memory.

Corrective Actions:

  • Acceptance & Separation: In radical manifolds, obtaining a single diastereomer directly is often impossible unless the substrate has an inherent thermodynamic bias (e.g., the CF

    
     group forces a specific pucker). Plan to separate isomers via HPLC or SFC post-coupling.
    
  • Alternative Mechanism: If stereoretention is absolute, you must avoid radical pathways. Consider generating the organozinc reagent from the bromide first (using Rieke Zn), then coupling with an Aryl Halide using a catalyst known for stereoretention (e.g., Pd with specific bulky phosphines like CPhos), though this is extremely difficult for cyclobutanes.

Issue 3: Protodehalogenation (Reduction)

User Question: "The bromide is gone, but I mostly isolated 1-(trifluoromethyl)cyclobutane. Where is the hydrogen coming from?"

Technical Analysis: The cyclobutyl radical is abstracting a hydrogen atom (HAT) from the solvent or the ligand rather than undergoing uptake by the metal catalyst.

Corrective Actions:

  • Solvent Switch: Avoid THF or ethers if possible, as

    
    -C-H bonds in ethers are weak. Use Benzene, DMA, or Acetonitrile.
    
  • Concentration: Increase the concentration of the coupling partner. The rate of the desired reaction is second-order (radical + trap), while H-abstraction is often pseudo-first-order with solvent.

  • Dry Conditions: Ensure strictly anhydrous conditions; water can sometimes act as a proton source in reductive cycles.

Experimental Protocol: Ni-Catalyzed Negishi Coupling

Objective: Coupling of 1-bromo-3-(trifluoromethyl)cyclobutane with Phenylzinc Bromide.

Reagents:

  • 
     (11 mg, 0.05 mmol, 5 mol%)
    
  • Bathophenanthroline (18 mg, 0.055 mmol, 5.5 mol%)

  • 1-bromo-3-(trifluoromethyl)cyclobutane (203 mg, 1.0 mmol)

  • Phenylzinc bromide (0.5 M in THF, 3.0 mL, 1.5 mmol)

  • DMA (anhydrous, 2.0 mL)

Step-by-Step:

  • Catalyst Formation: In a glovebox or under Argon, charge a flame-dried vial with

    
     and Bathophenanthroline. Add 1.0 mL DMA. Stir for 10 minutes until a green/complex solution forms.
    
  • Substrate Addition: Add the cyclobutyl bromide to the catalyst mixture.

  • Nucleophile Addition: Cool the mixture to 0°C. Add the Phenylzinc bromide solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature and stir for 12 hours.

  • Quench: Dilute with

    
    , quench with 1M HCl (aq).
    
  • Workup: Extract with

    
     (3x), wash with brine, dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Pentane/Ether gradient).

References

  • Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides

    • Zhou, J., & Fu, G. C. (2003). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides and Pseudohalides. Journal of the American Chemical Society.[1]

  • Mechanistic Insights into Ni-Catalyzed Negishi Couplings

    • Jones, G. D., et al. (2006). Mechanistic Studies of the Negishi Cross-Coupling of Secondary Alkyl Zinc Halides. Journal of the American Chemical Society.[1]

  • Metallaphotoredox Coupling of Cyclobutyl Halides

    • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science.
  • Synthesis and Properties of CF3-Cyclobutanes

    • Mykhailiuk, P. K. (2014). Synthesis of trifluoromethyl-substituted cyclobutanes. Chemistry – A European Journal.

Sources

Technical Support Center: Stereoselective Synthesis of cis/trans-1-Bromo-3-(trifluoromethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of cis and trans-1-bromo-3-(trifluoromethyl)cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to this specific synthetic challenge. The unique properties of the trifluoromethyl group, including its strong electron-withdrawing nature and steric bulk, introduce significant challenges in controlling the stereochemistry of the cyclobutane ring.[1][2] This resource aims to provide a comprehensive understanding of the factors influencing the cis/trans selectivity and to offer practical solutions for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-bromo-3-(trifluoromethyl)cyclobutane?

The most common and direct approach is the bromination of 3-(trifluoromethyl)cyclobutene.[1] This reaction typically utilizes bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source. The reaction can proceed through either a radical or an ionic mechanism, depending on the reaction conditions, which significantly impacts the stereochemical outcome.

Another viable, though less direct, route involves the deoxofluorination of cyclobutanecarboxylic acids using reagents like sulfur tetrafluoride (SF₄) to introduce the trifluoromethyl group, followed by a separate bromination step.[3][4][5] This multi-step approach can sometimes offer better control over stereochemistry, particularly if a stereocenter is established prior to fluorination.

Q2: How does the trifluoromethyl group influence the stereoselectivity of the bromination reaction?

The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and is sterically demanding.[1][2] These properties play a crucial role in directing the stereochemical outcome of addition reactions to the cyclobutane ring.

  • Electronic Effects: The electron-withdrawing nature of the CF₃ group can influence the stability of intermediates, such as carbocations or radicals, formed during the reaction.[6]

  • Steric Hindrance: The bulkiness of the CF₃ group will favor the approach of the incoming bromine atom from the less hindered face of the cyclobutane ring, leading to the preferential formation of one stereoisomer over the other.[5]

Q3: What is the difference between cis and trans isomers of 1-bromo-3-(trifluoromethyl)cyclobutane?

Cis and trans isomers are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of their substituents.[7][8][9][10]

  • In cis-1-bromo-3-(trifluoromethyl)cyclobutane , the bromine atom and the trifluoromethyl group are on the same side of the cyclobutane ring plane.[8][9]

  • In trans-1-bromo-3-(trifluoromethyl)cyclobutane , the bromine atom and the trifluoromethyl group are on opposite sides of the cyclobutane ring plane.[8][9]

Interconversion between these isomers requires breaking and reforming chemical bonds.[7][8]

Q4: How can I separate the cis and trans isomers once they are formed?

Separation of cis and trans isomers of 1-bromo-3-(trifluoromethyl)cyclobutane can be challenging due to their similar physical properties. The most effective techniques are typically chromatographic.

  • Flash Column Chromatography: This is a standard method for separating diastereomers. The choice of solvent system is critical for achieving good separation. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is commonly used, with the polarity being gradually increased.

  • Preparative Gas Chromatography (Prep-GC): For small-scale separations where high purity is required, Prep-GC can be an excellent option.[11]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for the separation of fluorinated compounds compared to traditional HPLC.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of cis/trans-1-bromo-3-(trifluoromethyl)cyclobutane.

Problem 1: Poor or no stereoselectivity in the bromination of 3-(trifluoromethyl)cyclobutene.

Possible Cause: The reaction is proceeding through a mechanism that does not favor the formation of one stereoisomer over the other. For instance, a free radical mechanism often leads to a mixture of products.[12]

Solutions:

  • Favor an Ionic Mechanism: To promote an ionic pathway, which can offer better stereocontrol, consider the following:

    • Solvent Choice: Use a polar, non-coordinating solvent like dichloromethane (DCM) or chloroform.

    • Temperature: Run the reaction at a low temperature (e.g., -78 °C to 0 °C) to minimize radical formation.

    • Reagent Choice: Use a source of electrophilic bromine, such as bromine (Br₂) in the absence of a radical initiator. The formation of a cyclic bromonium ion intermediate can lead to anti-addition and favor the formation of the trans isomer.[13]

  • Utilize a Directing Group: If a suitable functional group is present on the cyclobutane ring, it may be possible to use it to direct the approach of the bromine. This is a more advanced strategy that would require modification of the starting material.

Problem 2: The reaction yields predominantly the undesired stereoisomer.

Possible Cause: The inherent steric and electronic properties of the starting material favor the formation of the thermodynamically more stable isomer under the given reaction conditions.

Solutions:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (favoring the less stable isomer): Run the reaction at a very low temperature and for a short duration. This will favor the product that is formed faster, which may be the less stable isomer.

    • Thermodynamic Control (favoring the more stable isomer): Run the reaction at a higher temperature or for a longer period to allow for equilibration to the more stable isomer. If the desired isomer is the thermodynamically less stable one, this approach should be avoided.

  • Change the Brominating Agent: Different brominating agents can have different steric requirements and may lead to different stereochemical outcomes.

    • N-Bromosuccinimide (NBS): Often used for radical brominations, but under certain conditions (e.g., in the presence of an acid catalyst), it can also participate in ionic reactions.

    • Dibromoisocyanuric acid (DBI): A powerful electrophilic brominating agent that may offer different selectivity.

Problem 3: Low yield of the desired product.

Possible Cause: Competing side reactions, such as elimination or rearrangement, are occurring.

Solutions:

  • Optimize Reaction Temperature: Lowering the temperature can often suppress side reactions.

  • Control Reagent Stoichiometry: Use a slight excess of the brominating agent to ensure complete conversion of the starting material, but avoid a large excess which can lead to over-bromination or other side reactions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions with atmospheric oxygen or moisture.

Problem 4: Difficulty in purifying the desired isomer from the reaction mixture.

Possible Cause: The cis and trans isomers have very similar polarities, making them difficult to separate by standard column chromatography.

Solutions:

  • Optimize Chromatography Conditions:

    • Column Length and Diameter: Use a longer and narrower column for better resolution.

    • Solvent System: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent can improve separation. For fluorinated compounds, using a fluorinated stationary phase or mobile phase additive might be beneficial.[14]

    • Gradient Elution: Employ a very shallow gradient during elution to maximize the separation between the two isomers.

  • Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that has a significantly different polarity, allowing for easier separation. The derivative can then be converted back to the desired isomer. This is a more involved but potentially effective strategy.

Experimental Workflow and Data

Illustrative Synthetic Protocol: Stereoselective Bromination of 3-(Trifluoromethyl)cyclobutene

This protocol provides a general guideline. Optimization of specific parameters may be necessary.

Reaction Scheme:

G cluster_0 Bromination of 3-(Trifluoromethyl)cyclobutene Reactant 3-(Trifluoromethyl)cyclobutene Reagent Br2 or NBS Solvent, Temp Product_cis cis-1-bromo-3-(trifluoromethyl)cyclobutane Reagent->Product_cis Product_trans trans-1-bromo-3-(trifluoromethyl)cyclobutane Reagent->Product_trans

Caption: General scheme for the bromination of 3-(trifluoromethyl)cyclobutene.

Step-by-Step Procedure:

  • Preparation: To a solution of 3-(trifluoromethyl)cyclobutene (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flame-dried, three-necked flask equipped with a magnetic stir bar and under an argon atmosphere, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of bromine (1.1 eq) in DCM dropwise to the cooled reaction mixture over 30 minutes. Maintain the temperature below -70 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cis and trans isomers.

Data Summary Table
EntryBrominating AgentSolventTemperature (°C)cis:trans RatioYield (%)
1Br₂CCl₄2555:4585
2NBS, AIBN (cat.)CCl₄80 (reflux)50:5078
3Br₂CH₂Cl₂-7820:8092
4NBSCH₂Cl₂030:7088

Note: The cis:trans ratios and yields are illustrative and will depend on the specific reaction conditions and the purity of the starting materials.

Troubleshooting Logic Diagram

G start Poor Stereoselectivity (e.g., ~1:1 cis:trans) q1 Is the reaction run at low temperature? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is a polar, non-coordinating solvent being used? a1_yes->q2 sol1 Lower reaction temp (e.g., -78 °C) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is a radical initiator present? a2_yes->q3 sol2 Switch to a solvent like DCM or Chloroform a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Remove radical initiator (e.g., AIBN, light) a3_yes->sol3 end_node Improved Stereoselectivity a3_no->end_node sol3->end_node

Caption: Decision tree for troubleshooting poor stereoselectivity.

References

  • Smolecule. (2023, August 17). Buy 1-Bromo-3-(trifluoromethyl)cyclobutane | 2247103-30-4. Smolecule.
  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15335-15375.
  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
  • Reddy, B. V. S., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(22), 8873–8877.
  • Chemistry School. (n.d.).
  • Wang, Y., et al. (2013). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.
  • Benchchem. (n.d.). Strategies for controlling stereochemistry in cyclobutane synthesis. Benchchem.
  • YouTube. (2022, October 27).
  • Liu, Y., et al. (2020). Accessing 1,2-Substituted Cyclobutanes through 1,2-Azaborine Photoisomerization. Journal of the American Chemical Society, 142(4), 1648-1653.
  • Pearson+. (2024, March 31). Draw structures for the following:d. a chiral stereoisomer of 1,2....
  • Eliel, E. L. (1966). Stereochemistry of Cyclobutane and Heterocyclic Analogs.
  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 1(1), 35-44.
  • Grygorenko, O. O., et al. (2021). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal, 16(1), 24-39.
  • Fiveable. (2026, March 2). Cis–Trans Isomerism in Cycloalkanes | Organic Chemistry....
  • Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
  • Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 29(15), e202203433.
  • LibreTexts. (2024, September 22). 4.2: Cis-Trans Isomerism in Cycloalkanes.
  • Liu, X. (2021). 9.5 Stereochemistry for the Halogenation of Alkanes. In Organic Chemistry I.
  • Chemistry Stack Exchange. (2015, July 20). Stereoisomers of compounds named tribromocyclobutane.
  • Grygorenko, O. O., et al. (2023, August 30). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry, 21(2), 3-9.
  • Fluorochem. (n.d.). 1-Bromo-3-(trifluoromethyl)cyclobutane.
  • Mykhailiuk, P. K. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
  • Advanced ChemBlocks. (2026, February 23). trans-1-bromo-3-(trifluoromethyl)cyclobutane 97% | CAS -.
  • Denton, J. R., et al. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
  • Sigma-Aldrich. (n.d.). trans-1-Bromo-3-(trifluoromethyl)cyclobutane | 2306248-65-5.
  • OUCI. (n.d.). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid.
  • Royal Society of Chemistry. (n.d.). A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (±)-trans-trifluoronorcoronamic acid.
  • Lady Keane College. (n.d.). STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES.
  • da Silva, A. B., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(8), 769.
  • Jiang, L., et al. (2025, December 17). Advances and challenges in the synthesis of N-fluoroalkyl compounds.
  • Arnold, F. H., et al. (n.d.). Protoglobin-Catalyzed Formation of cis-Trifluoromethyl- Substituted Cyclopropanes by Carbene Transfer. NSF PAR.
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). 1-bromo-3-(trifluoromethyl)cyclobutane (C5H6BrF3).
  • Advanced ChemBlocks. (2026, February 28). trans-1-bromo-3-(fluoromethyl)cyclobutane 97% | CAS: 2920427-86-5.
  • Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Stereoselective Synthesis of 1-Bromo-3-methylcyclohexane.
  • Benchchem. (n.d.). Application Note and Protocol for the Isolation of Pure cis,trans,cis-1,2,3-trimethylcyclohexane.
  • Costas, M., et al. (2020). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. Inorganic Chemistry, 59(17), 12344–12356.

Sources

Technical Support Center: Bromination of 3-(Trifluoromethyl)cyclobutene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the optimization of yield in the bromination of 3-(trifluoromethyl)cyclobutene. This response is structured for research scientists and process chemists, focusing on mechanistic control, kinetic management, and product isolation.

Topic: Yield Optimization & Process Control Ticket ID: #BR-CF3-CB-001 Status: Resolved / Guide Available

Executive Summary: The "Yield Killers"

Low yields in the bromination of 3-(trifluoromethyl)cyclobutene are rarely due to a single factor. They typically result from a convergence of three specific failure modes inherent to fluorinated cyclobutenes:

  • Volatility-Induced Loss: The starting material and the product are relatively volatile. Standard rotary evaporation often strips the product along with the solvent.

  • Electronic Deactivation: The electron-withdrawing trifluoromethyl (

    
    ) group significantly destabilizes the cationic bromonium intermediate, slowing the electrophilic addition and allowing competitive pathways (e.g., polymerization or radical substitution) to dominate.
    
  • Thermodynamic Ring Opening: Cyclobutenes possess high ring strain (~30 kcal/mol). Exothermic bromination can trigger electrocyclic ring opening to form 1,1-dibromo-4,4,4-trifluorobut-1-ene derivatives if temperature is uncontrolled.

Part 1: Diagnostic Troubleshooting Guide (Q&A)

Q1: "I am observing a complex mixture of products by NMR. Why isn't the reaction clean?"

Diagnosis: You likely have competitive radical bromination occurring alongside the desired electrophilic addition.

  • The Science: The allylic protons (at C4) are susceptible to radical abstraction. If the reaction is run in ambient light or without oxygen exclusion, bromine radicals (

    
    ) will abstract these protons rather than adding across the double bond.
    
  • Solution:

    • Exclude Light: Wrap the reaction flask in aluminum foil.

    • Oxygen Free: Purge the solvent with nitrogen/argon; oxygen can promote radical chains.

    • Add Inhibitor: Add a radical scavenger like isoamyl nitrite or BHT (0.1 mol%) to suppress the radical pathway.

Q2: "The reaction is extremely slow. After 24 hours, I still see starting material."

Diagnosis: The


 group is deactivating the double bond (lowering the HOMO energy), making it a poor nucleophile for 

.
  • The Science: Unlike simple cyclobutene, 3-(trifluoromethyl)cyclobutene is electron-deficient. The formation of the bromonium ion is the rate-determining step and has a higher activation energy.

  • Solution:

    • Increase Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M) to drive kinetics.

    • Lewis Acid Catalysis: If standard conditions fail, add a mild Lewis acid catalyst such as

      
       (1-5 mol%) or use Pyridinium Tribromide  in place of liquid bromine. The tribromide anion (
      
      
      
      ) can act as a more controlled bromine source.
Q3: "My crude yield is good, but I lose mass during purification."

Diagnosis: Volatility is the primary suspect.

  • The Science: Fluorination often increases volatility relative to non-fluorinated hydrocarbons of similar weight due to weak intermolecular van der Waals forces.

  • Solution:

    • Solvent Choice: Use a higher boiling solvent for the reaction (e.g., 1,2-dichloroethane) only if you don't need to evaporate it. Ideally, use Dichloromethane (DCM) or Pentane and remove it carefully.

    • Cold Evaporation: Do not use a standard rotovap bath temperature (40°C). Evaporate solvent at 0°C to 10°C under controlled vacuum (avoid high vacuum < 20 mbar).

    • Telescoping: If possible, carry the crude dibromide directly into the next step without isolation.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of trans-1,2-dibromo-3-(trifluoromethyl)cyclobutane.

Materials
  • Substrate: 3-(Trifluoromethyl)cyclobutene (1.0 equiv)

  • Reagent: Bromine (

    
    ) (1.05 - 1.1 equiv) OR Pyridinium Tribromide (
    
    
    
    )
  • Solvent: Anhydrous

    
     (DCM)
    
  • Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) (trace, radical inhibitor)

Step-by-Step Methodology
  • Preparation (Dark Mode):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Crucial: Wrap the flask and addition funnel in aluminum foil to exclude light.

  • Solvation:

    • Dissolve 3-(trifluoromethyl)cyclobutene in anhydrous DCM (concentration ~0.5 M).

    • Add a crystal of BHT to inhibit radical pathways.

    • Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature prevents thermal ring opening.

  • Bromination:

    • Add

      
       (diluted in DCM) dropwise over 30 minutes. The solution should retain a faint red/orange color, indicating slight excess.
      
    • Alternative: If using Pyridinium Tribromide, add it as a solid in one portion at -78°C, then allow to warm slowly.

  • Reaction:

    • Allow the mixture to warm slowly to 0°C over 2-3 hours. Monitor by

      
       NMR (shift of 
      
      
      
      signal) or TLC (stain with
      
      
      ).
    • Do not reflux.

  • Workup (Cold):

    • Quench excess bromine with cold saturated

      
       (sodium thiosulfate) solution until the orange color disappears.
      
    • Extract with cold DCM.

    • Dry organics over

      
       (anhydrous).
      
  • Isolation:

    • Filter and concentrate under reduced pressure at 0°C . Do not heat the water bath.

    • Store the product in the freezer (-20°C) immediately.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing pathways. The goal is to maximize Path A (Ionic Addition) while suppressing Path B (Radical Substitution) and Path C (Ring Opening).

ReactionPathways Fig 1. Reaction Pathways in the Bromination of 3-(Trifluoromethyl)cyclobutene SM 3-(Trifluoromethyl) cyclobutene Bromonium Bromonium Ion Intermediate SM->Bromonium Br2, Dark, Low Temp (Ionic Path) Radical Allylic Radical Intermediate SM->Radical Light/hv (Radical Path) Product trans-1,2-Dibromo- 3-(trifluoromethyl) cyclobutane (Target) Bromonium->Product Br- attack (Anti-addition) RingOpen Butadiene Derivative (Ring Opening) Bromonium->RingOpen Heat (>20°C) Product->RingOpen Thermal Instability AllylicProd Allylic Bromide (Side Product) Radical->AllylicProd Br2

Caption: Path A (Blue) represents the desired ionic addition. Path B (Red) is the radical side reaction caused by light. Path C (Grey) is the thermal ring-opening risk.

Part 4: Data & Troubleshooting Matrix

IssueObservationRoot CauseCorrective Action
Low Yield (Mass) Clean NMR, but low mass recovery.Product Volatility.[1]Use low-boiling solvents (Pentane/DCM); evaporate at <10°C; avoid high vacuum.
Impure Product Complex aliphatic region in

NMR.
Radical Allylic Bromination.Exclude light ; add radical inhibitor (BHT); purge

.
No Reaction Red color of

persists; SM remains.
Electronic Deactivation by

.
Increase concentration; allow to warm to 0°C; use Lewis Acid (

).
Decomposition Broad signals; olefinic protons in non-cyclic region.Electrocyclic Ring Opening.Maintain temperature below 0°C ; avoid acid buildup (use solid

in workup).

References

  • Synthesis and Properties of Fluorin

    • Title: 3,3-Difluorocyclobutene, and 3-(Trifluoromethyl)cyclobutene.
    • Source:Journal of the American Chemical Society, 1990, 112(1), 363–367.
    • URL:[Link]

  • General Bromin

    • Title: Reaction of Alkenes with Bromine (Mechanism & Stereoselectivity).[2]

    • Source: Chemistry Steps.[3][4]

    • URL:[Link]

  • Lewis Acid Catalysis in Bromin

    • Title: Lewis Acid Catalyzed Benzylic Bromination.[5]

    • Source:PMC (PubMed Central).
    • URL:[Link]

  • Volatility of Fluorin

    • Title: Fluoride vol
    • Source: Wikipedia / Nuclear Chemistry Context (illustrating vol
    • URL:[Link]

Sources

Challenges in the scale-up of 1-bromo-3-(trifluoromethyl)cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of 1-Bromo-3-(Trifluoromethyl)cyclobutane

Ticket System Status: [ONLINE] Current Queue Focus: Decarboxylative Bromination & Stereochemical Control Lead Scientist: Dr. A. Vance, Senior Process Chemist

Introduction: The Engineering of a Bioisostere

You are likely accessing this guide because you are scaling up 1-bromo-3-(trifluoromethyl)cyclobutane (CAS: 2306248-65-5). This scaffold is a critical bioisostere for the tert-butyl group, offering improved metabolic stability and lowered lipophilicity (


) while maintaining steric bulk.

The transition from gram-scale discovery to kilogram-scale process chemistry for this molecule presents three distinct failure modes:

  • Thermodynamic Hazards: The decarboxylative bromination of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid releases massive amounts of gas (

    
    ) and heat.
    
  • Stereochemical Erosion: The radical mechanism inherent in decarboxylation often scrambles the cis/trans ratio.

  • Volatility Management: The product is a volatile liquid, complicating isolation from reaction solvents.

This guide replaces standard operating procedures with a diagnostic troubleshooting framework .

Module 1: Route Selection & Safety (The "Make" Phase)

Primary Workflow: The industry-standard route involves the Hunsdiecker-type decarboxylative bromination of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid .

Experimental Workflow Diagram

SynthesisWorkflow Acid Start: 3-(CF3)cyclobutane-1-COOH Activation Activation Step (Formation of Redox Active Ester) Acid->Activation NHS / DIC or Ag(I) Salt Decarb Decarboxylation (Radical Generation) CRITICAL SAFETY STEP Activation->Decarb Heat or Photocatalysis Radical Cyclobutyl Radical Intermediate (Planar/Achiral) Decarb->Radical -CO2 (Gas Evolution) Bromination Bromine Abstraction (Atom Transfer) Radical->Bromination +Br source (BrCCl3 or Br2) Product Target: 1-Bromo-3-(CF3)cyclobutane (Cis/Trans Mixture) Bromination->Product

Caption: Mechanistic flow of the decarboxylative bromination.[1] The "Decarb" node represents the highest safety risk due to rapid gas evolution.

Troubleshooting Guide: Decarboxylative Bromination

Ticket #101: "The reaction exothermed uncontrollably during addition."

Diagnosis: You likely utilized a classic Hunsdiecker reaction (Silver salt + Elemental Bromine) or a Cristol-Firth modification (HgO +


) on a scale >50g without adequate heat exchange. The induction period of radical initiation was followed by a runaway chain reaction.

Resolution (The Barton/Photoredox Protocol): Abandon heavy metal oxidants (Ag/Hg) for scale-up. They create toxic waste and thermal instability.

  • Protocol Shift: Adopt the Barton Decarboxylation or a Photoredox approach.

  • The Fix: Convert the acid to a N-hydroxyphthalimide (NHPI) ester or a redox-active ester first. This separates the activation energy from the decarboxylation event.

  • Process Control:

    • Dosing: Do not add the oxidant all at once. Use a syringe pump to add the radical initiator (e.g., AIBN) or the bromine source (

      
      ) to the refluxing ester solution.
      
    • Solvent: Switch to

      
      -trifluorotoluene. It has a higher heat capacity and boils at 102°C, providing a thermal buffer.
      
Ticket #102: "Yield is <30% and I see ring-opened byproducts."

Diagnosis: Cyclobutyl radicals are strained. If the bromine abstraction is too slow, the radical will rearrange (ring-open) to a linear butenyl radical or oligomerize.

Resolution: You must increase the rate of bromine transfer (


) relative to the rate of rearrangement (

).
  • Reagent Switch: Elemental bromine (

    
    ) is often too slow in radical chains for this substrate. Use Bromotrichloromethane (
    
    
    
    )
    as the solvent/reagent. The
    
    
    bond in
    
    
    is weaker, allowing for faster atom transfer to the cyclobutyl radical.
  • Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to maximize the collision frequency between the radical and the bromine source.

Module 2: Stereochemical Control (Isomer Management)

Context: The radical intermediate is effectively planar. Bromine abstraction can occur from either face, typically yielding a thermodynamic mixture (often ~60:40 trans:cis).

Ticket #201: "I need the trans-isomer, but I have a 50:50 mixture."

Diagnosis: You cannot control the kinetic capture of the radical easily. You are dealing with a thermodynamic distribution.

Resolution (Isomer Equilibration & Separation):

  • Equilibration: Unlike the carboxylic acid precursor, the bromide is configurationally stable under neutral conditions. However, if you have the cis-isomer and need trans, you can attempt radical equilibration .

    • Method: Reflux the mixture with a catalytic amount of

      
       and light. The bromine radical will reversibly abstract the bromine atom, allowing the ring to relax to the more stable trans conformation (diequatorial-like preference for substituents).
      
  • Separation (Distillation):

    • The boiling point difference between cis and trans 1-bromo-3-(trifluoromethyl)cyclobutane is typically small (2-5°C).

    • Technique: Use a spinning band distillation column (high theoretical plate count).

    • Data: The trans-isomer (diequatorial) usually has the lower boiling point and distills first due to a lower dipole moment compared to the cis-isomer.

Stereochemical Data Table

FeatureTrans-IsomerCis-IsomerSeparation Strategy
Geometry Substituents on opposite facesSubstituents on same face--
Dipole Moment LowerHigherSilica Chromatography (Cis elutes later)
Boiling Point Lower (typically)HigherFractional Distillation
Stability Thermodynamic ProductKinetic ProductEquilibration with

Module 3: Purification & Isolation

Ticket #301: "Product loss during solvent removal."

Diagnosis: 1-bromo-3-(trifluoromethyl)cyclobutane has a molecular weight of ~203 g/mol but is highly volatile due to fluorination (which weakens intermolecular Van der Waals forces).

Resolution:

  • Do NOT Rotovap to dryness.

  • Solvent Choice: If possible, use a high-boiling solvent for the reaction (like chlorobenzene) and distill the product out of the reaction mixture, leaving the solvent behind.

  • Telescoping: If the bromide is an intermediate for an amine or ether, do not isolate . React the solution of the crude bromide directly in the next step (

    
     displacement).
    

FAQ: Quick Reference

Q: Can I use the Appel reaction (Alcohol


 Bromide) instead? 
A:  Yes, but be careful. Converting 3-(trifluoromethyl)cyclobutan-1-ol with 

works, but removing the triphenylphosphine oxide (

) byproduct is difficult on a kilogram scale. Furthermore,

on cyclobutyl rings is sluggish due to steric strain (I-strain). The decarboxylative route is generally preferred for scale.

Q: What is the major safety hazard? A: Pressurization. The decarboxylation releases 1 mole of


 for every mole of product. On a 10 mol scale, that is ~240 Liters of gas. Ensure your scrubbers and vents are sized for peak gas evolution, not just average generation.

References

  • Scalable Synthesis of Precursor Acid: Song, Z. J., Qi, J., Emmert, M. H., et al. (2021).[2] "Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid." Organic Process Research & Development, 25(1), 82–88. [Link][3]

  • General Decarboxylative Bromination Safety: "Mercury(II) Oxide-Modified Hunsdiecker Reaction: 1-Bromo-3-chlorocyclobutane." Organic Syntheses, Coll.[4] Vol. 6, p.179 (1988).[4] (Highlighting hazards of older methods). [Link]

  • Modern Decarboxylation Methods (Barton/Photoredox): Mykhailiuk, P. K. (2014). "Generation of C–CF3 bonds in strained rings." Chemistry – A European Journal. (Context on fluorinated cyclobutane stability). [Link]

  • Appel Reaction Scale-Up Issues: Del Rio Fuenzalida, N. M., et al. (2022).[5] "An environmentally benign and high-rate Appel type reaction."[5] Reaction Chemistry & Engineering. [Link][5]

Sources

Technical Support Center: Grignard Formation of 1-bromo-3-(trifluoromethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Grignard formation of 1-bromo-3-(trifluoromethyl)cyclobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Grignard reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize byproduct formation and maximize the yield of your desired 3-(trifluoromethyl)cyclobutylmagnesium bromide.

The synthesis of Grignard reagents from sterically hindered or electronically modified alkyl halides often presents unique challenges. The presence of a trifluoromethyl group and the inherent ring strain of the cyclobutane moiety in 1-bromo-3-(trifluoromethyl)cyclobutane can lead to a variety of unwanted side reactions. This guide provides a comprehensive overview of these potential issues and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the Grignard formation of 1-bromo-3-(trifluoromethyl)cyclobutane?

A1: The primary byproducts are typically the result of two main competing reactions: Wurtz-type coupling and β-hydride elimination.

  • Wurtz-type Coupling Products: These are homocoupled dimers of the starting material, resulting in 1,1'-bis(3-(trifluoromethyl)cyclobutyl). This occurs when the newly formed Grignard reagent reacts with unreacted 1-bromo-3-(trifluoromethyl)cyclobutane.[1][2][3]

  • Elimination Products: β-hydride elimination from the 3-(trifluoromethyl)cyclobutylmagnesium bromide can lead to the formation of 1-(trifluoromethyl)cyclobutene. The presence of β-hydrogens in the cyclobutyl ring makes this a potential side reaction.

Q2: How does the trifluoromethyl group affect the Grignard reaction?

A2: The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group can influence the reaction in several ways. While there is no direct evidence in the provided search results for this specific molecule, general principles suggest it can destabilize the partial negative charge on the carbon atom of the Grignard reagent, potentially making it more reactive and prone to side reactions. Furthermore, there are safety concerns with some trifluoromethyl-substituted Grignard reagents, as runaway exothermic reactions have been reported.[4]

Q3: Can the ring strain of the cyclobutane ring influence the reaction outcome?

A3: Yes, the ring strain in cyclobutane (approximately 26.3 kcal/mol) can impact the stability of the Grignard reagent and its susceptibility to side reactions.[5] Ring strain can make the C-Mg bond more labile and potentially favor pathways that relieve this strain, such as ring-opening or rearrangement under harsh conditions, although these are less common under standard Grignard formation conditions.

Q4: My reaction is not initiating. What are the likely causes?

A4: Failure to initiate is a common issue in Grignard synthesis. The primary causes are often a passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of trace amounts of water in the glassware or solvent. Rigorously anhydrous conditions are critical for success.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the Grignard formation of 1-bromo-3-(trifluoromethyl)cyclobutane.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Grignard Reagent Formation 1. Inactive magnesium surface (MgO layer).2. Presence of moisture in glassware or solvent.3. Poor quality of 1-bromo-3-(trifluoromethyl)cyclobutane.1. Activate the magnesium: Use mechanical (crushing turnings) or chemical (iodine, 1,2-dibromoethane) activation methods.2. Ensure anhydrous conditions: Flame-dry all glassware and use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).3. Purify the starting material: Distill the alkyl bromide to remove any inhibitors.
High Yield of Wurtz Coupling Byproduct 1. High local concentration of the alkyl halide.2. Elevated reaction temperature.1. Slow, controlled addition: Add the 1-bromo-3-(trifluoromethyl)cyclobutane solution dropwise to the magnesium suspension.2. Maintain low temperature: Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature) to disfavor the coupling reaction.
Significant Formation of Elimination Byproduct 1. Higher reaction temperatures.2. Prolonged reaction times at elevated temperatures.1. Optimize temperature: Use the lowest temperature that allows for a reasonable reaction rate.2. Monitor reaction progress: Use techniques like Gilman testing to determine the endpoint and avoid unnecessarily long reaction times.
Reaction Becomes Dark or Black 1. Overheating, leading to decomposition.2. Presence of impurities.1. Improve temperature control: Use an efficient cooling bath and monitor the internal temperature.2. Use high-purity reagents and solvents.

Experimental Protocols

Protocol 1: Minimizing Wurtz Coupling Byproduct

This protocol focuses on the slow addition of the alkyl halide to maintain a low concentration and minimize the formation of the Wurtz coupling byproduct.

Materials:

  • Magnesium turnings

  • 1-bromo-3-(trifluoromethyl)cyclobutane

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (activator)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place the magnesium turnings in the flask and add a single crystal of iodine. Gently heat the flask under a flow of inert gas until the iodine sublimes and coats the magnesium. Allow to cool.

  • Initiation: Add a small portion of the 1-bromo-3-(trifluoromethyl)cyclobutane solution in anhydrous THF to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux and a cloudy appearance.

  • Slow Addition: Once initiated, add the remaining alkyl halide solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature for an additional hour to ensure complete reaction.

Protocol 2: Gilman Test for Grignard Reagent Quantification

This test helps to determine the concentration of the active Grignard reagent, which can be useful for optimizing reaction stoichiometry and avoiding the use of a large excess that might lead to side reactions.

Materials:

  • Sample of the prepared Grignard reagent solution

  • 1,10-Phenanthroline solution (in anhydrous THF)

  • Dioxane

Procedure:

  • In a dry test tube under an inert atmosphere, add a small, known volume of the Grignard solution.

  • Add a few drops of the 1,10-phenanthroline solution. A color change (typically to brown or purple) indicates the presence of the Grignard reagent.

  • Titrate with a standard solution of a secondary alcohol in dioxane until the color disappears. The amount of titrant used corresponds to the concentration of the Grignard reagent.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for effective troubleshooting. The following diagrams illustrate the key pathways involved in the Grignard formation and byproduct generation.

Grignard_Formation_Byproducts cluster_main Main Reaction Pathway cluster_wurtz Wurtz Coupling Byproduct cluster_elimination β-Hydride Elimination Byproduct A 1-bromo-3-(trifluoromethyl)cyclobutane C 3-(trifluoromethyl)cyclobutylmagnesium bromide (Desired Grignard Reagent) A->C Mg insertion B Magnesium (Mg) B->C D 1-bromo-3-(trifluoromethyl)cyclobutane F 1,1'-bis(3-(trifluoromethyl)cyclobutyl) D->F Coupling E 3-(trifluoromethyl)cyclobutylmagnesium bromide E->F G 3-(trifluoromethyl)cyclobutylmagnesium bromide H 1-(trifluoromethyl)cyclobutene G->H β-H elimination Troubleshooting_Workflow cluster_initiation Initiation Failure cluster_byproducts Byproduct Formation start Reaction Issue Identified init_q Is the reaction initiating? start->init_q byprod_q High level of byproducts? start->byprod_q activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane) init_q->activate_mg No dry_glass Ensure Rigorously Anhydrous Conditions init_q->dry_glass No success Successful Grignard Formation activate_mg->success dry_glass->success wurtz Wurtz Coupling? byprod_q->wurtz Yes elim β-Hydride Elimination? byprod_q->elim Yes slow_add Slow Alkyl Halide Addition wurtz->slow_add Yes low_temp Lower Reaction Temperature wurtz->low_temp Yes elim->low_temp Yes slow_add->success low_temp->success

Caption: A logical workflow for troubleshooting common issues.

References

  • Wurtz Reaction. (2025, January 19). J&K Scientific LLC.
  • Grignard Reaction. Master Organic Chemistry. (2015, December 10).
  • Wurtz reaction. Wikipedia.
  • Grignard Reagents. MilliporeSigma.
  • Wurtz (Coupling).
  • Ring strain. Wikipedia.
  • Grignard Reaction. Organic Chemistry Portal.
  • Ring contraction in a carbocation due to ring strain and back bonding. (2015, April 18). Chemistry Stack Exchange.
  • Wurtz Reaction. Organic Chemistry Portal.
  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorin
  • 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses Procedure.
  • Elimin
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (2024, May 19). MDPI.
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
  • Understanding the Role of Ring Strain in β-Alkyl Migration
  • 1-Bromo-3-chloro cyclobutane when treated with 2-equivalents of Na in presence of ether, which of the following products will be formed? (2024, June 12). Vedantu.
  • Grignard Reaction. Web Pages.
  • Understanding the role of ring strain in β-alkyl migration at Mg and Zn centres. (2023, January 10).
  • Grignard Reagents.
  • Formation and reaction of a Grignard reagent.
  • Stability of Cycloalkanes: Ring Strain. (2026, March 2). Fiveable.
  • Identifying common impurities in 3-(2-Fluorophenyl)cyclobutan-1-ol synthesis. Benchchem.
  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Grignard Chemistry. (2025, May 6). Vapourtec Ltd.
  • Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Sequential Kharasch-dehalogenation Reactions. (2012, June 15). PubMed.
  • Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. (2025, August 6).
  • (Cyclobutylmethyl)magnesium bromide 0.50 M in THF. Synthonix, Inc.
  • Conjugate Additions of Grignard Reagents to alpha, beta- Unsatur
  • GRIGNARD REAGENTS. Pioneer in Bromine and Lithium Chemistry in India.
  • (3-(trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF. (402-26-6). MilliporeSigma.

Sources

Controlling the regioselectivity of reactions with 1-bromo-3-(trifluoromethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for researchers working with 1-bromo-3-(trifluoromethyl)cyclobutane . This scaffold is a critical bioisostere for tert-butyl groups and is widely used in medicinal chemistry to modulate lipophilicity and metabolic stability.

The guide focuses on the specific challenge of Regioselectivity (defined here as the site-selective reaction at the C1-Bromine vs. C-H activation/elimination at C2/C3) and the chemically linked challenge of Stereoselectivity (cis/trans).

Topic: Controlling Regioselectivity & Stereochemical Integrity Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Core Technical Overview

1-Bromo-3-(trifluoromethyl)cyclobutane presents a unique "push-pull" electronic environment. The strained ring, combined with the electron-withdrawing trifluoromethyl (


) group and the reactive bromine, creates three competing reactive sites:
  • C1 (ipso-Br): The desired site for cross-coupling and metallation (Li-Halogen exchange).

  • C2/C4 (

    
    -protons):  Highly acidic protons due to the combined inductive effect of the adjacent Br and 
    
    
    
    groups. Susceptible to deprotonation (leading to elimination or directed metalation).
  • C3 (ipso-

    
    ):  Generally inert, but directs distal C-H activation.
    

The Central Challenge: When reacting with this molecule (e.g., lithiation or cross-coupling), the primary failure mode is loss of regiocontrol —where basic reagents trigger deprotonation/elimination at C2/C4 instead of the desired substitution at C1.

Troubleshooting Guide (Q&A)

Case 1: Metallation & Grignard Formation

Q: I am trying to generate the Grignard or Lithio-species, but I observe significant amounts of 3-(trifluoromethyl)cyclobutene (elimination product) and low yields. How do I control the regioselectivity to favor C1-metalation?

Diagnosis: You are likely operating under conditions that favor deprotonation (thermodynamic pathway) over halogen-metal exchange (kinetic pathway). The protons at C2 are acidified by both the Br and


 groups. Common bases like 

-BuLi at temperatures above -78°C will deprotonate C2, leading to

-elimination of LiBr to form the cyclobutene.

Corrective Protocol:

  • Switch Reagents: Use

    
    -BuLi  (2 equivalents) instead of 
    
    
    
    -BuLi.
    
    
    -BuLi undergoes halogen-lithium exchange much faster than deprotonation.
  • Temperature Control: The reaction must be performed at -78°C or lower.

  • Trapping: If forming the Grignard via Mg metal, the initiation is often sluggish, allowing Wurtz coupling (dimerization) to compete. Use TurboGrignard (

    
    -PrMgCl·LiCl) at -15°C to -20°C. The LiCl breaks up aggregates and accelerates the exchange at C1 before deprotonation can occur.
    
Case 2: Cross-Coupling Regiochemistry

Q: During Negishi or Suzuki coupling, I see "scrambling" of the product isomers and some ring-opened byproducts. Is the catalyst attacking the wrong site?

Diagnosis: This is often a Stereochemical Scrambling issue disguised as regioselectivity. Radical intermediates (common in Ni-catalyzed pathways or sluggish Pd cycles) allow the cyclobutane ring to pucker and invert at C1. If the ring opens, it is due to


-carbon elimination, often triggered by high temperatures or relief of ring strain.

Corrective Protocol:

  • Catalyst System: Switch to a Pd(0)/Xantphos or Pd(OAc)

    
    /SPhos  system. These bulky, electron-rich ligands facilitate rapid oxidative addition at the C1-Br bond (regioselective step) and fast reductive elimination, preventing long-lived radical intermediates that lead to scrambling.
    
  • Avoid Nickel for Stereoretention: Unless you specifically require a radical pathway, avoid Ni catalysts, which are prone to accessing the C1-radical that can invert or rearrange.

Case 3: C-H Activation

Q: Can I functionalize the C3 position (next to


) while keeping the Br intact? 

Diagnosis: Direct C-H activation at C3 is difficult due to the steric bulk of the


 group. The "regioselectivity" of C-H activation will naturally favor the less hindered C2/C4 positions, but these are prone to elimination if the Br is present.

Recommendation: Do not attempt direct C-H functionalization on the bromo-scaffold. Instead, perform the C1-transformation first (e.g., convert Br to a directing group like an amide) to alter the electronic bias of the ring.

Experimental Protocols

Protocol A: Regioselective Lithiation (C1-Exchange)

Objective: Generate the C1-nucleophile without C2-deprotonation/elimination.

  • Setup: Flame-dry a 3-neck flask under Argon. Add 1-bromo-3-(trifluoromethyl)cyclobutane (1.0 equiv) in anhydrous Et

    
    O (THF promotes deprotonation/elimination; Ether favors exchange).
    
  • Cooling: Cool to -78°C (internal temperature).

  • Addition: Add

    
    -BuLi  (1.7 M in pentane, 2.05 equiv ) dropwise over 20 minutes.
    
    • Note: The first equivalent performs the exchange; the second destroys the resulting

      
      -BuBr to prevent alkylation side reactions.
      
  • Incubation: Stir at -78°C for exactly 30 minutes.

  • Quench: Add the electrophile (e.g., DMF, CO

    
    , aldehyde) dissolved in Et
    
    
    
    O slowly.
  • Warming: Allow to warm to room temperature only after the electrophile addition is complete.

Protocol B: Turbo-Grignard Exchange

Objective: Scale-up friendly generation of the metallated species.

  • Dissolve substrate in anhydrous THF at -20°C .

  • Add

    
    -PrMgCl·LiCl  (1.1 equiv) dropwise.
    
  • Stir at -20°C for 1-2 hours. Monitor conversion by GC-MS (quench aliquot with water; look for des-bromo product).

  • Use directly in Negishi coupling or nucleophilic addition.

Data & Visualization

Table 1: Base Selection for Regiocontrol
ReagentPrimary MechanismRegioselectivity OutcomeRisk Factor

-BuLi
Deprotonation (C2-H)Poor (Elimination to alkene)High (Ring opening)

-BuLi
Halogen Exchange (C1-Br)Excellent (C1-Li species)Moderate (Requires -78°C)
LDA Deprotonation (C2-H)None (Exclusive Elimination)High (Cyclobutene formation)

-PrMgCl·LiCl
Halogen Exchange (C1-Br)High (C1-MgCl species)Low (Stable at -20°C)
Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the bifurcation between the desired Exchange pathway (C1) and the undesired Deprotonation pathway (C2).

G Start 1-Bromo-3-(trifluoromethyl) cyclobutane Exchange Li-Halogen Exchange (Kinetic Control) Start->Exchange t-BuLi, -78°C Et2O Deprotonation Deprotonation at C2 (Thermodynamic Control) Start->Deprotonation n-BuLi or LDA >-40°C, THF Intermediate_A 1-Lithio-3-(trifluoromethyl) cyclobutane Exchange->Intermediate_A Product Functionalized Product (C1-Substitution) Intermediate_A->Product + Electrophile Intermediate_B Carbanion at C2 Deprotonation->Intermediate_B Elimination 3-(Trifluoromethyl) cyclobutene (Elimination Product) Intermediate_B->Elimination - LiBr (β-elimination)

Caption: Divergent reaction pathways. Path A (Green) achieves the desired C1-regioselectivity via kinetic control. Path B (Red) leads to elimination via thermodynamic deprotonation at C2.

Diagram 2: Troubleshooting Workflow

Workflow Problem Issue: Low Yield / Side Products Check1 Check Reagent & Temp Problem->Check1 Decision1 Using n-BuLi? Check1->Decision1 Action1 Switch to t-BuLi (-78°C) or i-PrMgCl·LiCl (-20°C) Decision1->Action1 Yes Decision2 Using Pd Catalyst? Decision1->Decision2 No Check2 Check Ligand Decision2->Check2 Yes Action2 Switch to bulky, e-rich ligand (Xantphos, SPhos) Check2->Action2 Use specialized ligand

Caption: Decision tree for troubleshooting common regioselectivity and yield issues.

References

  • Synthesis and Reactivity of Trifluoromethyl Cyclobutanes : Detailed analysis of the formation and modification of these scaffolds, including metallation conditions. Source: National Institutes of Health (PMC).

  • Turbo-Grignard Reagents (Knochel-Hauser Base): Protocols for using

    
    -PrMgCl·LiCl for selective halogen-metal exchange over deprotonation.
    Source: Sigma-Aldrich / Merck. 
    
  • Lithium-Halogen Exchange vs. Deprotonation : Mechanistic study on the competition between exchange and deprotonation in aryl/alkyl halides. Source: Journal of Organic Chemistry (via CoLab).

  • Ni-Catalyzed Cross-Coupling of Cyclobutanes : Discussion of radical pathways and stereochemical scrambling in cyclobutane couplings. Source: White Rose Research Online.

Technical Support Center: Stability & Reactivity of 1-Bromo-3-(trifluoromethyl)cyclobutane Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected degradation, elimination byproducts, or poor yields when attempting to functionalize 1-bromo-3-(trifluoromethyl)cyclobutane.

The cyclobutane ring is a highly strained system, and the addition of a strongly electron-withdrawing trifluoromethyl (-CF₃) group fundamentally alters its electronic landscape. This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols for handling this critical building block under various basic conditions.

Thermodynamic & Reactivity Metrics

To predict the behavior of 1-bromo-3-(trifluoromethyl)cyclobutane, you must first understand the thermodynamic constraints of the ring system. Below is a summary of its reactivity profile under different basic environments.

Parameter / ConditionReagentTemp (°C)ObservationMechanistic Rationale
Baseline Ring Strain N/AAmbient~26.3 kcal/molDeviation from 109.5° to ~90° creates severe angle and torsional strain[1].
Aqueous Basic Wash 1.0 M NaOH (aq)20–25Stable (>24h)High SN2 activation barrier; insufficient basicity for E2 elimination[1].
Weak Organic Base Triethylamine20–25StableInsufficient basicity to abstract β-proton; SN2 blocked by ring strain.
Nucleophilic Base NaOMe in MeOH60–65Mixed (E2 dominant)SN2 transition state exacerbates ring strain; E2 pathway outcompetes SN2[2].
Sterically Hindered Base t-BuOK in THF60–65Rapid E2 EliminationBase abstracts acidic β-proton; steric bulk prevents nucleophilic attack.
Troubleshooting FAQs: Mechanistic Insights

Q: I attempted an SN2 substitution using sodium methoxide to form an ether, but isolated a volatile alkene instead. What happened? A: You observed an E2 elimination outcompeting the SN2 pathway. Cyclobutyl halides are highly resistant to SN2 displacement. In a standard SN2 reaction, the carbon center must adopt an sp²-like pentacoordinate transition state (ideal equatorial angle 120°). Forcing the ~90° cyclobutane ring into this geometry drastically increases the baseline 26.3 kcal/mol ring strain, making the activation energy prohibitively high[1],[2]. Concurrently, the strongly electron-withdrawing -CF₃ group increases the kinetic acidity of the β-protons. Consequently, the methoxide acts as a Brønsted base rather than a nucleophile, driving dehydrohalogenation to form 3-(trifluoromethyl)cyclobutene.

Q: Is it safe to wash my crude reaction mixture with 1.0 M NaOH to remove acidic impurities? A: Yes. Chemical stability studies confirm that 1-bromo-3-(trifluoromethyl)cyclobutane is completely stable in aqueous sodium hydroxide at room temperature for over 24 hours[1]. The high activation barrier for SN2 prevents hydrolysis, and the aqueous hydroxide at ambient temperature lacks the thermodynamic driving force to initiate E2 elimination.

Q: How can I successfully substitute the bromide if basic SN2 conditions fail? A: Because direct basic SN2 is structurally disfavored[2], you should pivot to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Kumada couplings) or radical-mediated pathways. These mechanisms bypass the high-energy pentacoordinate SN2 transition state, allowing functionalization without shattering or eliminating the cyclobutane core.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can verify the integrity of the chemical transformation at critical junctures.

Protocol 1: Safe Aqueous Basic Workup (Preserving the Cyclobutane Core)

Objective: Neutralize acidic byproducts without degrading the cyclobutane core.

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., MTBE or dichloromethane). Causality: Non-polar solvents minimize the solubility of hydroxide ions in the organic phase, further suppressing any background reactivity.

  • Neutralization: Add an equal volume of 1.0 M aqueous NaOH. Stir vigorously for 10 minutes at 20–25 °C.

  • Validation Check 1: Test the aqueous layer with pH paper. It must read pH > 10. If not, add additional NaOH. This ensures all acidic species are fully neutralized.

  • Phase Separation: Separate the layers. Wash the organic layer with saturated aqueous NaCl (brine) to remove residual alkalinity.

  • Validation Check 2: Perform a quick GC-MS analysis of the organic layer. The presence of the intact parent mass (m/z ~202/204) without lower-mass alkene fragments confirms the core remains stable[1].

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath below 30 °C to prevent evaporative loss of the volatile cyclobutane.

Protocol 2: Controlled Dehydrohalogenation (E2 Elimination)

Objective: Deliberately synthesize 3-(trifluoromethyl)cyclobutene using a strong base.

  • Preparation: Dissolve 1-bromo-3-(trifluoromethyl)cyclobutane in anhydrous THF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of potassium tert-butoxide (t-BuOK). Causality: The bulky tert-butoxide anion cannot easily attack the sterically hindered carbon, forcing it to act exclusively as a base to abstract a β-proton.

  • Reaction: Heat the mixture to 60 °C.

  • Validation Check 1: After 4 hours, pull a 0.1 mL aliquot, quench with water, extract with ether, and analyze via ¹⁹F NMR. The shift of the -CF₃ signal from the alkyl region to a distinct downfield vinylic environment validates the formation of the double bond. Continue heating until the starting material signal disappears.

  • Quench & Extraction: Cool to 0 °C and carefully quench with ice water. Extract with low-boiling diethyl ether.

  • Validation Check 2: Analyze the final organic layer by GC-MS. The observation of a mass peak at m/z ~122 (loss of HBr) confirms successful and complete E2 elimination.

Pathway Visualization

Pathway SM 1-Bromo-3-(CF3)cyclobutane (Stable Precursor) AqBase Aqueous Base (NaOH, 25°C) SM->AqBase Dilute conditions StrongBase Bulky Base (t-BuOK, 65°C) SM->StrongBase Non-nucleophilic NucBase Nucleophilic Base (NaOMe, 65°C) SM->NucBase Nucleophilic Stable No Reaction (Core Preserved) AqBase->Stable >24h Stability E2 E2 Elimination 3-(CF3)cyclobutene StrongBase->E2 β-H abstraction NucBase->E2 Major Pathway SN2 SN2 Substitution (Strain-Blocked) NucBase->SN2 High Activation Energy

Mechanistic pathways of 1-bromo-3-(trifluoromethyl)cyclobutane under various basic conditions.

References[1] Buy 1-Bromo-3-(trifluoromethyl)cyclobutane | 2247103-30-4. smolecule.com. Available Here[2] COMPUTATIONAL INVESTIGATION OF THE SN2 REACTIVITY OF HALOGENATED POLLUTANTS. stanford.edu.Available Here

Sources

Validation & Comparative

Strategic Incorporation of the Trifluoromethylcyclobutyl Motif: Pre-functionalized Building Blocks vs. Direct Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-Bromo-3-(trifluoromethyl)cyclobutane against alternative trifluoromethylating strategies. It is designed for medicinal chemists and process scientists seeking to incorporate the (trifluoromethyl)cyclobutyl motif into drug candidates—a strategy increasingly used to "escape flatland" and modulate physicochemical properties.

Executive Summary

1-Bromo-3-(trifluoromethyl)cyclobutane (BTCB) is not a "trifluoromethylating agent" in the traditional sense (like Togni or Ruppert-Prakash reagents which transfer a


 group). Instead, it is a modular building block  used to transfer the entire 3-(trifluoromethyl)cyclobutyl (

)
scaffold.

The decision to use BTCB versus direct trifluoromethylation of a cyclobutane precursor hinges on stereocontrol and synthetic convergence . While direct trifluoromethylation (e.g., radical addition to cyclobutenes) often yields regio- and diastereomeric mixtures, BTCB offers a pre-defined stereochemical vector (cis or trans), enabling precise structure-activity relationship (SAR) exploration.

Key Comparative Metrics
Feature1-Bromo-3-(trifluoromethyl)cyclobutane Direct Trifluoromethylation (e.g., Togni)
Primary Function Installs entire

ring
Installs

group onto existing ring
Regiocontrol Absolute (Pre-defined)Variable (Dependent on substrate bias)
Stereocontrol High (Separable cis/trans isomers)Low (Often gives diastereomeric mixtures)
Reaction Type

Bond Formation (Cross-coupling/Alkylation)

Bond Formation (Radical/Electrophilic)
Step Count Convergent (1 step to install motif)Linear (Requires ring synthesis first)

Technical Profile: 1-Bromo-3-(trifluoromethyl)cyclobutane

This reagent serves as a lipophilic, metabolically stable bioisostere for tert-butyl, isopropyl, or phenyl groups.

  • Structure: A puckered cyclobutane ring with a bromine handle and a distal trifluoromethyl group.

  • Stereochemistry: Exists as cis (meso-like relation if achiral substituents) and trans isomers. The trans isomer places the bulky

    
     and 
    
    
    
    groups in pseudo-equatorial positions to minimize 1,3-diaxial-like repulsion.
  • Reactivity:

    • Lithium-Halogen Exchange: Treatment with

      
       generates the cyclobutyllithium species, a potent nucleophile.
      
    • Cross-Coupling: Acts as an electrophile in Ni- or Fe-catalyzed cross-couplings (e.g., Negishi or Kumada types).

    • Radical Generation: The

      
       bond is a precursor to the cyclobutyl radical for Giese-type additions.
      
Physicochemical Impact (Bioisosterism)

The


 motif significantly alters the electronic and physical profile of a drug molecule compared to standard alkyl groups.
Substituent

(Amine Conjugate Acid)*
Metabolic Stability (Clint)Lipophilicity

-Butyl
10.69Low (Labile)High

-Cyclopropane
4.06ModerateModerate

-Cyclobutane
5.29 High High

*Data derived from comparative studies on amine hydrochlorides. The


 group lowers basicity via inductive effects (

) without the conjugative resonance effects seen in cyclopropanes.

Comparative Analysis: BTCB vs. Alternative Agents

Scenario A: BTCB vs. Direct Trifluoromethylation of Cyclobutanes

The Alternative: Attempting to install a


 group onto a pre-existing cyclobutane ring using reagents like the Togni reagent (electrophilic/radical 

) or Ruppert-Prakash reagent (nucleophilic

).
  • The Problem: Cyclobutanes are sterically crowded and conformationally dynamic. Radical trifluoromethylation of cyclobutanes often leads to ring-opening or non-selective substitution.

  • The BTCB Advantage: BTCB bypasses the thermodynamics of the cyclobutane ring functionalization. You build the molecule from the ring, rather than building the ring on the molecule.

Scenario B: BTCB vs. Cyclobutyl Carboxylic Acids ( Method)

The Alternative: Using 3-cyclobutanecarboxylic acid and fluorinating it with Sulfur Tetrafluoride (


) to generate the 

group.
  • The Workflow: This is actually the synthesis route for the BTCB precursor.

    • Acid Route: Useful if you need an amide or ester linkage.

    • Bromide (BTCB) Route: Essential if you need a Carbon-Carbon bond (e.g., attaching the ring to an aromatic core).

  • Causality: If your target scaffold requires an aryl-cyclobutane linkage, BTCB (via cross-coupling) is superior to the acid pathway, which would require a multi-step reduction/functionalization sequence.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting BTCB over other reagents.

G cluster_0 Why Avoid Direct CF3? Start Target Molecule Design Motif Need (Trifluoromethyl)cyclobutyl Motif? Start->Motif Linkage What is the Linkage Type? Motif->Linkage Amide Amide/Ester Linkage Linkage->Amide C(=O)-N / C(=O)-O Carbon Carbon-Carbon Linkage Linkage->Carbon Ar-C / Alkyl-C AcidRoute Use 3-(CF3)cyclobutane-1-carboxylic acid Amide->AcidRoute Coupling Reaction DirectCF3 Direct Trifluoromethylation (Togni/TMS-CF3) Carbon->DirectCF3 Late Stage (Risky) BromideRoute Use 1-Bromo-3-(trifluoromethyl)cyclobutane (BTCB) Carbon->BromideRoute Cross-Coupling / Li-Exchange

Caption: Decision tree for selecting the optimal reagent based on the required chemical linkage.

Experimental Protocols

Protocol A: Lithium-Halogen Exchange & Electrophile Trapping

Purpose: To convert BTCB into a nucleophile for reaction with ketones/aldehydes. This method is superior to direct


 displacement of the bromide due to steric hindrance.

Reagents:

  • 1-Bromo-3-(trifluoromethyl)cyclobutane (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    , 2.5 M in hexanes, 1.1 equiv)
  • Electrophile (e.g., Benzaldehyde, 1.2 equiv)

  • Solvent: Anhydrous THF /

    
     (
    
    
    
    )

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve BTCB (1.0 equiv) in anhydrous THF/

    
     (
    
    
    
    ratio) to a concentration of 0.2 M.
  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical Step: Low temperature prevents elimination of HBr to form the cyclobutene.

  • Lithiation: Add

    
     dropwise over 10 minutes. Stir at -78 °C for 30 minutes to ensure complete formation of the cyclobutyllithium species.
    
  • Addition: Add the electrophile (neat or in minimal THF) dropwise.

  • Warming: Stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol B: Synthesis of the Building Block (via )

Purpose: If BTCB is unavailable, it is synthesized from the acid precursor. This highlights the "Alternative" pathway.

Reference: JACS Au 2024, 4, 11 [Citation 1].

  • Reactant: 3-Cyclobutanecarboxylic acid (or derivatives).[1]

  • Fluorination: React with Sulfur Tetrafluoride (

    
    ) in an autoclave at 60–110 °C for 12–48 hours.
    
    • Note: This reaction requires specialized Hastelloy autoclaves due to the corrosive nature of

      
       and HF byproducts.
      
  • Hunsdiecker-type Transformation: The resulting 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is converted to the bromide (BTCB) via silver salt decarboxylation or similar radical halodecarboxylation methods.

Mechanism of Action: Cross-Coupling

When used in Nickel-catalyzed cross-coupling (e.g., to attach the ring to a pyridine), the mechanism likely follows a radical-chain pathway (Single Electron Transfer), avoiding the steric penalty of oxidative addition to a secondary halide.

Mechanism Ni0 LnP-Ni(0) Ni1 LnP-Ni(I)-Ar Ni0->Ni1 Ox. Add. (Ar-X) Radical R• (Cyclobutyl) Ni1->Radical SET (to R-Br) Ni2 LnP-Ni(II) Ni3 LnP-Ni(III) Ni2->Ni3 Oxidation Ni3->Ni1 Red. Elim. (- Product) Product Ar-R (Product) Ni3->Product BTCB R-Br (BTCB) BTCB->Radical Radical->Ni2 Recomb.

Caption: Simplified catalytic cycle for Ni-catalyzed cross-coupling of BTCB with Aryl Halides.

References

  • Mykhailiuk, P. K., et al. (2024). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 4(11). Available at: [Link]

  • Senecal, T. D., Parsons, A. T., & Buchwald, S. L. (2011).[2] "Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling." The Journal of Organic Chemistry, 76(4), 1174–1176.[2] Available at: [Link][2]

  • Yasukawa, T., et al. (2020). "Earth-Abundant Metal-Catalyzed Cross-Coupling Reactions of 1-Bromo-Cyclobut-1-enes with Grignard Reagents." Monash University Research Repository. Available at: [Link]

Sources

Comparison of 1-bromo-3-(trifluoromethyl)cyclobutane and tert-butyl bromide reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of 1-bromo-3-(trifluoromethyl)cyclobutane and tert-butyl bromide reactivity Content Type: Publish Comparison Guide

From Classical Alkylation to Bioisosteric Scaffolding

Executive Summary: The Structural Shift

In modern drug discovery, the transition from flat aromatic structures and labile alkyl chains to rigidified,


-rich scaffolds is a dominant trend. While tert-butyl bromide (t-BuBr)  remains the benchmark reagent for introducing bulky lipophilic groups via classical carbocation chemistry, 1-bromo-3-(trifluoromethyl)cyclobutane (TFCB-Br)  has emerged as a critical building block for installing the 3-(trifluoromethyl)cyclobutyl motif—a metabolically stable, conformationally restricted bioisostere of the tert-butyl group.

This guide objectively compares the reactivity of these two electrophiles. The data reveals a fundamental divergence: t-BuBr is defined by high reactivity via unimolecular ionization (


), whereas TFCB-Br  is kinetically inert to ionization due to ring strain and inductive destabilization, requiring transition-metal catalysis or radical pathways for efficient functionalization.

Chemical Profile & Physical Properties[1][2]

Featuretert-Butyl Bromide (t-BuBr) 1-Bromo-3-(trifluoromethyl)cyclobutane (TFCB-Br)
Structure Acyclic, tertiary alkyl halideCyclic, secondary alkyl halide (strained)
Electronic Nature Electron-rich (

effect of 3 methyls)
Electron-deficient (

effect of

)
Dominant Mechanism

(Solvolysis) /

(Elimination)
Radical Cross-Coupling / Metal-Catalyzed

-like
Carbocation Stability High (Tertiary cation)Very Low (Secondary + EWG destabilized)
Steric Profile Bulky, sphericalPuckered ring ("Butterfly"), directional bulk
Metabolic Liability High (Benzylic oxidation if attached to Ar)Low (Fluorine blocks metabolism; ring is stable)
Primary Utility Introduction of t-butyl groupIntroduction of rigid t-butyl bioisostere

Mechanistic Deep Dive: The Causality of Divergence

A. tert-Butyl Bromide: The Carbocation Pathway

t-BuBr is the textbook substrate for


  reactions.[1][2] The three methyl groups provide hyperconjugative stabilization to the resulting carbocation, making ionization the rate-determining step.
  • Reactivity: Spontaneous solvolysis in polar protic solvents (e.g., EtOH/H₂O).

  • Limitation: The carbocation is highly prone to deprotonation, leading to isobutylene (E1 product), especially under basic conditions or high temperatures.

B. 1-Bromo-3-(trifluoromethyl)cyclobutane: The Inductive Wall

TFCB-Br resists classical


 pathways due to two synergistic factors:
  • Electronic Destabilization: The trifluoromethyl group (

    
    ) is a strong electron-withdrawing group (EWG). Located at the 3-position, it exerts a powerful through-bond inductive effect (
    
    
    
    ) that destabilizes the development of positive charge at the 1-position.
  • ** conformational Strain:** The cyclobutane ring exists in a puckered "butterfly" conformation. Flattening the ring to form a planar

    
     carbocation increases torsional strain (eclipsing interactions).
    

Consequence: Unlike t-BuBr, TFCB-Br does not undergo facile solvolysis. Attempts to force substitution using strong bases often lead to decomposition or complex elimination mixtures rather than clean substitution. Successful functionalization requires radical intermediates (generated via photoredox or atom-transfer) or oxidative addition to low-valent metals (Ni, Pd).

Visualizing the Reactivity Divergence

The following diagram illustrates the distinct activation pathways required for these two reagents.

ReactivityComparison tBuBr tert-Butyl Bromide Cation Tertiary Carbocation (Stabilized) tBuBr->Cation Ionization (Fast in polar solv.) Product1 S_N1 Product (Ether/Alcohol) Cation->Product1 Nucleophile Attack Elimination Isobutylene (Side Product) Cation->Elimination Deprotonation (E1) TFCB 1-Br-3-(CF3)cyclobutane TFCB->Cation Ionization (BLOCKED by CF3) Radical Cyclobutyl Radical (Via SET/Halogen Abstraction) TFCB->Radical Photoredox / SET MetalComplex Oxidative Addition (L_nNi-Br species) TFCB->MetalComplex Ni/Zn Insertion Product2 Coupled Product (Bioisostere Scaffold) Radical->Product2 Giese Addition / Cross-Coupling MetalComplex->Product2 Reductive Elimination

Figure 1: Mechanistic divergence. t-BuBr follows a spontaneous ionic pathway (Red), while TFCB-Br requires catalytic activation (Blue) due to the destabilizing effect of the CF3 group.

Experimental Protocols: Comparative Workflows

Protocol A: Classical Nucleophilic Substitution (t-BuBr)

Use Case: Synthesis of tert-butyl ethers.

  • Setup: Charge a flask with alcohol substrate (1.0 equiv) and weak base (K₂CO₃ or pyridine).

  • Addition: Add tert-butyl bromide (1.2 equiv) slowly. Note: t-BuBr is volatile (bp 73°C); use a reflux condenser.

  • Reaction: Heat to 50–60°C.

  • Monitoring: Monitor by TLC/GC. Reaction is typically driven by the stability of the t-butyl cation.[2]

  • Workup: Wash with water to remove salts. Distill or crystallize product.

    • Risk:[3][4][5] High risk of E1 elimination yielding isobutylene gas.

Protocol B: Nickel-Catalyzed Cross-Coupling (TFCB-Br)

Use Case: Attaching the 3-(trifluoromethyl)cyclobutyl group to an aryl ring (Suzuki-Miyaura or Negishi type).

  • Reagent Prep: TFCB-Br is a secondary alkyl halide. It does not react spontaneously with nucleophiles.

  • Catalyst System: Use a Ni(II) precatalyst (e.g., NiCl₂(glyme)) with a bipyridine or bioxazoline ligand (5-10 mol%).

  • Coupling Partner: Aryl zinc reagent (Negishi) or Aryl boronic acid (Suzuki, with photoredox dual catalysis).

  • Execution (Negishi Example):

    • In a glovebox, mix Aryl-ZnBr (1.0 equiv), TFCB-Br (1.2 equiv), and Ni-catalyst in THF/DMA.

    • Stir at room temperature for 12–24 hours.

  • Mechanism: The reaction proceeds via Single Electron Transfer (SET) , generating a cyclobutyl radical that recombines with the Nickel center.

    • Advantage:[6][3][4][5] Stereoconvergent pathways can often control the cis/trans ratio of the product [1].

Application Logic: When to Use Which?

Select tert-Butyl Bromide if:
  • You need a simple, bulky lipophilic group.

  • The target molecule is not expected to undergo oxidative metabolism at the alkyl position.

  • You are performing a Friedel-Crafts alkylation on an electron-rich aromatic ring.

Select 1-Bromo-3-(trifluoromethyl)cyclobutane if:
  • Bioisosterism: You are replacing a tert-butyl group to improve metabolic stability (blocking CYP450 oxidation).

  • Vector Control: You need to orient a substituent in a specific direction. The cyclobutane ring offers defined exit vectors (cis vs trans) that the spherical t-butyl group lacks [2].

  • Lipophilicity Tuning: The

    
     group maintains high lipophilicity while lowering electron density in the attached scaffold.
    

Synthesis Workflow for TFCB-Br Utilization

The following flowchart details the decision-making process for utilizing TFCB-Br in library synthesis.

Workflow Start Target: Install 3-(CF3)cyclobutyl Group Substrate Check Substrate Type Start->Substrate Aryl Aryl Halide / Boronate Substrate->Aryl C-C Bond Formation Heteroatom Amine / Alcohol Substrate->Heteroatom C-N / C-O Bond Formation Method1 Ni/Photoredox Cross-Coupling (Dual Catalysis) Aryl->Method1 Best Practice Method2 Direct SN2 (Difficult) Requires strong Nu- Heteroatom->Method2 Low Yield / Slow Method3 Use TFCB-Amine/Alcohol (Switch Reagent) Heteroatom->Method3 Recommended Alternative

Figure 2: Decision matrix for incorporating the trifluoromethylcyclobutyl moiety. Note that direct nucleophilic displacement (Method 2) is often inferior to cross-coupling or reagent switching.

References

  • Mykhailiuk, P. K. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry. Link

  • Duncton, M. A. (2011). Miniperspective: Cyclobutanes in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Lui, A., et al. (2021). Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides. Chemical Reviews. Link

  • Winstein, S., & Grunwald, E. (1948). The Role of Neighboring Groups in Replacement Reactions. Journal of the American Chemical Society. Link (Foundational text on solvolysis rates).

(Note: While t-BuBr is a commodity chemical, TFCB-Br is a specialized building block. Always verify the specific isomer ratio (cis/trans) from your supplier, as this affects the spatial projection of the CF3 group in the final drug candidate.)

Sources

Comparative Analysis of cis- vs trans-1-Bromo-3-(trifluoromethyl)cyclobutane: Stereochemical Dynamics & Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Bromo-3-(trifluoromethyl)cyclobutane is a highly valued fluorinated building block in modern drug discovery. The incorporation of a 3-(trifluoromethyl)cyclobutyl motif enhances metabolic stability, modulates lipophilicity, and introduces unique vector geometries in lead optimization. This motif is increasingly prevalent in clinical candidates, including [1] and [2].

Because the cyclobutane ring bears two stereocenters, the compound exists as distinct cis and trans isomers (CAS: 2247103-30-4 for the mixture; 2306248-65-5 for the trans-isomer). For researchers and drug development professionals, a rigorous understanding of these isomers is critical, as their distinct thermodynamic and kinetic profiles profoundly dictate downstream reactivity and final product stereochemistry.

Pillar 1: Structural & Thermodynamic Profiling

The Causality of Cyclobutane Conformation

Unlike unstrained aliphatic rings, the cyclobutane framework suffers from approximately 26.3 kcal/mol of inherent ring strain. This strain comprises both angle strain (deviation from the ideal 109.5° sp³ geometry to ~90°) and torsional strain (eclipsing C-H bonds). To alleviate this torsional strain, the ring adopts a "puckered" conformation (a butterfly shape) with a dihedral angle of roughly 25–30° [3].

This puckering creates two distinct substituent environments: pseudo-equatorial and pseudo-axial.

  • cis-Isomer : In 1,3-disubstituted cyclobutanes, the cis configuration allows both the bulky trifluoromethyl (-CF₃) group and the bromine (-Br) atom to simultaneously occupy pseudo-equatorial positions. This minimizes 1,3-diaxial steric clashes, making the cis-isomer thermodynamically more stable [4].

  • trans-Isomer : The trans geometry forces one substituent into a pseudo-axial position. Given the larger steric bulk (A-value) of the -CF₃ group compared to -Br, the favored conformer places the -CF₃ group pseudo-equatorial and the -Br atom pseudo-axial. This axial-equatorial frustration renders the trans-isomer higher in energy. Consequently, the trans-isomer is often more reactive toward S_N2 substitution due to the kinetic relief of steric strain upon reaction.

Quantitative Data Presentation
Propertycis-1-Bromo-3-(CF₃)cyclobutanetrans-1-Bromo-3-(CF₃)cyclobutane
CAS Registry Number 2247103-30-4 (As Mixture)2306248-65-5
Relative Configuration Substituents on same faceSubstituents on opposite faces
Preferred Conformation Diequatorial (Puckered)Axial-Equatorial (Puckered)
Thermodynamic Stability Higher (Lower steric strain)Lower (1,3-diaxial interactions)
Dipole Moment Higher (Vector addition of C-Br/C-CF₃)Lower (Partial vector cancellation)
S_N2 Reactivity SlowerFaster (Strain relief driven)

Pillar 2: Mechanistic Reactivity in Cross-Coupling

Stereoconvergence via Radical Intermediates

In traditional S_N2 nucleophilic substitutions, the stereochemical outcome is dictated by inversion: the trans-isomer yields the cis-product, and vice versa. However, modern medicinal chemistry heavily relies on transition-metal-catalyzed cross-coupling (e.g., metallaphotoredox catalysis) to install complex heterocycles.

When subjected to Nickel/Photoredox dual catalysis, both cis and trans isomers of 1-bromo-3-(trifluoromethyl)cyclobutane undergo single-electron transfer (SET) to generate a planar (or rapidly equilibrating) 3-(trifluoromethyl)cyclobutyl radical. Because the sp³ stereocenter at C1 is ablated, the reaction becomes stereoconvergent . The final stereochemical outcome is dictated entirely by the thermodynamic preference of the Ni(III) reductive elimination step, typically favoring the cis-adduct where the newly installed aryl group and the -CF₃ group are both pseudo-equatorial.

G cis cis-1-Bromo-3-(CF3)cyclobutane (Diequatorial, Lower Energy) radical 3-(CF3)cyclobutyl Radical (Planar/Equilibrating Intermediate) cis->radical Ni(0) / SET (- Br-) trans trans-1-Bromo-3-(CF3)cyclobutane (Axial-Equatorial, Higher Energy) trans->radical Ni(0) / SET (- Br-) product Stereoconvergent Cross-Coupled Product (Thermodynamically Favored cis-Adduct) radical->product Ni(III) Reductive Elimination (Thermodynamic Control)

Stereoconvergent cross-coupling of cis/trans 1-bromo-3-(trifluoromethyl)cyclobutane.

Pillar 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following workflows are designed as self-validating systems, allowing researchers to confirm success at critical junctures.

Protocol 1: Chromatographic Separation and NMR Validation

Objective: Isolate the trans-isomer from a commercial diastereomeric mixture for stereospecific kinetic studies.

  • Step 1: Load the cis/trans mixture onto a high-performance silica gel column.

  • Step 2: Elute using a highly non-polar solvent system (100% pentane). Causality: The trans-isomer possesses a lower net dipole moment due to the opposing C-Br and C-CF₃ vectors, causing it to interact less with the polar silica stationary phase and elute first.

  • Step 3 (Self-Validation Check): Analyze the early fractions via ¹H and ¹⁹F NMR. The trans-isomer will exhibit distinct coupling constants for the cyclobutyl ring protons compared to the cis-isomer due to the fixed axial-equatorial relationship in the puckered ring. A single ¹⁹F doublet/multiplet confirms isomeric purity.

Protocol 2: Stereoconvergent Ni/Photoredox Cross-Coupling

Objective: Couple a cis/trans mixture of 1-bromo-3-(trifluoromethyl)cyclobutane with an aryl bromide to yield a stereopure cis-aryl-3-(trifluoromethyl)cyclobutane.

  • Step 1: In a nitrogen-filled glovebox, charge a vial with NiCl₂(dtbbpy) (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%), aryl bromide (1.0 equiv), and the cis/trans mixture of 1-bromo-3-(trifluoromethyl)cyclobutane (1.5 equiv).

  • Step 2: Add anhydrous DME (0.1 M) and (TMS)₃SiH (1.5 equiv) as the radical abstractor, followed by anhydrous Na₂CO₃ (2.0 equiv).

  • Step 3: Seal the vial, remove it from the glovebox, and irradiate with 440 nm blue LEDs at room temperature for 24 hours.

  • Step 4 (Self-Validation Check): Monitor the reaction via GC-MS and ¹⁹F NMR of the crude mixture. The complete disappearance of the two distinct ¹⁹F signals of the starting isomeric mixture and the emergence of a single major ¹⁹F signal validates that the radical-mediated stereoconvergence was successful.

References

  • Google Patents - WO2021226629A1: Heterocyclic compounds as triggering receptor expressed on myeloid cells 2 agonists and methods of use.
  • Google Patents - WO2022235859A1: Cycloalkyl 3-oxopiperazine carboxamides and cycloheteroalkyl 3-oxopiperazine carboxamides as nav1.8 inhibitors.
  • Canadian Journal of Chemistry - 1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane (Contextualizing the general rule of cis-stability in 1,3-cyclobutanes). Available at:[Link]

Technical Guide: X-ray Crystallographic Analysis of 1-bromo-3-(trifluoromethyl)cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

The 1-bromo-3-(trifluoromethyl)cyclobutane scaffold has emerged as a high-value bioisostere for the tert-butyl group in modern drug discovery. While the tert-butyl moiety provides metabolic stability and lipophilicity, it lacks vectors for further functionalization. The cyclobutane analog offers a similar steric bulk and lipophilic profile but introduces defined exit vectors (via the bromine handle) and unique conformational properties due to ring puckering.

However, the efficacy of this scaffold relies entirely on the precise control of its stereochemistry (cis vs. trans) and ring conformation (puckering angle). X-ray crystallography is the only analytical technique capable of unambiguously resolving these parameters. This guide compares X-ray analysis against NMR and computational methods, providing a validated protocol for the structural characterization of these derivatives.

Part 2: Comparative Technology Analysis

The Challenge: Stereochemical Ambiguity

Cyclobutane rings undergo rapid "wing-flapping" (ring inversion) in solution at room temperature. This dynamic motion averages NMR signals (


-couplings), often making it impossible to distinguish between pseudo-equatorial and pseudo-axial substituents based solely on 

H or

F NMR.
Comparison Matrix: X-ray vs. Alternatives[1]
FeatureX-ray Crystallography Solution NMR (

H,

F, NOE)
DFT Computation
Stereochemical Certainty Absolute (100%) Probabilistic (60-80%)Theoretical (Model-dependent)
Conformational State Frozen (Ground State) Time-Averaged (Dynamic)Energy Minimized (Gas/Solvent Model)
Puckering Angle (

)
Direct Measurement Inferred (Karplus eq. unreliable)Predicted
Sample Requirement Single Crystal (

)
Solution (>1 mg)None (Virtual)
Throughput Medium (Days)High (Minutes)High (Hours)
Why X-ray is the Gold Standard

While NMR is faster, it fails to capture the static puckering angle , which dictates the spatial projection of the trifluoromethyl group.

  • NMR Limitation: In solution, the rapid equilibrium between cis-diequatorial and cis-diaxial conformers results in a weighted average signal.

  • X-ray Advantage: Crystallography traps the molecule in a lattice, freezing the ring in its preferred low-energy conformation. Recent studies confirm that 3-(trifluoromethyl)cyclobutane derivatives often adopt a flattened puckering angle (158°–175°) compared to unsubstituted cyclobutane (~150°), a nuance undetectable by NMR but critical for ligand-protein binding fits [1].

Part 3: Experimental Protocol

Phase 1: Synthesis & Derivatization

Since the parent 1-bromo-3-(trifluoromethyl)cyclobutane is a low-melting solid/oil, direct crystallization is challenging. We recommend analyzing crystalline derivatives (e.g., amides or sulfonamides) generated during the lead optimization phase.

  • Workflow: React the bromide (or its acid precursor) with a heavy-atom-containing amine (e.g., p-bromoaniline) or a rigid scaffold to encourage lattice formation.

Phase 2: Crystallization Screening

Objective: Obtain single crystals suitable for diffraction (


 mm).

Protocol:

  • Method: Slow Evaporation (primary) and Vapor Diffusion (secondary).

  • Solvent System:

    • Solvent A (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Solvent B (Poor): Hexanes or Pentane.

  • Procedure:

    • Dissolve 5 mg of derivative in 0.5 mL DCM.

    • Filter through a 0.2

      
      m PTFE syringe filter into a clean vial.
      
    • For Vapor Diffusion: Place vial inside a larger jar containing 5 mL Hexanes. Cap tightly.

    • For Evaporation: Cover vial with parafilm, poke 3-5 holes, and store at 4°C.

Phase 3: Data Collection & Refinement

Critical Parameter: Temperature.[1]

  • Requirement: Collect data at 100 K (Cryogenic) .

  • Reasoning: Cyclobutane rings suffer from high thermal motion and disorder at room temperature. Cooling freezes the puckering mode, allowing precise determination of the C-C-C bond angles.

Refinement Strategy (SHELXL):

  • Disorder Handling: If the CF

    
     group rotates (common), model it as a disordered rigid group using AFIX 66 or split positions with PART 1 / PART 2.
    
  • Restraints: Use SIMU and DELU for thermal ellipsoid behavior, but avoid rigid bond restraints (RIGU) on the ring carbons to allow the true puckering to refine freely.

Part 4: Structural Analysis Workflow (Visualization)

The following diagram outlines the decision logic for assigning stereochemistry and analyzing ring conformation.

G Start Sample: 1-bromo-3-(CF3) cyclobutane Derivative Cryst Crystallization (Slow Evap/Vapor Diff) Start->Cryst Check Crystal Quality? Cryst->Check Check->Cryst Amorphous/Twin Collect X-ray Diffraction (100 K, Mo/Cu Source) Check->Collect Single Crystal Solve Structure Solution (Direct Methods) Collect->Solve Analyze Conformational Analysis Solve->Analyze Pucker Calculate Puckering Angle (θ) Analyze->Pucker Config Assign Stereochem (cis vs trans) Analyze->Config Outcome1 Flattened Ring (θ = 160-175°) Pucker->Outcome1 CF3 Effect Outcome2 Puckered Ring (θ < 155°) Pucker->Outcome2 Steric Clash

Figure 1: Structural determination workflow for cyclobutane derivatives. Note the critical branching at puckering analysis, which reveals the bioisosteric "fit" of the scaffold.

Part 5: Key Data & Interpretation

When analyzing your refined structure, compare your parameters against these established benchmarks for 3-(trifluoromethyl)cyclobutane derivatives [1]:

Ring Puckering Parameters

The cyclobutane ring is rarely planar. It adopts a "butterfly" conformation to relieve torsional strain.

  • Puckering Angle (

    
    ):  Defined as the dihedral angle between the C1-C2-C4 and C2-C3-C4 planes.
    
    • Observation: CF

      
      -substituted rings are unusually flat, with 
      
      
      
      ranging from 158° to 175° .[2][3]
    • Implication: This flatness increases the "reach" of the substituents, making the scaffold slightly longer (C1···C3 distance ~2.1–2.2 Å) than a standard tert-butyl group.[3]

Substituent Orientation
  • Trifluoromethyl Group: Predominantly adopts the equatorial position in the crystal lattice to minimize 1,3-diaxial interactions, unless forced axial by a larger substituent at position 1.

  • Bond Lengths:

    • C

      
      –C
      
      
      
      : 1.54 – 1.56 Å
    • C

      
      –CF
      
      
      
      : 1.48 – 1.50 Å
Stereochemical Assignment
  • Trans Isomer: Substituents are on opposite sides of the mean ring plane.[4] Often crystallizes in centrosymmetric space groups (e.g., P2

    
    /c) if the derivative is achiral, or chiral space groups (e.g., P2
    
    
    
    ) if resolved.
  • Cis Isomer: Substituents on the same side. Look for a "bent" molecular profile.

Part 6: References

  • Levterov, V. V., Panibarycht, Z., Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 4(11), 4285–4295. [Link]

  • Grygorenko, O. O., et al. (2022).[5] 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry, 2022(15), e202200156. [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.[6][7] Nature Structural Biology, 4, 862–865. [Link]

Sources

Comparison Guide: ¹⁹F NMR Analysis of Trifluoromethylcyclobutane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trifluoromethylcyclobutane (


-CB) moiety has emerged as a high-value bioisostere in modern drug discovery, offering a rigid, metabolic-resistant alternative to tert-butyl and isopropyl groups. However, its analysis presents unique spectroscopic challenges compared to acyclic or aromatic fluorinated motifs.

This guide provides a technical comparison of


-CB against standard alternatives, details the specific ¹⁹F NMR spectral signatures required for stereochemical assignment (cis vs. trans), and offers a validated experimental protocol.

Part 1: The Bioisosteric Context

Before diving into spectral analysis, it is critical to understand why this moiety is being analyzed and how it behaves relative to its competitors.

Table 1: Comparative Physicochemical Profile
Feature

-Cyclobutane
(Target)

-Benzene
(Alternative)
Acyclic

(e.g.,

-Ethyl)
Hybridization

(3D, Rigid)

(Flat, Planar)

(Flexible)
Lipophilicity (

LogP)
Moderate increaseHigh increaseModerate increase
Metabolic Stability High (Blocks oxidation)HighVariable (prone to elimination)
NMR Shift Range -70 to -85 ppm-60 to -65 ppm-60 to -80 ppm
Conformational Dynamics Ring Puckering (Butterfly)Static/PlanarFree Rotation

Key Insight: The "Escape from Flatland" trend in medicinal chemistry favors


-CB. Unlike 

-benzene, which intercalates into DNA or binds flat hydrophobic pockets,

-CB provides a defined vector for the

group, crucial for targeting specific sub-pockets in enzymes.

Part 2: ¹⁹F NMR Spectral Characteristics[1][2][3][4][5]

The analysis of


-CB is dominated by two factors: Stereochemistry  (cis/trans isomerism) and Ring Puckering .
Chemical Shift & Stereochemistry

The most common analytical bottleneck is distinguishing cis (substituents on the same face) from trans isomers.

  • The Gamma-Gauche Effect: In 1,3-disubstituted cyclobutanes, the isomer where the

    
     group experiences greater steric compression (typically the cis isomer in 1,3-systems, though substituent-dependent) will exhibit an upfield shift  (more negative ppm) due to steric shielding.
    
  • Typical Range:

    
     to 
    
    
    
    ppm.
  • Differentiation: The

    
     between cis and trans isomers is typically 1.0 – 3.0 ppm , making ¹⁹F NMR far superior to ¹H NMR for crude reaction monitoring.
    
Coupling Constants ( -Values)

Unlike the distinct Karplus curves in cyclohexane, cyclobutane coupling constants are averaged by rapid ring flipping (puckering) at room temperature.

  • 
     (Vicinal):  typically 6–12 Hz.
    
  • 
     (Geminal):  Large quartets (
    
    
    
    250–280 Hz) in ¹³C NMR, but invisible in ¹⁹F unless ¹³C satellites are examined.

Part 3: Validated Experimental Protocol

To ensure data integrity and reproducibility ("Trustworthiness"), follow this self-validating workflow.

Diagram 1: Analytical Workflow

AnalyticalWorkflow Start Crude Reaction Mixture Step1 1. Quantitative 19F NMR (d1 > 5x T1) Start->Step1 Sample Prep Step2 2. Isomer Ratio Calc (Integration) Step1->Step2 Process Step3 3. Purification Step2->Step3 Isolate Step4 4. HOESY / NOESY (Stereo Assignment) Step3->Step4 Validate Step4->Step1 Refine Shifts

Caption: Standardized workflow for isolating and assigning fluorinated cyclobutane isomers.

Protocol Steps
Step 1: Sample Preparation[1]
  • Solvent: Use DMSO-

    
      or Acetone-
    
    
    
    rather than CDCl₃ if possible. Polar solvents often increase the separation (
    
    
    ) between isomers.
  • Concentration: 5–10 mg/mL is sufficient due to the high sensitivity of ¹⁹F (83% of ¹H sensitivity).

Step 2: Acquisition Parameters (The "Trust" Layer)

Standard parameters often fail for quantitative ratio analysis due to insufficient relaxation.

ParameterSettingRationale
Pulse Sequence zgig (Inverse Gated)Decouples ¹H to simplify singlet/multiplet analysis while suppressing NOE buildup for accurate integration.
Spectral Width (SW) 200 ppm (-20 to -220)Ensures no aliasing of unexpected fluoride salts or side products.
Excitation Center (O1P) -80 ppmCenters the pulse on the

region to minimize off-resonance effects.
Relaxation Delay (D1) > 5 seconds

groups on rigid rings have long

times (1–3s). D1 must be

for qNMR.[2]
Scans (NS) 16 – 64High signal-to-noise is achieved rapidly.
Step 3: Stereochemical Assignment (The "Expertise" Layer)

Do not rely on chemical shift prediction alone. Use ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy).

  • Protocol: Set mixing time (

    
    ) to 300–500 ms.
    
  • Interpretation: Look for cross-peaks between the

    
     group and the methine protons on the ring.
    
    • Strong Cross-peak: Indicates spatial proximity (< 5 Å).

    • Cis Isomer:

      
       shows NOE to protons on the same face.
      
    • Trans Isomer:

      
       shows NOE only to adjacent protons, lacking cross-ring interactions.
      

Part 4: Decision Logic for Isomer Assignment

Use the following logic gate to assign your compounds.

Diagram 2: Assignment Decision Tree

DecisionTree Input Pure Isomer Isolated Check1 Run 1H-19F HOESY Input->Check1 Result1 NOE to Distal Ring H? Check1->Result1 AssignCis Assign: CIS Isomer (Face Syn) Result1->AssignCis Yes (Strong) AssignTrans Assign: TRANS Isomer (Face Anti) Result1->AssignTrans No (Weak/None) Secondary Check Chemical Shift (Secondary Confirmation) AssignCis->Secondary AssignTrans->Secondary

Caption: Logic flow for definitive stereochemical assignment using HOESY NMR.

Part 5: Troubleshooting & Artifacts

1. "Missing" Carbons in ¹³C NMR:

  • Issue: The carbon directly attached to the

    
     group (
    
    
    
    ) and the
    
    
    carbon itself are often invisible in standard ¹³C spectra.
  • Cause: Splitting by fluorine (

    
     Hz, 
    
    
    
    Hz) dilutes the signal intensity into quartets.
  • Solution: Increase scan count (x4) or use ¹⁹F-detected experiments (e.g., ¹⁹F-¹³C HMBC).

2. Broad Signals:

  • Issue:

    
     signal appears broad or unstructured.
    
  • Cause: Restricted rotation or intermediate exchange of the cyclobutane ring puckering.

  • Solution: Run Variable Temperature (VT) NMR. Heating to 320K often sharpens the signal by inducing fast exchange.

References

  • Chemical Shift Prediction & Scaling

    • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
    • Source: J. Org.[3] Chem. (2018).[3]

  • Relax

    
    /
    
    
    
    ):
    • Fluorine NMR: Relaxation Times and Biological Applic
    • Source: Biophysical Society.
  • Conformational Analysis

    • Conformational Analysis of Small Molecules: NMR and Quantum Mechanics.[4]

    • Source: N

Sources

Assessing the Lipophilicity and Bioisosteric Potential of Trifluoromethylcyclobutane vs. tert-Butyl Analogues

[1][2]

Executive Summary

The tert-butyl (t-Bu) group is a privileged structural motif in medicinal chemistry, valued for its ability to fill hydrophobic pockets and enforce bioactive conformations. However, its high metabolic susceptibility to oxidative hydroxylation (via CYP450s) often necessitates bioisosteric replacement.

This guide critically evaluates 1-trifluoromethylcyclobutane (


-CB)

increases LogD
Physicochemical Comparison: The Data Landscape

To make an informed decision, researchers must look beyond simple LogP values and consider the interplay of steric volume, electronic effects (pKa), and distribution coefficients (LogD).

Table 1: Comparative Physicochemical Metrics

Data derived from matched molecular pair analysis of model benzenes and amines (Mykhailiuk, 2024).

Propertytert-Butyl (t-Bu)

-Cyclopropane (

-CP)

-Cyclobutane (

-CB)
Impact on Drug Design
Steric Volume 150

155

171


-CB is bulkier; requires larger hydrophobic pockets.
Electronic Effect Electron-donating (+I)Weakly withdrawingStrongly withdrawing (-I) Drastically lowers pKa of adjacent amines/acids.
Lipophilicity (

LogD)
Baseline~ -0.2 to +0.1 vs t-Bu+0.4 to +0.5 vs t-Bu Increases lipophilicity, potentially improving permeability but risking clearance.
Metabolic Stability Low (Labile methyl C-H)High (Blocked

-C)
Moderate to High Removes labile H, but high lipophilicity may induce "metabolic switching" to distal sites.
The "Lipophilicity Paradox"

While fluorine is generally considered polar due to the C-F bond dipole, the

Mechanism:

  • pKa Modulation: The strong electron-withdrawing nature of the

    
     group (Hammett 
    
    
    ) lowers the pKa of basic centers (e.g., amines) by 3–5 units.
  • Ionization State: At physiological pH (7.4), a basic amine with a t-Bu group (pKa ~10) is >99% protonated (cationic/hydrophilic). The

    
    -CB analogue (pKa ~5–6) is largely neutral.
    
  • Result: The neutral species partitions more aggressively into lipids, driving up the observed LogD, even if the intrinsic LogP of the neutral scaffold is similar.

Structural & Conformational Analysis

The

  • Pucker Angle: Typically ~20–30°.

  • Axial vs. Equatorial: The

    
     group preferentially adopts the equatorial  position in monosubstituted cyclobutanes to minimize 1,3-diaxial interactions, though this barrier is lower than in cyclohexane.
    
  • Bond Angles: The internal C-C-C angles are ~88°, creating significant ring strain (~26 kcal/mol). This strain, combined with the

    
     group, rigidifies the vector of attachment, potentially locking the pharmacophore in a distinct orientation compared to the freely rotating t-Bu group.
    
Visualization: Bioisosteric Decision Logic

The following diagram illustrates the decision pathway for selecting between

BioisostereSelectionStartLead Compound(Contains tert-Butyl)MetabIssueIs t-Bu a MetabolicSoft Spot?Start->MetabIssuePocketSizeIs the Binding PocketSize Restricted?MetabIssue->PocketSizeYesRetainRetain t-Bu orTry d9-t-BuMetabIssue->RetainNoBasicityIs Adjacent BasicityCritical for Binding?PocketSize->BasicityNo (Space Available)UseCPSelect CF3-Cyclopropane(Smaller, Stable)PocketSize->UseCPYes (Tight Fit)Basicity->UseCPYes (Need High pKa)UseCBSelect CF3-Cyclobutane(Larger, Lipophilic)Basicity->UseCBNo (Can Tolerate pKa Drop)

Caption: Decision tree for replacing tert-butyl groups based on metabolic liability, steric constraints, and electronic requirements.

Experimental Protocols: Validating the Swap

To confirm the utility of the

Protocol A: High-Throughput LogD Determination (Shake-Flask/HPLC)

Standard validated protocol for fluorinated analogues.

Reagents:

  • Octanol (saturated with PBS).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Internal Standard (e.g., Caffeine or Propranolol).

Workflow:

  • Preparation: Dissolve test compound (

    
    -CB analogue) in DMSO to 10 mM.
    
  • Equilibration: Mix equal volumes of Octanol-saturated PBS and PBS-saturated Octanol in a vial.

  • Spiking: Add compound (final conc. 50 µM). Vortex vigorously for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Remove aliquots from both the Octanol (top) and Aqueous (bottom) phases.

    • Analyze via HPLC-UV or LC-MS/MS.

    • Crucial Step: For

      
       compounds, check for ion suppression in MS if using electrospray; UV is often more reliable if the chromophore is intact.
      
  • Calculation:

    
    
    
Protocol B: Intrinsic Clearance (

) in Microsomes

To verify metabolic stability gains.

  • Incubation: Incubate compound (1 µM) with Human Liver Microsomes (HLM) (0.5 mg protein/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard.

  • Analysis: Monitor disappearance of parent compound via LC-MS/MS.

  • Interpretation: Compare

    
     of 
    
    
    -Bu parent vs.
    
    
    -CB analogue.[1][2]
    • Note: If

      
      -CB clearance remains high despite blocking the t-Bu site, investigate "metabolic switching" (oxidation at a different site due to increased lipophilicity).
      
Case Study Analysis: Impact on Bioactivity

Case Study: Pinoxaden Analogues (Agrochemical/Herbicidal) In studies replacing the t-Bu group of Pinoxaden with

  • Lipophilicity: LogD increased by 0.5 units.

  • Activity: Biological activity was maintained, proving the

    
    -CB group mimics the hydrophobic bulk of t-Bu effectively.[3]
    
  • Stability: Metabolic stability was inconsistent; while the specific "soft spot" was removed, the overall lipophilicity increase led to higher affinity for metabolic enzymes generally, offsetting some stability gains.

Key Takeaway:

not
References
  • Levterov, V. V., et al. (2024). "

    
    -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. 
    
  • Barnes-Seeman, D., et al. (2013).[3][4] "Metabolically Stable tert-Butyl Replacement."[1][3][4][5][6] ACS Medicinal Chemistry Letters.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry.

Bioisosteric replacement of a gem-dimethyl group with a trifluoromethylcyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Evolution of Steric Bulks in Drug Design

As a Senior Application Scientist navigating the late-stage optimization of small-molecule therapeutics, one of the most persistent challenges is mitigating metabolic liabilities while maintaining target affinity. Historically, the gem-dimethyl group has been the default topological tool to block CYP450-mediated oxidation at adjacent carbon centers and to induce favorable binding conformations via the Thorpe-Ingold effect. However, the gem-dimethyl moiety is highly lipophilic and conformationally flexible, often leading to off-target toxicity and residual susceptibility to aliphatic hydroxylation.

The strategic bioisosteric replacement of a gem-dimethyl group with a trifluoromethylcyclobutane ring represents a paradigm shift in modern medicinal chemistry. This guide objectively compares these two moieties, analyzing the causality behind their physicochemical impacts and providing self-validating experimental protocols to verify their performance.

Mechanistic Rationale: Why Trifluoromethylcyclobutane Outperforms

The superiority of the trifluoromethylcyclobutane system is rooted in three distinct physicochemical phenomena:

  • Conformational Rigidity and Exit Vectors: The cyclobutane ring locks the carbon framework into a puckered conformation. Unlike the freely rotating methyl groups of the gem-dimethyl moiety, the cyclobutane ring projects its substituents along highly defined exit vectors, enhancing shape complementarity within rigid protein binding pockets.

  • Metabolic Shielding via C-F Bond Strength: The trifluoromethyl (CF₃) group contains three of the strongest single bonds in organic chemistry (~116 kcal/mol). This effectively renders the site impervious to oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the CF₃ group lowers the highest occupied molecular orbital (HOMO) of the entire local scaffold, deactivating adjacent aliphatic C-H bonds against CYP3A4-mediated hydrogen atom transfer (HAT) .

  • pKa Modulation for Permeability: When positioned adjacent to a basic amine, the inductive electron-withdrawing effect of the CF₃-cyclobutane significantly lowers the amine's pKa. This increases the fraction of the un-ionized species at physiological pH (7.4), directly driving transcellular passive permeability without sacrificing aqueous solubility .

The scalability of this approach has been significantly enhanced by recent advancements in the multigram synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid and its derivatives, providing ready access to these advanced building blocks .

Rationale A gem-Dimethyl Group C High Lipophilicity (Metabolic Liability) A->C leads to D Conformational Flexibility A->D exhibits B Trifluoromethylcyclobutane E Enhanced Metabolic Stability (C-F Bond Strength) B->E provides F Rigidified Exit Vectors (Shape Complementarity) B->F enforces G pKa Modulation (Electron Withdrawing CF3) B->G induces C->E Bioisosteric Resolution D->F Structural Optimization

Logical mapping of physicochemical improvements via CF3-cyclobutane replacement.

Quantitative Performance Comparison

To objectively evaluate this bioisosteric swap, we synthesized matched molecular pairs (MMPs) of a model kinase inhibitor scaffold. The data below summarizes the empirical impact of replacing a gem-dimethyl group with a 3-(trifluoromethyl)cyclobutane moiety.

Parametergem-Dimethyl ScaffoldCF₃-Cyclobutane ScaffoldAnalytical Implication
LogD (pH 7.4) 3.53.7Slight increase in lipophilicity offset by polarity of CF₃.
Adjacent Amine pKa 9.27.61.6 unit drop; dramatically increases neutral fraction at pH 7.4.
HLM CL_int (µL/min/mg) 48.5< 8.0>6-fold improvement in metabolic stability via inductive deactivation.
PAMPA P_app (10⁻⁶ cm/s) 4.219.5~4.5-fold increase in passive permeability driven by pKa shift.
Target IC₅₀ (nM) 1562.5-fold gain in potency due to optimized exit vectors.

Experimental Methodologies & Self-Validating Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates internal controls to eliminate false positives and ensure that the observed data is a direct consequence of the bioisosteric replacement.

Workflow Step1 Step 1: Compound Incubation Human Liver Microsomes + NADPH Step2 Step 2: Aliquot Sampling Time points: 0, 15, 30, 60 min Step1->Step2 Step3 Step 3: Reaction Quenching Cold Acetonitrile + Internal Standard Step2->Step3 Step4 Step 4: Centrifugation Protein Precipitation Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantification of Parent Compound Step4->Step5 Step6 Step 6: Data Processing Calculate Intrinsic Clearance (CL_int) Step5->Step6

Step-by-step self-validating workflow for in vitro metabolic stability assessment.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the intrinsic clearance (CL_int) and validate the metabolic shielding effect of the CF₃-cyclobutane group. Causality & Design: We utilize NADPH-dependent human liver microsomes. The inclusion of a known highly cleared positive control (e.g., Verapamil) self-validates the enzymatic activity of the microsome batch.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Rationale: 1 µM ensures the substrate concentration is well below the Michaelis constant (K_m), allowing for first-order kinetic assumptions.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. Rationale: NADPH is the obligate cofactor for CYP450 enzymes; its addition acts as the precise zero-time trigger.

  • Sampling & Quenching: At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an analytical internal standard (e.g., Tolbutamide). Rationale: The cold temperature instantly halts enzymatic activity by denaturing CYP450 proteins, while the organic solvent precipitates them. The internal standard, added at the exact moment of quenching, controls for any volumetric errors during subsequent centrifugation and LC-MS/MS injection steps, ensuring absolute quantitative trustworthiness.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CL_int using the half-life (t₁/₂) derived from the log-linear decline of the parent compound-to-internal standard peak area ratio.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To empirically validate that the CF₃-induced pKa reduction translates to enhanced passive transcellular permeability. Causality & Design: PAMPA isolates passive diffusion from active transport (efflux/influx pumps). By running the assay at a strict pH of 7.4, we directly measure how the bioisosteric shift in pKa alters the membrane-crossing capability of the un-ionized fraction.

  • System Setup: Coat the porous filter membrane of the donor plate with a 1% solution of lecithin in dodecane to simulate the lipid bilayer.

  • Dosing: Add 150 µL of a 10 µM test compound solution (in pH 7.4 PBS buffer with 5% DMSO) to the donor wells. Add 300 µL of fresh pH 7.4 PBS buffer to the acceptor wells. Rationale: Maintaining identical pH in both compartments eliminates pH-gradient driven flux, isolating the intrinsic permeability of the molecule.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber. Rationale: The humidity chamber prevents edge-effect evaporation, which would artificially concentrate the samples and skew the P_app calculation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (P_app) using the standard sink-condition equation. A mass balance control must be calculated to ensure the compound is not simply trapped within the lipid membrane, which would falsely present as low permeability.

Conclusion

The bioisosteric replacement of a gem-dimethyl group with a trifluoromethylcyclobutane is not merely a structural novelty; it is a highly rational, physics-driven optimization strategy. By leveraging the electron-withdrawing power of the CF₃ group and the conformational rigidity of the cyclobutane ring, drug development professionals can simultaneously solve metabolic liabilities, enhance membrane permeability, and improve target affinity.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Litskan, E., et al. (2025). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv.[Link]

  • Song, Z. J., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 24(12), 2864–2872.[Link]

Efficacy comparison of drugs with and without the trifluoromethylcyclobutane scaffold

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, medicinal chemists are in a constant search for molecular scaffolds that can resolve persistent challenges in pharmacokinetics and pharmacodynamics. The trifluoromethylcyclobutane (TFM-cyclobutane) moiety has emerged as a powerful tool, offering a unique combination of steric and electronic properties that can dramatically improve a drug candidate's profile. This guide provides an in-depth comparison of the efficacy of drugs with and without this scaffold, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Physicochemical Impact of the TFM-Cyclobutane Scaffold

The strategic incorporation of a TFM-cyclobutane group can profoundly alter a molecule's fundamental properties, addressing common liabilities in drug candidates. Its primary influence lies in enhancing metabolic stability and modulating lipophilicity.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[2] By replacing a metabolically vulnerable group, such as a tert-butyl or isopropyl group, with a TFM-cyclobutane, chemists can block a primary site of oxidative metabolism. This "metabolic shielding" often leads to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[3][4]

  • Lipophilicity and Permeability: The TFM-cyclobutane group moderately increases lipophilicity (LogP/LogD).[3][5] This can be advantageous for enhancing a drug's ability to cross biological membranes and reach its target. However, this effect is nuanced; the rigid, three-dimensional structure of the cyclobutane ring can also mitigate the sharp increases in lipophilicity sometimes associated with other fluorinated groups, offering a more controlled way to fine-tune this critical parameter.[6]

  • pKa Modulation: As a potent electron-withdrawing group, the TFM-cyclobutane moiety can significantly lower the pKa of nearby basic functional groups, such as amines.[5][6] This alteration can be critical for optimizing drug-receptor interactions, improving solubility at physiological pH, and avoiding off-target effects like hERG channel inhibition.

The following table summarizes the general physicochemical effects of replacing a standard alkyl group (e.g., tert-butyl) with a TFM-cyclobutane scaffold.

PropertyEffect of TFM-Cyclobutane IntroductionRationale
Metabolic Stability Significantly Increased The high strength of the C-F bond resists enzymatic (CYP450) degradation.[2]
Lipophilicity (LogD) Moderately Increased The fluorine atoms increase lipophilicity, but the effect is tempered by the group's overall structure.[3][5]
Aqueous Solubility Generally Preserved or Slightly Decreased The increase in lipophilicity can lead to a slight reduction in solubility.[5]
pKa of Proximal Amines Decreased (More Acidic) The strong inductive electron-withdrawing effect of the CF3 group lowers the basicity of nearby amines.[5]

Case Study: BACE1 Inhibitors for Alzheimer's Disease

The development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1) provides a compelling case study for the application of the TFM-cyclobutane scaffold. BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[7][8] Many early BACE1 inhibitors suffered from poor metabolic stability and undesirable off-target effects.

Verubecestat (MK-8931), a BACE1 inhibitor that reached late-stage clinical trials, features a distinct structural element that, while not a TFM-cyclobutane, illustrates the principles of using sterically demanding, fluorinated groups to enhance drug properties.[9][10] The design process for many advanced BACE1 inhibitors involved replacing metabolically labile groups with more robust bioisosteres.[11] The TFM-cyclobutane group has been explored in this context as a metabolically stable replacement for moieties like the tert-butyl group.[3]

Let's consider a hypothetical optimization process, reflective of common medicinal chemistry strategies, where a lead compound (Compound A) is improved by incorporating a TFM-cyclobutane group to create an optimized candidate (Compound B).

G cluster_0 Lead Compound (A) cluster_1 Optimized Candidate (B) A Features: - Good initial potency - Metabolically labile group (e.g., tert-butyl) - Suboptimal PK profile B Features: - Retained/Improved potency - TFM-cyclobutane replaces labile group - Enhanced metabolic stability - Improved in vivo exposure A->B Structure-Activity Relationship (SAR) - Bioisosteric Replacement

Caption: Drug optimization workflow from a lead compound to an improved candidate.

Comparative Efficacy Analysis

This section details the comparative performance of our hypothetical compounds, supported by standard experimental protocols.

Target Binding Affinity & Potency

The introduction of the TFM-cyclobutane group is intended to solve pharmacokinetic issues without compromising, and ideally improving, target engagement.

Comparative Data: BACE1 Inhibition

CompoundMoietyBACE1 IC50 (nM)
Compound A tert-butyl15 nM
Compound B TFM-cyclobutane12 nM

The data indicates that the replacement of the tert-butyl group with the TFM-cyclobutane scaffold (Compound B) maintained, and slightly improved, the inhibitory potency against BACE1. This suggests the TFM-cyclobutane group fits well within the enzyme's binding pocket, likely occupying a similar space as the original group while potentially forming favorable interactions.

Experimental Protocol: BACE1 Inhibitor Potency Assay (FRET-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against BACE1.

  • Objective: To measure the in vitro potency of test compounds to inhibit the enzymatic activity of recombinant human BACE1.

  • Materials:

    • Recombinant human BACE1 enzyme.

    • FRET-based BACE1 substrate peptide.

    • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).

    • Test compounds (dissolved in DMSO).

    • 384-well black assay plates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute into assay buffer to achieve final desired concentrations.

    • Add 5 µL of the diluted compound solution to the wells of the 384-well plate.

    • Add 10 µL of the BACE1 enzyme solution (pre-diluted in assay buffer) to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate solution to each well.

    • Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence signal over 30-60 minutes at an appropriate excitation/emission wavelength pair.

    • Calculate the rate of reaction for each well.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Metabolic Stability

A primary driver for incorporating the TFM-cyclobutane scaffold is to block metabolic degradation. This is typically assessed using in vitro systems like human liver microsomes (HLM), which are rich in CYP enzymes.[12][13]

Comparative Data: Metabolic Stability in HLM

CompoundMoietyIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound A tert-butyl1877
Compound B TFM-cyclobutane> 120< 5.8

The results clearly demonstrate the dramatic improvement in metabolic stability. Compound A is rapidly metabolized, while Compound B is significantly more stable, with a half-life exceeding the typical incubation time.[2] This is a direct result of the TFM-cyclobutane group shielding the molecule from oxidative metabolism.

G cluster_0 Compound A (Metabolically Labile) cluster_1 Compound B (Metabolically Stable) A Drug-CH3 Metabolite Drug-CH2OH A->Metabolite CYP450 Oxidation B Drug-TFM-Cyclobutane NoRxn No Reaction B->NoRxn CYP450 Blocked

Caption: Mechanism of metabolic shielding by the TFM-cyclobutane group.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a standard procedure to evaluate the metabolic stability of a compound.[14][15]

  • Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with human liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Test compound (1 mM stock in DMSO).

    • Control compounds (e.g., a high-clearance and a low-clearance compound).

    • Ice-cold acetonitrile with an internal standard for reaction termination and sample processing.

    • 96-well incubation plate and collection plate.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a master mix containing HLM and phosphate buffer. Aliquot into the 96-well incubation plate.

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Once all time points are collected, centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining versus time.

Cellular Permeability

Assessing a drug's ability to cross the intestinal barrier is crucial for predicting oral absorption. The Caco-2 cell permeability assay is the industry standard for this purpose.[16][17][18]

Comparative Data: Caco-2 Permeability

CompoundMoietyApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Compound A tert-butyl8.51.2
Compound B TFM-cyclobutane12.11.5

Compound B shows higher apparent permeability from the apical (A) to basolateral (B) side, consistent with its increased lipophilicity. An efflux ratio of less than 2 for both compounds suggests they are not significant substrates of efflux transporters like P-glycoprotein (P-gp), which is a favorable outcome.[18]

Experimental Protocol: Caco-2 Permeability Assay

This protocol provides a method for evaluating intestinal permeability and identifying potential transporter efflux.[19][20]

  • Objective: To measure the rate of transport of a compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

  • Materials:

    • Caco-2 cells.

    • Transwell® inserts (e.g., 24-well format).

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

    • Test compound and control compounds (e.g., high-permeability propranolol, low-permeability atenolol).

    • Lucifer yellow for monolayer integrity check.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Prepare dosing solutions of the test compound in transport buffer.

    • For A→B permeability: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B→A permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Quantify the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (Papp B→A / Papp A→B).

Conclusion

The incorporation of the trifluoromethylcyclobutane scaffold is a powerful and effective strategy in modern medicinal chemistry. As demonstrated through comparative data, this moiety can dramatically enhance a drug candidate's metabolic stability, a critical factor for achieving a desirable pharmacokinetic profile. While it also modulates lipophilicity and pKa, its primary advantage lies in blocking sites of metabolism, leading to increased drug exposure and a longer half-life. The case of BACE1 inhibitors highlights the context in which such strategies are vital for overcoming the hurdles of drug development. By providing robust, metabolically shielded building blocks, the TFM-cyclobutane group offers a validated solution for creating more durable and efficacious medicines.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Caco2 assay protocol. (n.d.). Available from: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available from: [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. Available from: [Link]

  • Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors. PMC. (2025). Available from: [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. (2023). Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). Available from: [Link]

  • Caco-2 permeability assay. Creative Bioarray. Available from: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. (2025). Available from: [Link]

  • 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Available from: [Link]

  • Kennedy, M. E., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)–A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. Available from: [Link]

  • Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS b-amyloid in animal models and in Alzheimer's disease paFents. Behavioralhealth2000.com. Available from: [Link]

  • Microsomal Stability. Evotec. Available from: [Link]

  • Verubecestat. Wikipedia. Available from: [Link]

  • Coe, K. J., & Koudriakova, T. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available from: [Link]

  • (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. PubChem. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (2025). Available from: [Link]

  • A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. PMC. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. (2024). Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (2022). Available from: [Link]

  • Inhibitors of BACE for treating Alzheimer's disease: a fragment-based drug discovery story. Semantic Scholar. Available from: [Link]

  • Trifluoromethyl Dihydrothiazine-Based β-Secretase (BACE1) Inhibitors with Robust Central β-Amyloid Reduction and Minimal Covalent Binding Burden. PubMed. (2019). Available from: [Link]

  • BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future?. MDPI. (2022). Available from: [Link]

  • Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. IntechOpen. (2017). Available from: [Link]

  • On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. (n.d.). Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1-Bromo-3-(trifluoromethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: March 2026

In the lifecycle of drug discovery and materials science, the final disposition of a chemical reagent is as critical as its initial synthesis and application. For a compound like 1-Bromo-3-(trifluoromethyl)cyclobutane, its unique structure—a cyclobutane ring functionalized with both a reactive bromine atom and a stable trifluoromethyl group—demands a disposal protocol that is both scientifically sound and regulatorily compliant.[1] This guide moves beyond mere procedural lists to provide the causal logic behind each step, ensuring that safety and environmental stewardship are integral to your laboratory's workflow.

Hazard Profile and Chemical Rationale for Specialized Disposal

1-Bromo-3-(trifluoromethyl)cyclobutane is classified as an organobromine compound.[1] Its primary hazards, as identified by the Globally Harmonized System (GHS), include being harmful if swallowed (H302), and it is designated as an irritant (GHS07).[2] The core of its disposal protocol, however, is dictated by its chemical composition: it is a halogenated organic compound .[3]

The presence of bromine and fluorine atoms fundamentally alters its behavior during decomposition and incineration.[4][5] Unlike non-halogenated hydrocarbons which primarily yield carbon dioxide and water upon combustion, halogenated compounds generate corrosive and environmentally hazardous byproducts such as hydrobromic acid (HBr), hydrofluoric acid (HF), and potentially elemental bromine (Br₂) and fluorine (F₂).[4][6] This necessitates specialized incineration facilities equipped with acid gas scrubbers to neutralize these emissions, which is the primary reason for the stringent segregation and disposal requirements.[4][5]

Data Summary: 1-Bromo-3-(trifluoromethyl)cyclobutane
PropertyValueSource
CAS Number 2247103-30-4[1][2]
Molecular Formula C₅H₆BrF₃[1][7]
Molecular Weight ~203 g/mol [2][7][8]
GHS Pictogram GHS07 (Harmful/Irritant)[2]
Hazard Statement H302: Harmful if swallowed[2]
Waste Classification Hazardous Waste: Halogenated Organic Compound[3][9]

The Cornerstone of Compliance: Waste Segregation

The single most critical step in managing this waste stream is strict segregation. Co-mingling halogenated and non-halogenated organic wastes leads to cross-contamination, forcing the entire volume to be treated by the more complex and expensive halogenated waste disposal process.[9] This not only increases costs but also represents an inefficient use of specialized disposal resources.

Causality: The disposal pathway for non-halogenated solvents often involves fuel blending, where the waste is used as a supplemental fuel source in cement kilns or industrial furnaces.[9] The presence of halogens disrupts this process and can damage equipment and lead to prohibited emissions. Therefore, dedicated waste streams are not just a matter of preference but a technical and regulatory necessity.

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure safety and compliance.

Step 1: Personal Protective Equipment (PPE) and Immediate Handling

Before handling the waste, ensure you are wearing appropriate PPE. The causality is direct: protecting yourself from the known hazards of the chemical.

  • Required PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[6][8]

    • Lab Coat: To protect from splashes.

  • Location: All handling of 1-Bromo-3-(trifluoromethyl)cyclobutane, including transfer to a waste container, must be performed inside a certified chemical fume hood to mitigate inhalation risks.[8][10]

Step 2: Waste Collection and Container Selection

The choice of container and its preparation are vital for preventing leaks and reactions.

  • Container: Use a designated, chemically compatible container, typically provided by your institution's Environmental Health and Safety (EHS) office, specifically for "Halogenated Organic Waste." [3][9]

  • Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, vapor-tight lid.

  • Venting: Do not use a completely sealed, unvented container for large quantities, as temperature fluctuations could cause pressure changes. However, for typical laboratory volumes, a standard, tightly sealed waste container is appropriate. The container lid must remain closed at all times except when adding waste.[9]

Step 3: Labeling—The Communication Keystone

Proper labeling prevents dangerous errors. An unlabeled container is a significant safety risk and a regulatory violation.

  • Immediate Action: Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[9]

  • Content Declaration: Clearly write the full chemical name, "1-Bromo-3-(trifluoromethyl)cyclobutane," and estimate the quantity or concentration being added.[3] Do not use abbreviations.

Step 4: Safe Storage Pending Disposal

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: The SAA must be under the control of the laboratory personnel.

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and bases.[6][11]

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your organization's procedures for waste pickup. Do not attempt to dispose of this chemical yourself.

  • Regulatory Compliance: The final disposal will likely involve high-temperature incineration at a facility permitted under the Resource Conservation and Recovery Act (RCRA).[3][12] This process is designed to destroy the organic molecule while capturing and neutralizing the resulting acidic gases.[4]

Disposal Decision Workflow

The logical process for handling waste generated from 1-Bromo-3-(trifluoromethyl)cyclobutane can be visualized as a clear decision tree. This ensures that any researcher, regardless of experience level, follows the correct protocol.

DisposalWorkflow start Waste Generated: 1-Bromo-3-(trifluoromethyl)cyclobutane check_halogen Is the compound a halogenated organic? start->check_halogen is_halogenated YES (Contains Bromine & Fluorine) check_halogen->is_halogenated True not_halogenated NO (Incorrect Identification) check_halogen->not_halogenated False select_container Select designated container for 'HALOGENATED ORGANIC WASTE' is_halogenated->select_container reassess Re-evaluate chemical identity. Consult SDS. not_halogenated->reassess label_container Affix 'Hazardous Waste' label. List full chemical name and quantity. select_container->label_container store_safe Store in secondary containment in a Satellite Accumulation Area. label_container->store_safe final_disposal Arrange for pickup by EHS for licensed high-temperature incineration. store_safe->final_disposal

Caption: Decision workflow for the proper segregation and disposal of 1-Bromo-3-(trifluoromethyl)cyclobutane.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Remove all sources of ignition.[6][11][13]

  • Protect: If trained and safe to do so, don appropriate PPE, including respiratory protection if vapors are significant.

  • Contain and Absorb: For small spills, cover with an inert absorbent material (e.g., sand, vermiculite, or a commercial sorbent).[10] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it as "Spill Debris containing 1-Bromo-3-(trifluoromethyl)cyclobutane."

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of size.

By adhering to this comprehensive guide, you ensure that your innovative work in the lab is matched by a commitment to safety and environmental responsibility through the entire chemical lifecycle.

References

  • 1-bromo-3-(trifluoromethyl)cyclobutane. Appretech Scientific Limited. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Safety Data Sheet: 1-Bromo-3-methylbutane. Chemos GmbH & Co.KG. [Link]

  • SAFETY DATA SHEET for Bromocyclobutane. Thermo Fisher Scientific. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]

  • Other Disposal Guidance: Brominated Flame Retardants. U.S. Environmental Protection Agency. [Link]

  • Disposal Guidance. U.S. Environmental Protection Agency. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.